phenylsulfanylmethanesulfonamide chemical structure and physical properties
An In-depth Technical Guide to N-Phenylmethanesulfonamide Introduction N-Phenylmethanesulfonamide, a key organic compound, serves as a fundamental building block in the synthesis of a variety of more complex molecules. T...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to N-Phenylmethanesulfonamide
Introduction
N-Phenylmethanesulfonamide, a key organic compound, serves as a fundamental building block in the synthesis of a variety of more complex molecules. This technical guide provides a comprehensive overview of its chemical structure, core physical properties, and a detailed, field-proven protocol for its synthesis. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. While the user initially inquired about "phenylsulfanylmethanesulfonamide," our extensive search indicates that this is likely a non-standard or erroneous name for N-Phenylmethanesulfonamide, the subject of this guide.
Chemical Structure and Identification
N-Phenylmethanesulfonamide consists of a phenyl group attached to the nitrogen atom of a methanesulfonamide group. This structure imparts a unique combination of stability and reactivity, making it a versatile reagent in organic chemistry.
Diagram of the Chemical Structure of N-Phenylmethanesulfonamide
Caption: 2D structure of N-Phenylmethanesulfonamide.
Physical and Chemical Properties
The physical and chemical properties of N-Phenylmethanesulfonamide are crucial for its handling, application in synthesis, and for the purification of its products.
A common and efficient method for the synthesis of N-Phenylmethanesulfonamide is the reaction of aniline with methanesulfonyl chloride in the presence of a base, such as pyridine.[5]
Reaction Mechanism: The synthesis proceeds through a nucleophilic acyl substitution reaction. The nitrogen atom of aniline, acting as a nucleophile, attacks the electrophilic sulfur atom of methanesulfonyl chloride. This is followed by the elimination of a chloride ion and deprotonation by pyridine to yield the final N-Phenylmethanesulfonamide product.[5]
Diagram of the Synthesis Workflow for N-Phenylmethanesulfonamide
Caption: Experimental workflow for the synthesis of N-Phenylmethanesulfonamide.
Detailed Experimental Protocol for Synthesis
This protocol is based on established and reliable laboratory procedures for the synthesis of N-Phenylmethanesulfonamide.[5]
Materials:
Aniline (C₆H₅NH₂)
Methanesulfonyl Chloride (CH₃SO₂Cl)
Pyridine (C₅H₅N)
Dichloromethane (CH₂Cl₂)
2N Sodium Hydroxide (NaOH) solution
Concentrated Hydrochloric Acid (HCl)
Cold water
Procedure:
Reaction Setup: In a suitable reaction flask, dissolve aniline (1.0 equivalent) and pyridine (1.1 equivalents) in dichloromethane.
Addition of Methanesulfonyl Chloride: Cool the solution to 0 °C using an ice bath. While stirring, add methanesulfonyl chloride (1.05 equivalents) dropwise to the solution.
Reaction: Maintain the reaction mixture at 0 °C and continue stirring for approximately 30 minutes.
Warming: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue to stir for about 16 hours.
Work-up: Transfer the reaction mixture to a separatory funnel. Extract the mixture with a 2N aqueous solution of sodium hydroxide. Separate the aqueous layer and wash it with dichloromethane.
Precipitation: Cool the separated aqueous layer in an ice bath. Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 1.
Isolation and Drying: Collect the resulting white precipitate by vacuum filtration. Wash the collected solid with cold water to remove any remaining impurities. Dry the solid to obtain pure N-Phenylmethanesulfonamide.
N-Phenylmethanesulfonamide and its derivatives are of significant interest in medicinal chemistry. Sulfonamides, in general, are a class of compounds with a broad spectrum of biological activities. N-phenylsulfonamide derivatives have been synthesized and investigated for their inhibitory properties against enzymes such as carbonic anhydrase and cholinesterase, which are therapeutic targets for various diseases.[6] The core structure of N-Phenylmethanesulfonamide provides a scaffold that can be readily modified to explore new therapeutic agents.
Diagram of the General Structure of N-Phenylsulfonamide Derivatives
Caption: General structure of N-substituted sulfonamides.
References
PubChem. Methanesulfonamide, N-phenyl-. National Center for Biotechnology Information. [Link]
Kupeli Akkol, E., et al. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Bioorganic Chemistry, 104, 104279. [Link]
An In-depth Technical Guide on the Core Mechanism of Action of Phenylsulfanylmethanesulfonamide Derivatives
Abstract The phenylsulfanylmethanesulfonamide scaffold represents a versatile and privileged structure in medicinal chemistry, giving rise to derivatives with a wide spectrum of pharmacological activities. This technical...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The phenylsulfanylmethanesulfonamide scaffold represents a versatile and privileged structure in medicinal chemistry, giving rise to derivatives with a wide spectrum of pharmacological activities. This technical guide provides a comprehensive exploration of the molecular mechanisms of action underpinning the therapeutic potential of this chemical class. We will delve into their primary modes of interaction with biological targets, focusing on enzyme inhibition and receptor modulation. This guide is intended for researchers, scientists, and drug development professionals, offering not only a review of established mechanisms but also insights into the experimental rationale and methodologies crucial for elucidating the bioactivity of these compounds.
Introduction: The Phenylsulfanylmethanesulfonamide Core and its Significance
The sulfonamide functional group is a cornerstone of modern pharmacology, with its discovery heralding the era of antibacterial chemotherapy[1]. The general structure of a phenylsulfanylmethanesulfonamide derivative features a central methanesulfonamide core linked to a phenylsulfanyl moiety. The versatility of this scaffold lies in the potential for chemical modification at multiple positions, allowing for the fine-tuning of physicochemical properties and biological activity. These modifications can dramatically influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its affinity and selectivity for specific biological targets[2].
The research into phenylsulfanylmethanesulfonamide derivatives and their analogs has revealed a diverse range of biological effects, including anti-inflammatory, anticancer, antimicrobial, and cardiovascular activities. This guide will dissect the key mechanisms through which these compounds exert their effects.
Enzyme Inhibition: A Dominant Mechanism of Action
A primary mechanism by which phenylsulfanylmethanesulfonamide derivatives exert their pharmacological effects is through the inhibition of various key enzymes. The sulfonamide moiety often plays a crucial role in binding to the active sites of these enzymes[3].
Carbonic Anhydrase (CA) Inhibition
Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, including pH regulation and fluid balance[4]. N-phenylsulfonamide derivatives have demonstrated potent inhibitory activity against various CA isoforms[4][5][6].
Mechanism of Inhibition: The sulfonamide group can coordinate with the zinc ion in the active site of carbonic anhydrases, mimicking the transition state of the natural substrate. This interaction blocks the catalytic activity of the enzyme[3].
Therapeutic Implications: CA inhibitors are utilized as diuretics and for the management of glaucoma[4][5][6].
Cholinesterase (AChE and BChE) Inhibition
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease[4][5][6]. Certain N-phenylsulfonamide derivatives have been shown to be effective inhibitors of both AChE and BChE[4][5][6].
Cyclooxygenase (COX) Inhibition
Cyclooxygenase enzymes (COX-1 and COX-2) are central to the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins. Selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs[1][7]. Methanesulfonamide derivatives have been developed as selective COX-2 inhibitors[7].
Mechanism of Inhibition: These derivatives can bind to the active site of the COX-2 enzyme, preventing the synthesis of prostaglandins and other inflammatory mediators[1].
Other Key Enzyme Targets
The inhibitory activity of phenylsulfanylmethanesulfonamide derivatives extends to a range of other therapeutically relevant enzymes:
Steroid Sulfatase (STS): Phenyl sulfamate derivatives, which are structurally related, are known potent, irreversible inhibitors of STS. This enzyme is crucial in the biosynthesis of active steroids, and its inhibition is a strategy for treating hormone-dependent cancers[3][4].
EGFR Tyrosine Kinase (TK): N-phenylsulfonylnicotinamide derivatives have been evaluated as potential EGFR TK inhibitors, showing potent growth inhibitory activity against cancer cell lines[8].
Microsomal Prostaglandin E2 Synthase-1 (mPGES-1): N-amido-phenylsulfonamide derivatives have been identified as novel inhibitors of mPGES-1, an enzyme involved in inflammation[9].
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): Phenylsulfonamido-methyl derivatives have been synthesized as inhibitors of this enzyme, which is implicated in metabolic syndrome[10].
Receptor Modulation: Expanding the Mechanistic Landscape
Beyond enzyme inhibition, some phenylsulfanylmethanesulfonamide derivatives exert their effects by interacting with specific cellular receptors.
Angiotensin II (AT2) Receptor Antagonism
A series of benzenesulfonamide derivatives have been designed to selectively act on the AT2 receptor, a component of the renin-angiotensin system involved in cardiovascular regulation[11]. Some of these compounds have been identified as AT2 receptor antagonists[11].
Other Diverse Mechanisms of Action
The versatility of the phenylsulfanylmethanesulfonamide scaffold is further highlighted by its involvement in a variety of other biological activities.
Antiproliferative and Antitumor Activity: Numerous studies have reported the anticancer potential of sulfonamide derivatives, with mechanisms including inhibition of tubulin polymerization and induction of apoptosis[12][13][14].
Modulation of Inflammatory Responses: Phenyl sulfonamide derivatives have been designed as modulators of pulmonary inflammatory responses, potentially through the modulation of TNF-alpha production[15][16].
Antiarrhythmic Activity: Certain N-[(omega-amino-1-hydroxyalkyl)phenyl]methanesulfonamide derivatives have been found to possess Class III antiarrhythmic activity by prolonging the effective refractory period of cardiac muscle[17].
Antibacterial Activity: The classical mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthetase, an enzyme essential for folic acid synthesis in bacteria[1][18]. Phenyltriazole-based sulfonamides have shown promise as dual-target agents against resistant pathogens[19].
Experimental Protocols for Mechanistic Elucidation
The following section outlines generalized experimental workflows for investigating the mechanisms of action discussed above. The causality behind these experimental choices is to provide a self-validating system for the described protocols.
In Vitro Enzyme Inhibition Assays
Objective: To determine the inhibitory potency (e.g., IC50, Ki) of a phenylsulfanylmethanesulfonamide derivative against a specific enzyme.
Methodology:
Enzyme and Substrate Preparation: Obtain purified enzyme and a suitable substrate that produces a detectable signal (e.g., colorimetric, fluorescent) upon enzymatic conversion.
Assay Setup: In a multi-well plate, combine the enzyme, a buffer solution, and varying concentrations of the test compound.
Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.
Signal Detection: Measure the rate of product formation over time using a plate reader.
Data Analysis: Plot the enzyme activity against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Causality of Experimental Choices: This direct biochemical assay provides quantitative data on the interaction between the compound and its target enzyme, forming the foundation for understanding its mechanism.
Cell-Based Proliferation Assays
Objective: To assess the antiproliferative effect of a phenylsulfanylmethanesulfonamide derivative on cancer cell lines.
Methodology:
Cell Seeding: Seed cancer cells in a multi-well plate at a specific density and allow them to adhere overnight.
Compound Treatment: Treat the cells with a range of concentrations of the test compound.
Incubation: Incubate the cells for a defined period (e.g., 48-72 hours).
Viability Assessment: Use a viability reagent (e.g., MTT, CellTiter-Glo) to quantify the number of viable cells.
Data Analysis: Determine the concentration of the compound that inhibits cell growth by 50% (GI50).
Causality of Experimental Choices: This assay provides a functional readout of the compound's effect in a cellular context, which is essential for validating its potential as an anticancer agent.
Quantitative Data Summary
The following table summarizes the inhibitory activities of selected sulfonamide derivatives against various targets, as reported in the literature.
Compound Class
Target Enzyme(s)
Reported Activity (Ki or IC50)
Reference(s)
N-phenylsulfonamide derivatives
CA I, CA II, AChE, BChE
Ki values in the nanomolar range (e.g., 24.4 - 45.7 nM)
Phenylsulfanylmethanesulfonamide derivatives represent a rich source of biologically active compounds with diverse mechanisms of action. Their ability to inhibit key enzymes and modulate receptor activity underscores their potential for the development of novel therapeutics for a wide range of diseases, including cancer, inflammation, neurodegenerative disorders, and infectious diseases. Future research in this area should focus on leveraging structure-activity relationship studies to design more potent and selective derivatives, as well as on exploring novel biological targets for this versatile chemical scaffold. A deeper understanding of their ADME and toxicological profiles will also be crucial for their successful translation into clinical candidates.
References
Akazancioglu, E. et al. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Bioorganic Chemistry, 104, 104279. [Link]
ResearchGate. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties | Request PDF. [Link]
Zhang, H. et al. (2012). Design, Synthesis and Biological Evaluation of N-phenylsulfonylnicotinamide Derivatives as Novel Antitumor Inhibitors. Bioorganic & Medicinal Chemistry, 20(4), 1411-1416. [Link]
Lima, L. M. et al. (2012). Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. Molecules, 17(12), 14793-14816. [Link]
Lee, J. Y. et al. (2021). Discovery of N-amido-phenylsulfonamide derivatives as novel microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 41, 127992. [Link]
Mickevičius, V. et al. (2025). Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. Molecules, 30(15), 1-20. [Link]
Supuran, C. T. (2006). Therapeutic potential of sulfamides as enzyme inhibitors. Medicinal Research Reviews, 26(6), 769-790. [Link]
Elsebaei, M. M. et al. (2024). The role of sulfamide derivatives in medicinal chemistry: A patent review (2006-2008). Journal of Molecular Structure, 1301, 137351. [Link]
Wang, D. et al. (2022). Design, synthesis and biological evaluation of novel biphenylsulfonamide derivatives as selective AT2 receptor antagonists. Frontiers in Chemistry, 10, 966459. [Link]
Al-Suhaimi, E. A. et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Applied Biological Chemistry, 64(1), 1-13. [Link]
Wang, Y. et al. (2013). Derivatives of (phenylsulfonamido-methyl)nicotine and (phenylsulfonamido-methyl)thiazole as novel 11β-hydroxysteroid dehydrogenase type 1 inhibitors: synthesis and biological activities in vitro. Acta Pharmaceutica Sinica B, 3(1), 47-54. [Link]
Badia, A. et al. (1995). N-[(omega-amino-1-hydroxyalkyl)phenyl]methanesulfonamide derivatives with class III antiarrhythmic activity. Journal of Medicinal Chemistry, 38(19), 3730-3739. [Link]
Li, L. et al. (2025). Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors. ACS Medicinal Chemistry Letters, 16(9), 1860-1867. [Link]
Lima, L. M. et al. (2012). Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. MDPI, 17(12), 14793-14816. [Link]
Zajdel, P. et al. (2025). Current development in sulfonamide derivatives to enable CNS-drug discovery. Bioorganic Chemistry, 156, 108076. [Link]
El-Sayed, M. A. A. et al. (2023). Methanesulfonamide derivatives as gastric safe anti-inflammatory agents: Design, synthesis, selective COX-2 inhibitory activity, histopathological and histochemical studies. Bioorganic Chemistry, 140, 106787. [Link]
Hussien, A. et al. (2025). Phenyltriazole-based sulfonamides: novel dual-target agents against MRSA biofilms and resistant pathogens. RSC Medicinal Chemistry, 16(6), 1-15. [Link]
Yousef, F. et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. [Link]
Li, D. et al. (2019). Discovery and biological evaluation of vinylsulfonamide derivatives as highly potent, covalent TEAD autopalmitoylation inhibitors. European Journal of Medicinal Chemistry, 184, 111767. [Link]
phenylsulfanylmethanesulfonamide molecular weight and solvent solubility
An In-Depth Technical Guide to the Physicochemical Properties of (Phenylsulfanyl)methanesulfonamide For Researchers, Scientists, and Drug Development Professionals Introduction (Phenylsulfanyl)methanesulfonamide is a sul...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Physicochemical Properties of (Phenylsulfanyl)methanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Phenylsulfanyl)methanesulfonamide is a sulfonamide-containing compound that, based on its nomenclature, is not widely documented in publicly available chemical databases. This guide serves as a foundational resource for researchers encountering this or structurally similar novel compounds. We will provide the deduced physicochemical properties, including the calculated molecular weight, and a comprehensive, field-proven protocol for determining its solvent solubility—a critical parameter in drug discovery and development. This document is structured to provide not just data, but a methodological framework for the empirical characterization of new chemical entities.
Part 1: Core Physicochemical Properties of (Phenylsulfanyl)methanesulfonamide
The name (phenylsulfanyl)methanesulfonamide implies a methanesulfonamide core wherein one of the methyl protons is substituted with a phenylsulfanyl group (-S-C₆H₅). The resulting chemical structure is C₆H₅SCH₂SO₂NH₂.
Molecular Structure and Weight
The structure contains a flexible thioether linkage, an aromatic phenyl ring, and a sulfonamide group. The sulfonamide moiety provides hydrogen bond donor and acceptor capabilities, while the phenyl group introduces lipophilicity and potential for π-stacking interactions. These features suggest a molecule with a nuanced solubility profile, likely exhibiting poor aqueous solubility but better solubility in organic solvents.
The molecular formula is deduced to be C₇H₉NO₂S₂ . Based on this formula, the key quantitative property is its molecular weight, which is essential for all solution-based calculations.
Property
Value
Molecular Formula
C₇H₉NO₂S₂
Molecular Weight
203.28 g/mol
Monoisotopic Mass
203.00747 g/mol
Note: These values are calculated based on the presumed structure and have not been empirically verified from public sources.
Part 2: Principles of Solvent Solubility in a Research Context
The solubility of a compound is a cornerstone of its developability, influencing everything from reaction chemistry to bioavailability.[1][2] The guiding principle for predicting solubility is the adage "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[3] This is because the dissolution process requires overcoming the solute-solute and solvent-solvent interactions in favor of new solute-solvent interactions. A significant mismatch in polarity makes this process energetically unfavorable.
For a novel compound like (phenylsulfanyl)methanesulfonamide, a systematic approach to solvent selection is crucial. The following table provides a list of common laboratory solvents categorized by their polarity, which can guide initial solubility screening.
Solvent Class
Solvent
Dielectric Constant (ε at 20°C)
Notes
Polar Protic
Water
80.1
Strong hydrogen bonding.
Methanol
32.7
Can act as a hydrogen bond donor and acceptor.
Ethanol
24.5
Common choice for creating stock solutions.
Polar Aprotic
Dimethyl Sulfoxide (DMSO)
46.7
High dissolving power for a wide range of compounds.
Acetonitrile (ACN)
37.5
Common mobile phase in reverse-phase HPLC.
Dimethylformamide (DMF)
36.7
High boiling point, effective for poorly soluble compounds.
Acetone
20.7
Volatile solvent, useful for dissolving and evaporating.
Nonpolar
Dichloromethane (DCM)
9.1
Good for moderately nonpolar compounds.
Toluene
2.4
Dissolves nonpolar and aromatic compounds.
Hexane
1.9
Used for highly nonpolar, greasy compounds.
Part 3: Experimental Protocol for Determining Equilibrium Solubility
For a new chemical entity, computational solubility predictions can be a starting point, but they must be confirmed by empirical data.[1][4] The "shake-flask" method is the gold-standard technique for determining the thermodynamic equilibrium solubility of a compound. It is a robust and reliable method when performed correctly.
Objective:
To determine the maximum concentration of (phenylsulfanyl)methanesulfonamide that can be dissolved in a given solvent at a specific temperature and pressure, representing its equilibrium solubility.
Materials:
(Phenylsulfanyl)methanesulfonamide (solid, pure form)
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer
Step-by-Step Methodology:
Preparation of Saturated Solutions:
Rationale: To ensure equilibrium is reached between the dissolved and undissolved states, an excess of the solid compound must be present.
Procedure: Add an excess amount of solid (phenylsulfanyl)methanesulfonamide to a known volume (e.g., 1-2 mL) of the chosen solvent in a glass vial. The amount of excess should be visually apparent, ensuring undissolved solid remains at the end of the experiment.
Equilibration:
Rationale: Dissolution can be a slow process. Continuous agitation over an extended period is necessary to ensure the solution reaches thermodynamic equilibrium.
Procedure: Seal the vials tightly and place them in a temperature-controlled shaker (e.g., 25°C or 37°C for physiological relevance). Agitate the samples for a sufficient duration, typically 24 to 72 hours. For novel compounds, a time-course study may be necessary to determine when equilibrium is reached (i.e., when the concentration of the dissolved compound no longer increases over time).
Phase Separation:
Rationale: It is critical to separate the saturated solution (supernatant) from the undissolved solid without altering the equilibrium (e.g., by temperature changes or solvent evaporation).
Procedure:
a. Remove the vials from the shaker and allow them to stand briefly at the same temperature to let larger particles settle.
b. Centrifuge the vials at a moderate speed to pellet the remaining undissolved solid.
c. Carefully withdraw an aliquot of the clear supernatant using a pipette. For the most accurate results, immediately filter this aliquot through a 0.22 µm syringe filter to remove any fine particulates. Self-Validation Check: Ensure the filter material does not adsorb the compound by running a known concentration standard through the filter and checking for recovery.
Quantification:
Rationale: The concentration of the compound in the filtered supernatant must be accurately measured using a validated analytical method.
Procedure:
a. Calibration Curve: Prepare a series of standard solutions of (phenylsulfanyl)methanesulfonamide of known concentrations in the same solvent. Analyze these standards using HPLC or UV-Vis spectroscopy to generate a calibration curve (Response vs. Concentration).
b. Sample Analysis: Dilute the filtered supernatant with a known factor to bring its concentration into the linear range of the calibration curve.
c. Calculation: Analyze the diluted sample and use the calibration curve to determine its concentration. Multiply this value by the dilution factor to obtain the concentration of the original saturated solution. This final value is the equilibrium solubility, typically reported in mg/mL or mol/L.
Part 4: Visualization of Experimental Workflow
The following diagram outlines the logical flow of the shake-flask method for determining equilibrium solubility.
Caption: Workflow for Equilibrium Solubility Determination via Shake-Flask Method.
References
Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations. Crystal Growth & Design - ACS Publications. Available at: [Link]
Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Available at: [Link]
Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. PMC. Available at: [Link]
Any recommendations on guides to basic solvent choices for organic molecules? Reddit. Available at: [Link]
Solvent and Reagent Selection Guide. Green Chemistry Initiative. Available at: [Link]
Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. ACS Publications. Available at: [Link]
preliminary in vitro biological activity of phenylsulfanylmethanesulfonamide
An In-Depth Technical Guide to the Preliminary In Vitro Biological Evaluation of Phenylsulfanylmethanesulfonamide Executive Summary The sulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Preliminary In Vitro Biological Evaluation of Phenylsulfanylmethanesulfonamide
Executive Summary
The sulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with activities ranging from antibacterial to anticancer.[1][2][3] This guide outlines a comprehensive strategy for the preliminary in vitro biological evaluation of a novel derivative, phenylsulfanylmethanesulfonamide. As a Senior Application Scientist, the narrative herein is structured not as a mere recitation of protocols, but as a logical and scientifically-grounded investigational roadmap. We will explore the causality behind experimental choices, detailing self-validating protocols for assessing two primary, high-probability activities for a sulfonamide-containing molecule: antiproliferative effects against cancer cells and antimicrobial activity against pathogenic bacteria. This document serves as a whitepaper for researchers, scientists, and drug development professionals, providing the foundational methodologies required to ascertain the therapeutic potential of this new chemical entity.
Introduction and Rationale
The Sulfonamide Scaffold: A Privileged Motif in Medicinal Chemistry
The sulfonamide functional group (-S(=O)₂-NR₂R₃) is a key structural feature in a multitude of clinically approved drugs.[3] Historically recognized for their antibacterial properties, sulfa drugs were among the first effective chemotherapeutics systematically used to prevent and treat bacterial infections.[1][2] Their mechanism often involves the competitive inhibition of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.[4][5]
Beyond their antimicrobial role, sulfonamide derivatives have gained prominence as versatile agents in cancer therapy. They have been shown to target a spectrum of cancer-associated enzymes and pathways, including acting as inhibitors of carbonic anhydrases, receptor tyrosine kinases, matrix metalloproteinases, and angiogenesis.[6][7] This functional diversity underscores the value of the sulfonamide motif as a "privileged scaffold" for designing novel therapeutic agents.[1]
Phenylsulfanylmethanesulfonamide: Structure and Hypothesis
The subject of this guide, phenylsulfanylmethanesulfonamide, incorporates the core sulfonamide group linked to a phenylsulfanyl moiety.
Chemical Structure:
Core: Methanesulfonamide
Key Substituents: Phenylsulfanyl group
Given the established precedent of the sulfonamide class, we can formulate a primary hypothesis:
Based on its core chemical architecture, phenylsulfanylmethanesulfonamide possesses a high probability of exhibiting measurable in vitro biological activity, primarily as either an antiproliferative agent against cancer cells or as an antimicrobial agent against pathogenic bacteria.
Strategic Objectives of Preliminary In Vitro Screening
The initial phase of drug discovery for a new chemical entity (NCE) is focused on broad, efficient screening to identify potential "hits." Determining a compound's cytotoxicity is a critical first step to gauge its potential as a therapeutic agent and to understand its safety profile.[8][9][10] Therefore, our strategy is twofold:
Assess General Cytotoxicity and Antiproliferative Potential: To determine if the compound can inhibit the growth of human cancer cells.
Evaluate Antimicrobial Efficacy: To determine if the compound can inhibit the growth of representative pathogenic bacteria.
This parallel screening approach maximizes efficiency and provides a rapid go/no-go decision for more intensive, mechanism-of-action studies.
Core Hypothesis & Investigational Workflow
The investigational workflow is designed to systematically test our core hypothesis. We begin with broad screening assays and, based on the results, can logically progress to more specific mechanistic studies.
Caption: Overall workflow for the preliminary in vitro evaluation.
Antiproliferative Activity Assessment
The initial evaluation of anticancer potential involves screening the compound for its ability to reduce the viability of cancer cell lines. This is a foundational step in drug discovery.[11]
Rationale for Cancer Cell Line Selection
The choice of cell lines is critical for generating meaningful preliminary data. We propose a panel that includes:
MCF-7 (Breast Cancer): A well-characterized, estrogen receptor-positive luminal A breast cancer cell line. It is a workhorse in anticancer drug screening.[12]
HeLa (Cervical Cancer): An aggressive, robust, and widely-used human cancer cell line.[11][13]
HEK293 (Human Embryonic Kidney): A non-cancerous human cell line used to establish a selectivity index.[11][13] A compound that is highly toxic to both cancer and non-cancerous cells has a narrow therapeutic window and is generally a less promising candidate.[11]
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[13] Live cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan crystals, which can be quantified spectrophotometrically.
Protocol Steps:
Cell Seeding: Plate the selected cell lines (MCF-7, HeLa, HEK293) in 96-well microtiter plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
Compound Preparation: Prepare a 10 mM stock solution of phenylsulfanylmethanesulfonamide in dimethyl sulfoxide (DMSO). Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from (for example) 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent-induced toxicity.
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well. Incubate for an additional 3-4 hours. During this time, viable cells will convert the MTT to formazan.
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete solubilization.
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.[12][13]
Data Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control using the formula: Viability (%) = (Absorbance_Treated / Absorbance_Control) * 100.
Data Presentation: Hypothetical IC₅₀ Values
The results are typically summarized by calculating the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit cell proliferation by 50%.[14][15]
Compound
MCF-7 IC₅₀ (µM)
HeLa IC₅₀ (µM)
HEK293 IC₅₀ (µM)
Selectivity Index (HEK293/MCF-7)
Phenylsulfanylmethanesulfonamide
e.g., 8.5
e.g., 12.2
e.g., 95.0
11.2
Doxorubicin (Control)
0.8
0.5
5.2
6.5
Mechanistic Insight: Potential Targets for Anticancer Sulfonamides
A positive "hit" in the cytotoxicity screen would warrant further investigation into the mechanism of action. The sulfonamide scaffold is known to interact with several key cancer-related targets. One prominent mechanism is the inhibition of protein kinases, which are often overexpressed and hyperactive in cancer cells, driving uncontrolled proliferation.[7]
Caption: Hypothesized inhibition of a receptor tyrosine kinase pathway.
Antimicrobial Activity Assessment
The historical success of sulfa drugs makes antimicrobial screening an essential component of this preliminary evaluation.[1][16]
Rationale for Microbial Strain Selection
For a preliminary screen, we select representative species of Gram-positive and Gram-negative bacteria to assess the breadth of activity:
Staphylococcus aureus (e.g., ATCC 25923): A common Gram-positive pathogen responsible for a wide range of infections.[16][17]
Escherichia coli (e.g., ATCC 25922): A standard Gram-negative bacterium used widely in antimicrobial susceptibility testing.[2][16]
These specific ATCC strains are quality control strains recommended by the Clinical and Laboratory Standards Institute (CLSI) for routine testing.[18]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[18][19][20]
Protocol Steps:
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism (S. aureus or E. coli). Suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.[21]
Compound Preparation: Prepare a 2-fold serial dilution of phenylsulfanylmethanesulfonamide in a 96-well microtiter plate using MHB. The concentration range might be, for example, 256 µg/mL down to 0.5 µg/mL.
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. The final volume in each well should be 100 µL.
Controls: Prepare the following controls on each plate:
Growth Control: Wells containing MHB and the bacterial inoculum, but no compound.
Sterility Control: Wells containing only MHB to check for contamination.[22]
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.[19]
MIC Determination: After incubation, examine the plates visually. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). The growth control well should be turbid, and the sterility control well should be clear.
Data Presentation: Hypothetical MIC Values
The results are presented directly as the MIC value in µg/mL.
Compound
S. aureus MIC (µg/mL)
E. coli MIC (µg/mL)
Phenylsulfanylmethanesulfonamide
e.g., 64
e.g., >256
Sulfamethoxazole (Control)
16
8
Mechanistic Insight: The Bacterial Anti-folate Pathway
The classic mechanism for antibacterial sulfonamides is the inhibition of folic acid synthesis.[2] Bacteria must synthesize their own folic acid, whereas humans obtain it from their diet, providing a basis for selective toxicity. Sulfonamides act as competitive inhibitors of dihydropteroate synthase because they are structural analogs of para-aminobenzoic acid (PABA).[4]
Caption: The bacterial folic acid synthesis pathway and the inhibitory role of sulfonamides.
Summary and Future Directions
This guide has detailed a robust, two-pronged strategy for the initial in vitro characterization of phenylsulfanylmethanesulfonamide. By employing industry-standard, self-validating assays such as the MTT and broth microdilution methods, we can efficiently generate the preliminary data necessary to make an informed decision on the compound's future development.
If potent antiproliferative activity is observed (e.g., low micromolar IC₅₀ and a favorable selectivity index): The next logical steps would involve screening against a broader panel of cancer cell lines (such as the NCI-60 panel) and initiating mechanism-of-action studies.[7] This could include cell cycle analysis, apoptosis assays, and specific enzyme inhibition assays (e.g., for carbonic anhydrase or various kinases).
If significant antimicrobial activity is observed (e.g., MIC values comparable to or better than control antibiotics): Future work would focus on determining if the compound is bacteriostatic or bactericidal, testing its efficacy against a panel of drug-resistant clinical isolates (e.g., MRSA), and confirming its mechanism of action.[17]
This structured approach ensures that resources are directed effectively, advancing only those compounds with the most promising biological profiles into the more complex and resource-intensive stages of preclinical drug development.
References
Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed. (2024).
Therapeutic potential of sulfamides as enzyme inhibitors - PubMed. (2006).
In Vitro Cytotoxicity Assays - LifeNet Health LifeSciences.
Anticancer and Antiviral Sulfonamides - Bentham Science Publishers. (2003).
The minimum inhibitory concentration of antibiotics | BMG LABTECH. (2024).
Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC.
The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC. (2021).
A REVIEW ON ANTIMICROBIAL POTENTIAL OF SULFONAMIDE SCAFFOLD. (2021).
Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. (2010).
Synthesis and Antimicrobial Activity of Some Sulfonamide Derivatives containing various Heterocyclic Moieties - Research Journal of Pharmacy and Technology.
Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - MDPI. (2025).
(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs - PMC.
Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus - JOCPR.
In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. (2025).
Sulfonamide derivatives: Synthesis and applications - Frontier Research Publication. (2024).
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC.
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021).
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - ijprajournal.
Inhibitors of Metabolite Synthesis: How Sulfa Drugs Work - Video | Study.com.
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol - American Society for Microbiology. (2009).
METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING.
Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2022).
Sulfonamides and trimethoprim animation: folic acid inhibitors - YouTube. (2017).
Sulfonamide Inhibition Studies of a New β-Carbonic Anhydrase from the Pathogenic Protozoan Entamoeba histolytica - MDPI. (2018).
Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC.
Design, Synthesis and Biological Evaluation of N-phenylsulfonylnicotinamide Derivatives as Novel Antitumor Inhibitors - PubMed. (2012).
An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives - MDPI. (2023).
An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N-[(2-Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives - PubMed. (2023).
Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models - PMC. (2025).
A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells - MDPI. (2024).
Synthesis and biological evaluation of novel hybrids of phenylsulfonyl furoxan and phenstatin derivatives as potent anti-tumor agents PMID: 35065411 | MedChemExpress. (2022).
(PDF) Biological activities of sulfonamides - ResearchGate. (2016).
Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors - PubMed. (2025).
Design, synthesis and biological evaluation of novel biphenylsulfonamide derivatives as selective AT2 receptor antagonists - Frontiers. (2022).
Design, Synthesis, and Cytotoxic Activity of Novel Natural Arylsulfonamide-Inspired Molecules - PMC.
A Technical Guide to the Crystallographic Analysis of Phenylsulfanylmethanesulfonamide
Abstract Introduction: The Significance of Sulfonamides and the Need for Structural Elucidation The sulfonamide functional group is a cornerstone of modern medicinal chemistry, found in a wide array of therapeutic agents...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
Introduction: The Significance of Sulfonamides and the Need for Structural Elucidation
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, found in a wide array of therapeutic agents with antibacterial, anti-inflammatory, and anticancer properties.[1][2] The precise three-dimensional arrangement of atoms within a sulfonamide molecule dictates its physicochemical properties, such as solubility and stability, and its biological activity, including how it binds to its target receptor. Phenylsulfanylmethanesulfonamide, as a model compound, incorporates key structural motifs—a flexible sulfonamide linkage and an aromatic thiol ether—that present interesting possibilities for molecular interactions and crystal packing.
X-ray diffraction (XRD) remains the definitive technique for determining the atomic arrangement in crystalline solids.[3][4] It provides unambiguous data on bond lengths, bond angles, and intermolecular interactions, which are critical for structure-activity relationship (SAR) studies, polymorphism screening, and intellectual property protection in drug development.[5][6] This guide will walk through the entire workflow, from chemical synthesis to the final interpretation of crystallographic data, providing both the "how" and the "why" at each stage.
Synthesis of Phenylsulfanylmethanesulfonamide: A Proposed Pathway
The synthesis of N-arylsulfonamides is a well-established field in organic chemistry.[1][2] For phenylsulfanylmethanesulfonamide, a direct and reliable method involves the coupling of a sulfonyl chloride with an appropriate aniline precursor. However, a more modern and increasingly popular approach is the direct oxidative coupling of thiols and amines, which avoids the need for pre-functionalized starting materials.[7][8][9]
This protocol leverages the direct formation of the S-N bond from readily available starting materials: thiophenol and methanesulfonamide.
Reaction Scheme:
Step-by-Step Protocol:
Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve methanesulfonamide (1.0 equivalent) in a suitable solvent such as acetonitrile or DMSO.
Addition of Thiol: To the stirring solution, add thiophenol (1.1 equivalents).
Initiation of Reaction: Add the chosen oxidant/catalyst system. A common and effective system for this transformation is an iodine-based oxidant (e.g., I2O5) or a copper-catalyzed system under an oxygen atmosphere.[10] For a metal-free option, a system like I2O5 in a suitable solvent can be employed.[10]
Reaction Monitoring: The reaction progress should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting materials are consumed.
Work-up and Purification: Upon completion, the reaction mixture is quenched (e.g., with aqueous sodium thiosulfate solution if iodine was used) and extracted with an organic solvent like ethyl acetate. The combined organic layers are then washed, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure phenylsulfanylmethanesulfonamide.
Rationale for Experimental Choices:
Direct Coupling: This method is chosen for its atom economy and the use of readily available starting materials, streamlining the synthetic process.[8][9]
Solvent: Acetonitrile or DMSO are selected for their ability to dissolve both polar and non-polar reactants and for their relatively high boiling points, which can accommodate gentle heating if required.
Purification: Column chromatography is the standard and most effective method for purifying small organic molecules of this nature, ensuring the high purity required for successful crystallization.
Crystallization: From a Purified Powder to X-ray Quality Single Crystals
The major bottleneck in single-crystal X-ray diffraction is often the growth of high-quality crystals.[11][12] This process involves a transition from a disordered state in solution to a highly ordered, crystalline solid state.[13] Several techniques can be employed, and often a screening approach is necessary.
Recommended Crystallization Techniques
Slow Evaporation: This is the simplest method and often a good starting point.[14]
Protocol: Dissolve the purified phenylsulfanylmethanesulfonamide in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture like dichloromethane/hexane) to create a near-saturated solution. Filter the solution to remove any dust particles and place it in a vial covered with a perforated cap or parafilm to allow for slow solvent evaporation. Place the vial in a vibration-free location.
Vapor Diffusion: This technique is highly effective for obtaining high-quality crystals from small amounts of material.[13]
Protocol: Dissolve the compound in a small amount of a relatively non-volatile, good solvent (e.g., dichloromethane). Place this solution in a small, open vial. This vial is then placed inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane or diethyl ether). The anti-solvent vapor slowly diffuses into the solution of the compound, reducing its solubility and promoting slow crystal growth.
Slow Cooling: This method is suitable for compounds that have a significant difference in solubility at different temperatures.
Protocol: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. After ensuring all the solid has dissolved, the solution is allowed to cool slowly to room temperature, or even further in a refrigerator.
Diagram of the Vapor Diffusion Crystallization Setup
Caption: Vapor diffusion setup for crystallization.
X-ray Diffraction Analysis: Unveiling the Molecular Structure
Once suitable crystals are obtained, they can be analyzed using X-ray diffraction. This can be done via two primary methods: single-crystal X-ray diffraction (SCXRD) for detailed structural elucidation and X-ray powder diffraction (XRPD) for bulk sample characterization.
Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the gold standard for determining the precise three-dimensional structure of a molecule.[4]
Experimental Workflow:
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a full sphere of diffraction data.[15] The diffracted X-rays are recorded by a detector.
Data Processing: The collected diffraction images are processed to index the reflections and integrate their intensities.[15][16] This step yields a file containing a list of reflections and their measured intensities.
Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods to determine the initial positions of the atoms. This initial model is then refined against the experimental data to optimize the atomic positions, and thermal parameters.[4]
Diagram of the SCXRD Workflow
Caption: Workflow for single-crystal X-ray diffraction.
X-ray Powder Diffraction (XRPD)
XRPD is an essential technique in pharmaceutical development for analyzing the bulk properties of a crystalline solid.[6][17] It is used for phase identification, polymorph screening, and determining the degree of crystallinity.[18][19][20]
Experimental Protocol:
Sample Preparation: A small amount of the crystalline powder is gently packed into a sample holder.
Data Collection: The sample is placed in a powder diffractometer, and an X-ray beam is scanned over a range of angles (2θ). The detector records the intensity of the diffracted X-rays at each angle.
Data Analysis: The resulting XRPD pattern is a plot of intensity versus 2θ. This pattern serves as a unique "fingerprint" for a specific crystalline phase.[17]
Interpreting the Crystallographic Data: The Crystallographic Information File (CIF)
The final result of a successful single-crystal structure determination is a Crystallographic Information File (CIF).[21][22][23] This is a standard text file format that contains all the essential information about the crystal structure and the diffraction experiment.[21][24]
Indicators of the quality of the final structural model, such as the R-factor.
_refine_ls_R_factor_gt
Data Validation and Deposition:
Before publication, it is standard practice to run a "checkCIF" report, which validates the data for consistency and quality. The final CIF should be deposited in a public database, such as the Cambridge Crystallographic Data Centre (CCDC), to make the data accessible to the scientific community.[25]
Conclusion
This guide provides a comprehensive roadmap for the crystallographic analysis of phenylsulfanylmethanesulfonamide, from its synthesis to the final interpretation of its crystal structure. By following these detailed protocols and understanding the rationale behind them, researchers in drug discovery and materials science can confidently approach the structural elucidation of this and other novel sulfonamides. The resulting crystallographic data will provide invaluable insights into the molecule's properties, paving the way for its potential applications.
References
Full article: Recent developments in the synthesis of N-aryl sulfonamides. (2021). Taylor & Francis. [Link]
Synthesis of N-arylsulfonamides through a Pd-catalyzed reduction coupling reaction of nitroarenes with sodium arylsulfinates. (2018). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
Full article: Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview. (2021). Taylor & Francis Online. [Link]
The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products. (2020). Spectroscopy. [Link]
A short guide to Crystallographic Information Files. CCDC. [Link]
Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources. (2015). The Journal of Organic Chemistry (ACS Publications). [Link]
XRD in Pharmaceutical Analysis: A Versatile Tool for Problem-Solving. (2010). American Pharmaceutical Review. [Link]
Advanced crystallisation methods for small organic molecules. (2023). ePrints Soton - University of Southampton. [Link]
Method for preparing N-aryl sulfonamide from indoline and aryl sulfonamide.
What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (2025). AZoM.com. [Link]
Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews (RSC Publishing). [Link]
Characterizing the Enzyme Inhibition Profile of Phenylsulfonamide Scaffolds: A Focus on Binding Affinity
An In-Depth Technical Guide For Researchers, Scientists, and Drug Development Professionals Executive Summary The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a wide array of t...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a wide array of therapeutic agents. Within this class, the phenylsulfonamide scaffold has emerged as a "privileged structure," demonstrating remarkable versatility in targeting diverse enzyme families. This guide provides a comprehensive technical framework for evaluating the binding affinity and inhibitory mechanisms of phenylsulfonamide-based compounds, with a conceptual focus on how a specific derivative like phenylsulfanylmethanesulfonamide would be systematically characterized. We delve into the causality behind experimental choices, present self-validating protocols for key assays, and integrate computational methods to provide a holistic view of the drug discovery process. This document is designed to serve as a practical resource for researchers aiming to elucidate the structure-activity relationships (SAR) that govern the potency and selectivity of this vital class of enzyme inhibitors.
Part 1: The Phenylsulfonamide Scaffold in Enzyme Inhibition
The Sulfonamide Moiety: A Pillar of Medicinal Chemistry
The sulfamide group (R-SO₂-NR'R''), and particularly the sulfonamide subclass, is a highly polarized and versatile functional group that has been instrumental in the development of therapeutics.[1] Its ability to act as a hydrogen bond donor and acceptor, and in some cases, to coordinate with metal ions in enzyme active sites, makes it an exceptional pharmacophore for inhibitor design.[1] This has led to its incorporation into drugs targeting a vast range of enzymes, including proteases, carbonic anhydrases, and kinases.[1][2][3][4]
The Phenylsulfonamide Framework: A Privileged and Versatile Structure
Attaching the sulfonamide moiety to a phenyl ring creates the phenylsulfonamide scaffold, a structure that offers an ideal balance of chemical stability and synthetic tractability. The phenyl ring provides a rigid core that can be readily functionalized at its ortho, meta, and para positions, allowing for systematic exploration of the chemical space around an enzyme's binding pocket. This synthetic accessibility enables researchers to fine-tune steric, electronic, and hydrophobic properties to optimize binding affinity and selectivity. Derivatives of this scaffold have shown potent inhibitory activity against critical therapeutic targets, including:
Carbonic Anhydrases (CAs): Involved in pH regulation and fluid balance, CAs are targets for treating glaucoma and edema.[5][6]
Cholinesterases (AChE and BChE): Inhibition of these enzymes is a primary strategy for managing the symptoms of Alzheimer's disease.[5][6][7]
Steroid Sulfatase (STS): An essential enzyme in the biosynthesis of active estrogens, its inhibition is a key strategy for hormone-dependent cancers.[6][8]
Microsomal Prostaglandin E2 Synthase-1 (mPGES-1): A key enzyme in the inflammatory pathway, making it a target for anti-inflammatory drugs.[9]
While the broader class of N-phenylsulfonamides is well-documented, specific data on phenylsulfanylmethanesulfonamide is less prevalent in publicly accessible literature. However, its structure provides a clear blueprint for designing a comprehensive evaluation strategy. The core phenylsulfonamide dictates the primary interactions, while the methylsulfanyl (-SCH₃) group introduces a unique lipophilic and potentially metabolically active site. The technical workflows detailed in this guide are precisely those that would be employed to take an uncharacterized compound like phenylsulfanylmethanesulfonamide from initial synthesis to a full kinetic and thermodynamic binding profile.
Part 2: Core Principles of Enzyme Inhibition and Binding Affinity
A rigorous evaluation of an inhibitor requires a deep understanding of the quantitative metrics that define its interaction with the target enzyme.
Mechanisms of Enzyme Inhibition
Enzyme inhibition is broadly classified into two main categories: reversible and irreversible.[3]
Reversible Inhibition: The inhibitor binds non-covalently to the enzyme, and its effect can be reversed, typically by dilution. This category is further subdivided into competitive, non-competitive, and uncompetitive inhibition, distinguished by whether the inhibitor binds to the enzyme's active site or an allosteric site, and whether it binds to the free enzyme or the enzyme-substrate complex.
Irreversible Inhibition: The inhibitor typically forms a stable, covalent bond with the enzyme, leading to permanent inactivation.[3] Phenyl sulfamate derivatives, for instance, are known to act as potent irreversible inhibitors of steroid sulfatase.[6]
Quantifying Binding and Inhibition
Three key parameters are used to quantify the interaction between an inhibitor and an enzyme:
Parameter
Definition
How It's Determined
Significance
IC₅₀
The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
Dose-response curve from an enzyme activity assay.
A practical measure of potency; highly dependent on assay conditions (e.g., substrate concentration).
Kᵢ
The inhibition constant; represents the dissociation constant of the enzyme-inhibitor (EI) complex.
Kinetic studies (e.g., Michaelis-Menten) under varying substrate and inhibitor concentrations.
A true measure of binding affinity for reversible inhibitors, independent of substrate concentration. A lower Kᵢ indicates a higher affinity.
Kₑ
The equilibrium dissociation constant; the concentration of ligand at which 50% of the target protein molecules are occupied at equilibrium.
Direct biophysical binding assays (e.g., ITC, SPR, TSA).[10]
A direct measure of the affinity between a ligand and its target, reflecting the stability of the protein-ligand complex.
Part 3: An Integrated Experimental Workflow for Binding Affinity Characterization
The following workflow provides a logical progression from initial discovery to in-depth biophysical characterization, ensuring that experimental choices are informed by preceding data.
Caption: Integrated workflow for enzyme inhibitor characterization.
Step 1: IC₅₀ Determination via Enzyme Activity Assay
This initial step establishes the inhibitor's potency. A robust and reproducible enzyme assay is paramount.
Expertise & Causality: The choice of assay depends on the enzyme's function. For many hydrolases, like cholinesterases or steroid sulfatase, a chromogenic or fluorogenic substrate is ideal. The substrate concentration is typically set near its Michaelis constant (Kₘ) to ensure sensitivity to competitive inhibitors.
Enzyme Stock: Human recombinant AChE at 1 U/mL in Assay Buffer with 0.1% BSA.
Substrate: 10 mM Acetylthiocholine iodide (ATCI) in deionized water.
Chromogen: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in Assay Buffer.
Inhibitor Stock: 10 mM phenylsulfanylmethanesulfonamide (or other test compound) in DMSO.
Assay Procedure (96-well plate format):
Prepare a serial dilution of the inhibitor in Assay Buffer (e.g., from 100 µM to 1 nM final concentration). Ensure the final DMSO concentration is ≤1% in all wells.
To each well, add:
140 µL of Assay Buffer
20 µL of DTNB solution
10 µL of inhibitor dilution (or buffer for control)
Self-Validation Control: Include wells with buffer only (no enzyme, for substrate auto-hydrolysis) and wells with enzyme but no inhibitor (100% activity).
Initiate the reaction by adding 20 µL of AChE solution to all wells except the substrate control.
Pre-incubate the plate for 15 minutes at 25°C.
Start the measurement by adding 10 µL of ATCI substrate to all wells.
Immediately begin reading the absorbance at 412 nm every minute for 10-15 minutes using a plate reader.
Data Analysis:
Calculate the reaction rate (V) for each concentration (change in absorbance/time).
Normalize the rates to the "no inhibitor" control (% Activity).
Plot % Activity versus log[Inhibitor].
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Step 2: Kᵢ Determination and Mechanism of Inhibition (MoI)
To understand how the compound inhibits, kinetic studies are performed. This involves measuring reaction rates at multiple substrate and inhibitor concentrations.
Caption: Workflow for determining Ki and Mechanism of Inhibition.
By analyzing the changes in Kₘ and Vₘₐₓ from the resulting plots, one can determine the mechanism. For example, a competitive inhibitor will increase the apparent Kₘ but not affect Vₘₐₓ. The Kᵢ is then calculated from these kinetic parameters.
Step 3: Direct Binding Affinity via Thermal Shift Assay (TSA)
TSA, or Differential Scanning Fluorimetry (DSF), is a powerful, high-throughput method to confirm direct physical binding.[11] It measures the change in a protein's melting temperature (Tₘ) upon ligand binding. A positive shift in Tₘ indicates that the ligand stabilizes the protein.
Expertise & Causality: This technique is invaluable because it is independent of enzyme activity. It can detect binding to both active and allosteric sites and is not confounded by compounds that interfere with the activity assay's detection method (e.g., fluorescent compounds).
Protocol: Thermal Shift Assay
Reagent Preparation:
Protein Stock: Purified target enzyme at 0.2-0.4 mg/mL in a suitable buffer (e.g., HEPES or PBS).
Fluorescent Dye: A 1000x stock of a thermal shift dye (e.g., SYPRO Orange) in DMSO.
Ligand Stock: 10 mM stock of the test compound in DMSO.
Assay Procedure (96- or 384-well PCR plate):
In each well, prepare a final reaction volume of 20 µL containing:
Target protein at a final concentration of 2 µM.
Thermal shift dye at a final concentration of 5x.
Test ligand at the desired final concentration (e.g., 10 µM).
Self-Validation Controls:
Apo Protein: Protein + Dye (to determine the baseline Tₘ).
Seal the plate securely with an optical seal. Centrifuge briefly to collect the contents.
Data Acquisition:
Place the plate in a real-time PCR instrument.
Set up a melt curve experiment: ramp the temperature from 25°C to 95°C at a rate of 1°C/minute.
Monitor fluorescence at the appropriate excitation/emission wavelengths for the dye.
Data Analysis:
Plot fluorescence versus temperature. The Tₘ is the midpoint of the unfolding transition, often calculated by fitting the data to a Boltzmann equation or by finding the peak of the first derivative.
The change in melting temperature (ΔTₘ) is calculated as Tₘ(protein+ligand) - Tₘ(apo protein). A significant ΔTₘ > 2°C is a strong indicator of binding.
Part 4: Computational Modeling to Predict and Rationalize Binding
Computational methods provide invaluable insights into the molecular basis of inhibition, guiding SAR and rational drug design.[12][13]
Caption: A typical workflow for a molecular docking study.
Molecular Docking: This technique predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a protein target.[14] The output includes a scoring function that estimates the binding energy. For a sulfonamide inhibitor, docking can reveal:
Coordination of the sulfonamide oxygen or nitrogen atoms with active site zinc ions (common in carbonic anhydrases).[1]
Hydrogen bonding between the sulfonamide N-H and backbone carbonyls or side-chain residues.
Hydrophobic interactions between the phenyl ring and nonpolar pockets in the active site.[15]
Molecular Dynamics (MD) Simulations: While docking provides a static snapshot, MD simulations model the movement of every atom in the protein-ligand complex over time.[16] This allows for an assessment of the stability of the predicted binding pose and can reveal subtle conformational changes in the protein upon ligand binding.
Part 5: Structure-Activity Relationship (SAR) Analysis
SAR is the cornerstone of lead optimization, linking specific chemical modifications to changes in biological activity.[12] By synthesizing and testing a series of analogs, researchers can build a model of the pharmacophore.
Case Study: SAR of N-Phenylsulfonamide Derivatives
Studies on N-phenylsulfonamide derivatives have revealed key SAR trends for different enzyme targets.[5][7]
Scaffold Modification
Target Enzyme
Effect on Binding Affinity (Kᵢ)
Rationale
Substitution on Phenyl Ring
Carbonic Anhydrase II
Introduction of small electron-withdrawing groups at the para position often increases affinity.
These groups can enhance the acidity of the sulfonamide N-H, promoting stronger coordination with the active site zinc ion.
Substitution on Phenyl Ring
Acetylcholinesterase
Addition of a bulky, hydrophobic group can dramatically increase affinity.
This allows the inhibitor to occupy both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme gorge.
Modification of Sulfonamide
Steroid Sulfatase
Replacing -NH₂ with certain amines can alter the mechanism from irreversible to reversible.
The sulfamate -O-SO₂-NH₂ group is key to the irreversible sulfamoylation of the active site; altering it disrupts this mechanism.[8]
These relationships, once established, provide a roadmap for designing next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.
Conclusion
The characterization of a potential enzyme inhibitor like phenylsulfanylmethanesulfonamide requires a multi-faceted and integrated approach. The journey from a novel chemical entity to a well-understood lead candidate relies on a logical progression from high-throughput screening and potency determination to detailed kinetic, mechanistic, and biophysical studies. By combining robust experimental protocols with the predictive power of computational modeling, researchers can efficiently elucidate the structure-activity relationships that govern binding affinity. This guide provides the fundamental principles and practical workflows necessary to navigate this complex process, ultimately accelerating the discovery and development of new therapeutic agents based on the versatile phenylsulfonamide scaffold.
References
Akıncıoğlu, E. et al. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. PubMed. Available at: [Link]
Geyer, J. et al. (2024). Structure-Activity Relationships and Target Selectivity of Phenylsulfonylamino-Benzanilide Inhibitors Based on S1647 at the SLC10 Carriers ASBT, NTCP, and SOAT. PubMed. Available at: [Link]
Akıncıoğlu, E. et al. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. ResearchGate. Available at: [Link]
El-Gamal, M. I. et al. (2018). Structure-activity relationship determination within a group of substituted phenyl sulfamate based compounds against the enzyme oestrone sulfatase. ResearchGate. Available at: [Link]
Ferreira, L. et al. (2014). Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. PMC. Available at: [Link]
Supuran, C. T. & Scozzafava, A. (2006). Therapeutic potential of sulfamides as enzyme inhibitors. PubMed. Available at: [Link]
Oh, S. et al. (2021). Discovery of N-amido-phenylsulfonamide derivatives as novel microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors. PubMed. Available at: [Link]
Compton, D. R. & Martin, B. R. (1997). The effect of the enzyme inhibitor phenylmethylsulfonyl fluoride on the pharmacological effect of anandamide in the mouse model of cannabimimetic activity. PubMed. Available at: [Link]
Fay, K. A. et al. (2021). Addition of phenylmethylsulfonyl fluoride increases the working lifetime of the trout liver S9 substrate depletion assay resulting in improved detection of low intrinsic clearance rates. PMC. Available at: [Link]
Chen, C. et al. (2020). Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. PMC. Available at: [Link]
Su, Y. et al. (2014). Discovery and structure-activity relationships of phenyl benzenesulfonylhydrazides as novel indoleamine 2,3-dioxygenase inhibitors. PubMed. Available at: [Link]
Yakubu, A. et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. MDPI. Available at: [Link]
Isyaku, Y. et al. (2021). Computational studies of a series of 2-substituted phenyl-2-oxo-, 2-hydroxyl- and 2-acylloxyethylsulfonamides as potent anti-fungal agents. ResearchGate. Available at: [Link]
Verma, G. et al. (2024). Pharmacological Strategies for Enzyme Inhibition in Disease Therapeutics: A Comprehensive Review. OUCI. Available at: [Link]
Singh, K. et al. (2023). Recent Advances in Enzyme Inhibition: A Pharmacological Review. ResearchGate. Available at: [Link]
Singh, K. et al. (2023). Recent Advances in Enzyme Inhibition: A Pharmacological Review. Bentham Science. Available at: [Link]
Norrby, S. R. (1987). Clinical pharmacokinetics of enzyme inhibitors in antimicrobial chemotherapy. PubMed. Available at: [Link]
Gochin, M. et al. (2007). A Fluorescence Assay for Rapid Detection of Ligand Binding Affinity to HIV-1 gp41. PMC. Available at: [Link]
Yabroff, M. et al. (2015). Competitive ligand binding assay for detecting neutralizing antibodies. Google Patents.
Hoti, G. et al. (2024). Determination of Protein–Ligand Binding Affinities by Thermal Shift Assay. PMC. Available at: [Link]
Liu, R. et al. (2024). Analysis of Binding Modes between Three Perfluorosulfonates and GPER Based on Computational Simulation and Multiple Spectral Methods. MDPI. Available at: [Link]
S., S. et al. (2022). Computational Study on Selective PDE9 Inhibitors on PDE9-Mg/Mg, PDE9-Zn/Mg, and PDE9-Zn/Zn Systems. PMC. Available at: [Link]
Coury, J. E. et al. (1996). A novel assay for drug-DNA binding mode, affinity, and exclusion number: scanning force microscopy. PMC. Available at: [Link]
Thakur, A. et al. (2023). Computational investigation of the impact of potential AT2R polymorphism on small molecule binding. PubMed. Available at: [Link]
Historical Discovery and Synthesis Pathways of Phenylsulfanylmethanesulfonamide: A Comprehensive Technical Guide
Executive Summary Phenylsulfanylmethanesulfonamide (CAS: 14482-28-1) is a specialized α -thioether sulfonamide that serves as a critical building block in advanced medicinal chemistry. Historically, the incorporation of...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Phenylsulfanylmethanesulfonamide (CAS: 14482-28-1) is a specialized
α
-thioether sulfonamide that serves as a critical building block in advanced medicinal chemistry. Historically, the incorporation of the
α
-thioether linkage emerged as a strategic breakthrough for modulating the physicochemical properties of highly lipophilic drug candidates without sacrificing essential target-binding interactions.
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic descriptive chemistry. This guide deconstructs the historical context, the causality behind its chemical behavior, and provides a self-validating experimental protocol for its synthesis, grounded in Hard-Soft Acid-Base (HSAB) theory and orthogonal reactivity.
Historical Context and Chemical Significance
The discovery and utilization of
α
-thioether sulfonamides like phenylsulfanylmethanesulfonamide were driven by a persistent hurdle in drug development: lipophilicity management .
In the late 2000s, researchers developing cytosolic phospholipase A2
α
(cPLA2
α
) inhibitors faced a critical bottleneck. Their lead compounds exhibited excellent target affinity due to critical hydrogen-bonding from the sulfonamide moiety, but their extreme lipophilicity (
logD7.4>9
) resulted in poor pharmacokinetic profiles .
To solve this, chemists pioneered the displacement of
α
-halomethanesulfonamides with thiophenols. This innovation allowed researchers to retain the crucial sulfonamide pharmacophore while introducing a thioether linkage. The sulfur atom could subsequently be oxidized to a sulfoxide or sulfone, effectively lowering the
logD7.4
by 3–4 orders of magnitude while retaining whole-blood target activity . Phenylsulfanylmethanesulfonamide stands as the fundamental archetype of this structural class.
Quantitative Data Summary
The following table summarizes the core physicochemical properties of the target compound, which dictate its behavior in both synthetic and biological systems .
Property
Value
Chemical Name
Phenylsulfanylmethanesulfonamide
IUPAC Name
1-(phenylsulfanyl)methanesulfonamide
CAS Registry Number
14482-28-1
Molecular Formula
C7H9NO2S2
Molecular Weight
203.28 g/mol
Hydrogen Bond Donors
1 (Primary sulfonamide
NH2
)
Hydrogen Bond Acceptors
4 (Sulfonyl oxygens and thioether sulfur)
Mechanistic Causality: The S_N2 Displacement Pathway
The synthesis of phenylsulfanylmethanesulfonamide relies on the nucleophilic substitution (
SN2
) of chloromethanesulfonamide by thiophenol. The success of this pathway hinges on precise chemoselectivity governed by Hard-Soft Acid-Base (HSAB) theory .
The Causality of Reagent Selection:
The Electrophile: The chlorine atom in chloromethanesulfonamide is situated
α
to a strongly electron-withdrawing sulfonyl group. This renders the
α
-carbon highly electrophilic and a "soft" center.
The Nucleophile: Thiophenol (
pKa≈6.6
) is easily deprotonated by mild bases. The resulting thiophenolate anion is a highly polarizable, "soft" nucleophile.
Orthogonal Reactivity: Because soft nucleophiles preferentially attack soft electrophiles, the thiophenolate selectively attacks the
α
-carbon. It ignores the "hard" acidic protons of the unprotected sulfonamide nitrogen (
pKa≈10
), allowing the reaction to proceed in high yield without the need for cumbersome protecting-group chemistry.
Synthetic mechanism of phenylsulfanylmethanesulfonamide via SN2 displacement.
Self-Validating Experimental Protocol
To ensure absolute reproducibility, the following protocol is designed as a self-validating system . Each phase includes an analytical checkpoint that proves the mechanistic causality of the previous step before proceeding.
Phase 1: Nucleophile Generation (The "Naked Anion" Effect)
Action: In an oven-dried, argon-purged flask, dissolve 10.0 mmol of thiophenol in 20 mL of anhydrous acetonitrile (MeCN). Add 12.0 mmol of finely milled anhydrous potassium carbonate (
K2CO3
). Stir for 30 minutes at 25 °C.
Causality: MeCN is a polar aprotic solvent. It poorly solvates the thiophenolate anion, leaving it "naked" and highly reactive.
K2CO3
is basic enough to deprotonate the thiol but too weak to deprotonate the sulfonamide product, preventing over-alkylation.
Validation Checkpoint: The clear solution will transition to a pale yellow suspension, visually confirming the formation of the active thiophenolate salt.
Phase 2: Electrophilic Addition
Action: Cool the suspension to 0 °C using an ice bath. Dropwise, add a solution of 9.5 mmol chloromethanesulfonamide in 10 mL MeCN over 15 minutes.
Causality: The
SN2
displacement is exothermic. Cooling the system suppresses competing elimination pathways and prevents thermal degradation of the sulfonamide.
Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 7:3). The system validates itself when the chloromethanesulfonamide spot (
Rf≈0.4
) disappears entirely, replaced by a new, highly UV-active product spot (
Rf≈0.6
).
Phase 3: Quench and Isolation
Action: Allow the reaction to warm to 25 °C and stir for 2 hours. Quench with 30 mL of distilled water and extract with ethyl acetate (
3×20
mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate in vacuo.
Causality: Water neutralizes unreacted carbonate and dissolves the
KCl
byproduct. EtOAc efficiently partitions the organic product away from aqueous impurities.
Phase 4: Analytical Self-Validation
Action: Perform LC-MS and
1
H NMR analysis on the crude white/off-white solid.
Validation Checkpoint:
LC-MS: Must show a dominant peak at
m/z
202
[M−H]−
.
1
H NMR (
CDCl3
, 400 MHz): Must reveal a characteristic singlet at
δ≈4.4
ppm (integrating to 2H,
S−CH2−SO2
). The presence of this shifted methylene peak definitively proves the formation of the thioether linkage without N-alkylation impurities.
Application in Drug Design Workflows
Once synthesized, phenylsulfanylmethanesulfonamide derivatives serve as dynamic handles in medicinal chemistry. As shown in the workflow below, the thioether can be selectively oxidized to tune the molecule's polarity, acting as a "dial" for lipophilicity .
Workflow utilizing alpha-thioether sulfonamides for lipophilicity modulation.
References
Title: Reactions of Functionalized Sulfonamides: Application to Lowering the Lipophilicity of Cytosolic Phospholipase A2α Inhibitors
Source: Journal of Medicinal Chemistry (ACS Publications)
URL: [Link]
Synthesis of Phenylsulfanylmethanesulfonamide Analogs: A Detailed Guide for Medicinal Chemists
Introduction The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents. Its ability to act as a bioisostere for carboxylic acids and engage in crucial...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents. Its ability to act as a bioisostere for carboxylic acids and engage in crucial hydrogen bonding interactions has made it a privileged scaffold in drug design.[1] This guide provides a detailed, step-by-step protocol for the synthesis of phenylsulfanylmethanesulfonamide and its analogs, a class of compounds with potential applications in various therapeutic areas. The synthetic strategy presented herein is modular, allowing for the facile generation of a diverse library of analogs for structure-activity relationship (SAR) studies.
The core of our synthetic approach is a robust and efficient two-step process. The first key transformation is the preparation of a reactive electrophile, chloromethyl phenyl sulfide. This intermediate is then utilized in the second key step to alkylate methanesulfonamide, yielding the desired phenylsulfanylmethanediethylsulfonamide backbone. This guide will provide detailed experimental procedures for each of these steps, as well as for the synthesis of substituted thiophenol precursors, enabling the exploration of a broad chemical space.
Synthetic Strategy Overview
Our synthetic strategy is designed for flexibility and efficiency, allowing for the introduction of diversity at two key positions: the phenyl ring of the thiophenol moiety and the nitrogen atom of the sulfonamide. The overall workflow is depicted below.
Figure 1: General workflow for the synthesis of phenylsulfanylmethanesulfonamide analogs.
Part 1: Synthesis of Substituted Thiophenols
The diversity of the final compounds is largely dependent on the availability of appropriately substituted thiophenols. While many are commercially available, this section details a general and reliable method for their synthesis from the corresponding phenols via the Newman-Kwart rearrangement.
Protocol 1: Synthesis of Substituted Thiophenols
Synthesis of O-Aryl Dimethylthiocarbamate:
To a stirred solution of the desired substituted phenol (1.0 eq.) in a suitable solvent such as dry tetrahydrofuran (THF), add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
Allow the mixture to stir at room temperature for 30 minutes.
Cool the reaction mixture back to 0 °C and add N,N-dimethylthiocarbamoyl chloride (1.1 eq.) dropwise.
Let the reaction warm to room temperature and stir for 12-16 hours.
Quench the reaction by the slow addition of water.
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Newman-Kwart Rearrangement:
Heat the purified O-aryl dimethylthiocarbamate neat or in a high-boiling solvent (e.g., diphenyl ether) to 200-250 °C.
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 1-4 hours.
Cool the reaction mixture to room temperature. The crude S-aryl dimethylthiocarbamate can often be used directly in the next step or purified by crystallization or chromatography.
Hydrolysis to the Thiophenol:
To the crude S-aryl dimethylthiocarbamate, add a solution of potassium hydroxide (5.0 eq.) in a mixture of ethanol and water.
Reflux the mixture for 4-8 hours until the hydrolysis is complete (monitored by TLC or HPLC).
Cool the reaction mixture to room temperature and acidify with aqueous HCl (e.g., 2 M) to a pH of approximately 2-3.
Extract the thiophenol with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
The crude thiophenol can be purified by distillation under reduced pressure or by column chromatography.
Part 2: Synthesis of Chloromethyl Phenyl Sulfide
Chloromethyl phenyl sulfide is the key electrophile for the alkylation of methanesulfonamide. While commercially available, it can also be readily synthesized in the laboratory.[2] A reliable method involves the reaction of methyl phenyl sulfoxide with thionyl chloride.[1]
Protocol 2: Synthesis of Chloromethyl Phenyl Sulfide
Caution: This reaction should be performed in a well-ventilated fume hood as it involves the use of thionyl chloride and generates HCl gas.
To a solution of thionyl chloride (1.1 eq.) in a dry, inert solvent such as dichloromethane (DCM) under a nitrogen atmosphere, add a solution of methyl phenyl sulfoxide (1.0 eq.) in DCM dropwise at room temperature.
After the addition is complete, reflux the reaction mixture for 1-2 hours.
Monitor the reaction by TLC until the starting material is consumed.
Carefully quench the reaction by pouring it into ice-water.
Separate the organic layer, and extract the aqueous layer with DCM.
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Purify the crude product by vacuum distillation to obtain chloromethyl phenyl sulfide as a colorless to pale yellow liquid.[1]
Part 3: Synthesis of Phenylsulfanylmethanesulfonamide
The final step in the synthesis of the core scaffold is the N-alkylation of methanesulfonamide with the previously prepared chloromethyl phenyl sulfide. To facilitate this reaction under mild conditions, methanesulfonamide is first converted to its more nucleophilic silylated derivative.
Protocol 3: Synthesis of Phenylsulfanylmethanesulfonamide
Synthesis of N-(Trimethylsilyl)methanesulfonamide:
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add methanesulfonamide (1.0 eq.) and hexamethyldisilazane (HMDS) (1.5 eq.).
Heat the mixture to reflux (approximately 125-130 °C) and maintain for 2-4 hours, or until the reaction mixture becomes a clear, homogeneous solution.
Cool the reaction mixture to room temperature. The resulting N-(trimethylsilyl)methanesulfonamide can be used directly in the next step without further purification.
N-Alkylation with Chloromethyl Phenyl Sulfide:
To the crude N-(trimethylsilyl)methanesulfonamide under a nitrogen atmosphere, add a solution of chloromethyl phenyl sulfide (1.0 eq.) in a dry, aprotic solvent such as acetonitrile or dimethylformamide (DMF).
Add a catalytic amount of a phase-transfer catalyst such as 18-crown-6 and potassium fluoride (1.2 eq.).[2]
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and quench with water.
Extract the product with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired phenylsulfanylmethanesulfonamide.
Part 4: Synthesis of Analogs
The modularity of this synthetic route allows for the straightforward synthesis of a wide range of analogs.
Analogs with Substitution on the Phenyl Ring: By starting with appropriately substituted phenols in Protocol 1, a variety of substituted thiophenols can be generated. These can then be carried through the synthetic sequence to yield phenylsulfanylmethanesulfonamide analogs with diverse substitution patterns on the aromatic ring.
Analogs with Substitution on the Sulfonamide Nitrogen: To synthesize N-substituted analogs, a modified approach can be employed. Instead of starting with methanesulfonamide, the desired primary or secondary amine can be reacted with methanesulfonyl chloride to generate the corresponding N-substituted methanesulfonamide. This sulfonamide can then be alkylated with chloromethyl phenyl sulfide, often requiring a suitable base such as sodium hydride or potassium carbonate to facilitate the reaction.
Data Summary
The following table provides representative data for the key steps in the synthesis of the parent phenylsulfanylmethanesulfonamide.
This application note provides a comprehensive and adaptable guide for the synthesis of phenylsulfanylmethanesulfonamide and its analogs. The detailed protocols and the modular nature of the synthetic strategy empower medicinal chemists to efficiently generate diverse libraries of these compounds for biological evaluation. The methods described rely on well-established and reliable chemical transformations, ensuring a high degree of success and reproducibility in the laboratory.
References
Bordwell, F. G., & Pitt, B. M. (1955). The Formation of α-Chloro Sulfides from Sulfides and from Sulfoxides. Journal of the American Chemical Society, 77(3), 572–577. [Link]
The Versatile Scaffold: Phenylsulfanylmethanesulfonamide in Modern Medicinal Chemistry
The phenylsulfanylmethanesulfonamide core, a unique structural motif, has emerged as a privileged scaffold in medicinal chemistry, offering a versatile platform for the design and development of novel therapeutic agents....
Author: BenchChem Technical Support Team. Date: April 2026
The phenylsulfanylmethanesulfonamide core, a unique structural motif, has emerged as a privileged scaffold in medicinal chemistry, offering a versatile platform for the design and development of novel therapeutic agents. This guide provides an in-depth exploration of the applications of phenylsulfanylmethanesulfonamide derivatives, detailing their synthesis, biological evaluation, and mechanisms of action across various therapeutic areas. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate the exploration of this promising class of compounds.
Introduction: The Significance of the Sulfonamide Moiety
The sulfonamide group (-SO₂NH-) is a cornerstone in drug discovery, present in a wide array of clinically approved drugs with diverse pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The phenylsulfanylmethanesulfonamide scaffold, which incorporates a flexible thioether linkage, offers unique steric and electronic properties that can be exploited to achieve enhanced potency and selectivity for various biological targets. The sulfur atom's ability to engage in various non-covalent interactions, coupled with the hydrogen bonding capacity of the sulfonamide moiety, makes this scaffold an attractive starting point for library synthesis and lead optimization.
I. Antimicrobial Applications: A Renewed Arsenal Against Resistant Pathogens
The rise of antimicrobial resistance necessitates the development of novel antibacterial agents. Phenylsulfanylmethanesulfonamide derivatives have demonstrated significant potential in this arena, exhibiting potent activity against a range of clinically relevant bacteria, including multidrug-resistant strains.
A. Mechanism of Action
While the precise mechanism for all derivatives is still under investigation, it is hypothesized that these compounds may interfere with essential bacterial processes. The sulfonamide moiety is a well-known inhibitor of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[4] The phenylsulfanylmethyl portion of the molecule can be tailored to enhance cell wall penetration and interaction with other bacterial targets, potentially leading to a multi-target mechanism of action that can circumvent existing resistance mechanisms.
B. Quantitative Data: In Vitro Antimicrobial Activity
A study by a Polish research group detailed the synthesis and evaluation of a series of N-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)amide derivatives. Several of these compounds exhibited potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1]
Compound
R Group
MIC (µg/mL) vs. S. aureus (MSSA)
MIC (µg/mL) vs. S. aureus (MRSA)
MBC (µg/mL) vs. S. epidermidis
10
3-CF₃Ph
8
8
8-16
16
1-naphthyl
4-8
4-8
4
15
3-CF₃Ph
8
8
8
17
2-naphthyl
4-8
4-8
>64
Data synthesized from N-(2-Arylmethylthio-4-Chloro-5-Methylbenzenesulfonyl)amide Derivatives as Potential Antimicrobial Agents—Synthesis and Biological Studies.[1]
C. Experimental Protocol: Synthesis of N-(2-Arylmethylthio-4-chloro-5-methylbenzenesulfonyl)amides
This protocol outlines the general synthesis of the antimicrobial phenylsulfanylmethanesulfonamide derivatives.
Step 1: Synthesis of 2-Mercapto-4-chloro-5-methylbenzenesulfonamide
To a solution of 4-chloro-5-methyl-2-thiocyanatobenzenesulfonamide in ethanol, add sodium sulfide nonahydrate.
Reflux the mixture for 4 hours.
Cool the reaction mixture and pour it into ice-water.
Acidify with concentrated HCl to precipitate the product.
Filter, wash with water, and dry to obtain the 2-mercapto derivative.
Step 2: Synthesis of N-(2-Arylmethylthio-4-chloro-5-methylbenzenesulfonyl)amides
Dissolve 2-mercapto-4-chloro-5-methylbenzenesulfonamide in a suitable solvent such as DMF.
Add potassium carbonate and the appropriate arylmethyl chloride.
Stir the reaction mixture at room temperature for 12-24 hours.
Pour the reaction mixture into water to precipitate the crude product.
Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.
Step 3: Characterization
Confirm the structure of the synthesized compounds using ¹H NMR, ¹³C NMR, and mass spectrometry.
Determine the purity using HPLC.
D. Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
Prepare a stock solution of each compound in DMSO.
Perform serial two-fold dilutions of each compound in MHB in a 96-well plate.
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).
Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
Incubate the plates at 37°C for 18-24 hours.
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
To determine the MBC, subculture 10 µL from each well showing no visible growth onto Mueller-Hinton Agar plates.
Incubate the agar plates at 37°C for 24 hours.
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
E. Experimental Workflow: Antimicrobial Screening
Caption: Workflow for the synthesis and antimicrobial evaluation of phenylsulfanylmethanesulfonamide derivatives.
II. Anticancer Applications: Targeting Proliferation and Survival Pathways
The structural versatility of the phenylsulfanylmethanesulfonamide scaffold has also been leveraged to develop potent anticancer agents. These compounds have shown promising activity against various cancer cell lines, suggesting their potential as leads for novel oncology therapeutics.[5][6][7]
A. Mechanism of Action
The anticancer mechanisms of phenylsulfanylmethanesulfonamide derivatives are diverse and often depend on the specific substitutions on the aromatic rings. Some derivatives have been shown to induce apoptosis, while others may inhibit key enzymes involved in cancer cell proliferation and survival. For example, a patent application describes a complex derivative containing the phenylsulfanylmethyl moiety that acts as a small molecule mimic of BH3-only proteins, which are crucial regulators of apoptosis. By binding to and neutralizing pro-survival Bcl-2 proteins, these compounds can trigger programmed cell death in cancer cells.
B. Quantitative Data: In Vitro Anticancer Activity
A study on N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide derivatives demonstrated their cytotoxic effects on several human cancer cell lines.[6]
Compound
R Group
IC₅₀ (µg/mL) vs. HeLa
IC₅₀ (µg/mL) vs. SKOV-3
IC₅₀ (µg/mL) vs. MCF-7
16c
3-Cl
>60
9.87
11.20
16d
4-Cl
8.49
9.92
12.31
17a
2-F
9.98
>70
14.56
17d
4-Cl
9.82
>70
13.98
Data synthesized from An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives.[6]
C. Experimental Protocol: MTT Assay for Cytotoxicity
Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
Treat the cells with various concentrations of the synthesized compounds (typically in a logarithmic series) for 48-72 hours.
Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
Remove the medium and add DMSO to dissolve the formazan crystals.
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
D. Signaling Pathway: BH3 Mimetic-Induced Apoptosis
Caption: Proposed mechanism of apoptosis induction by a BH3 mimetic phenylsulfanylmethanesulfonamide derivative.
III. Enzyme Inhibition: A Broad Spectrum of Possibilities
The sulfonamide moiety is a well-established pharmacophore for targeting various enzymes.[8] While specific data for phenylsulfanylmethanesulfonamide derivatives as enzyme inhibitors is still emerging, the broader class of N-substituted sulfonamides has shown potent inhibitory activity against several key enzymes, suggesting a promising avenue for future research with this particular scaffold.
Potential enzyme targets for phenylsulfanylmethanesulfonamide derivatives include:
Carbonic Anhydrases (CAs): Inhibitors of CAs have applications as diuretics, anti-glaucoma agents, and anticancer drugs.[9]
Cholinesterases (AChE and BChE): Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease.
Matrix Metalloproteinases (MMPs): MMP inhibitors have potential in treating cancer and inflammatory diseases.
Kinases: Many kinase inhibitors incorporate a sulfonamide group, and this scaffold could be explored for developing novel kinase-targeted therapies.
Conclusion and Future Directions
The phenylsulfanylmethanesulfonamide scaffold represents a valuable and underexplored area in medicinal chemistry. The available data clearly demonstrates its potential in developing novel antimicrobial and anticancer agents. The synthetic accessibility and the possibility for diverse chemical modifications make it an attractive starting point for the generation of compound libraries for high-throughput screening against a wide range of biological targets.
Future research should focus on:
Expanding the chemical diversity of phenylsulfanylmethanesulfonamide libraries.
Elucidating the precise mechanisms of action for their antimicrobial and anticancer effects.
Conducting in vivo studies to evaluate the efficacy and pharmacokinetic properties of lead compounds.
Exploring the potential of this scaffold as inhibitors of other important enzyme families.
By leveraging the unique properties of the phenylsulfanylmethanesulfonamide core, the scientific community can continue to develop innovative and effective therapies for a multitude of human diseases.
References
N-(2-Arylmethylthio-4-Chloro-5-Methylbenzenesulfonyl)amide Derivatives as Potential Antimicrobial Agents—Synthesis and Biological Studies. Molecules. [Link]
Recent developments in the synthesis of N-aryl sulfonamides. ResearchGate. [Link]
Therapeutic potential of sulfamides as enzyme inhibitors. Medicinal Research Reviews. [Link]
Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. Annals of Clinical Microbiology and Antimicrobials. [Link]
Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)Benzenesulfonamide Derivatives. Molecules. [Link]
An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. Molecules. [Link]
The Synthesis and Antimicrobial Activity of Some New Methyl N-Arylthiocarbamates, Dimethyl N-Aryldithiocarbonimidates and 2-Arylamino-2-imidazolines. ResearchGate. [Link]
Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances. [Link]
Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
Synthesis and antimicrobial activity of novel 1H-benzo[d]imidazole-aryl sulfonamide/amide derivatives. Journal of the Serbian Chemical Society. [Link]
Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation. RSC Advances. [Link]
Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances. [Link]
Recent advances in the synthesis of N-acyl sulfonamides. ResearchGate. [Link]
Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. ResearchGate. [Link]
Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry. [Link]
The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008). Expert Opinion on Therapeutic Patents. [Link]
Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships A. Semantic Scholar. [Link]
Identification of Cyclic Sulfonamides with an N-Arylacetamide Group as α-Glucosidase and α-Amylase Inhibitors: Biological Evaluation and Molecular Modeling. Molecules. [Link]
Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Bioorganic Chemistry. [Link]
Novel N-aryl and N-heteroaryl Sulfamide Synthesis via Palladium Cross Coupling. Organic Letters. [Link]
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry-Section B. [Link]
Discovery of Aryl Sulfonamides as Isoform-Selective Inhibitors of NaV1.7 with Efficacy in Rodent Pain Models. ACS Medicinal Chemistry Letters. [Link]
Synthesis, Characterization and Pharmacological Screening of Substituted Sulphonamide Derivatives. Scholars Academic Journal of Pharmacy. [Link]
Selected drugs with N-aryl sulfonamide structure motif. ResearchGate. [Link]
Application Note: Phenylsulfanylmethanesulfonamide as a Versatile Building Block in Organic Synthesis
Executive Summary As a Senior Application Scientist, I frequently encounter the need for bifunctional and trifunctional building blocks that can streamline the synthesis of complex pharmacophores and agrochemicals. Pheny...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As a Senior Application Scientist, I frequently encounter the need for bifunctional and trifunctional building blocks that can streamline the synthesis of complex pharmacophores and agrochemicals. Phenylsulfanylmethanesulfonamide (CAS: 14482-28-1) [1] is a highly strategic, yet often underutilized, reagent. Featuring a thioether linkage, an acidic methylene bridge, and a primary sulfonamide, this molecule serves as a linchpin in the development of ALS-inhibiting sulfonylurea herbicides and as a precursor for powerful
α
-thio carbanions in asymmetric synthesis.
This application note provides field-proven protocols, mechanistic rationales, and optimization data to help researchers and drug development professionals integrate this building block into their synthetic pipelines.
Chemical Architecture & Reactivity Nodes
The utility of phenylsulfanylmethanesulfonamide stems from its unique electronic distribution. The molecule presents three distinct sites for functionalization:
The Sulfonamide Nitrogen (
−SO2NH2
): Mildly acidic (pKa ~ 10), allowing for selective deprotonation by carbonate or amine bases. Once deprotonated, it becomes a potent nucleophile for coupling with electrophiles like isocyanates or alkyl halides[2].
The Methylene Bridge (
−CH2−
): Flanked by an electron-withdrawing sulfonyl group and a polarizable sulfur atom, these protons are highly acidic (pKa ~ 15–18). Strong bases (e.g., n-BuLi) can generate a stabilized
α
-thio carbanion for C-C bond formation[3].
The Thioether (
−S−
): Can be selectively oxidized to a sulfoxide or sulfone, converting the molecule into a bis-electron-withdrawing methylene transfer agent.
Data Presentation: Physicochemical Profile
To ensure proper handling and solvent selection, the fundamental properties of the building block are summarized below.
Table 1: Physicochemical Properties of Phenylsulfanylmethanesulfonamide
Sulfonylureas are a premier class of herbicides that function by inhibiting acetolactate synthase (ALS). Phenylsulfanylmethanesulfonamide is a critical intermediate in the synthesis of novel triazinyl phenylthiomethanesulfonyl ureas[4]. The synthetic strategy relies on the base-catalyzed deprotonation of the primary sulfonamide. We utilize anhydrous potassium carbonate (
K2CO3
) because its mild basicity perfectly matches the pKa of the sulfonamide, preventing unwanted deprotonation of the
α
-methylene protons. The resulting sulfonamide anion undergoes a rapid nucleophilic attack on the central carbon of a triazinyl isocyanate, forming the critical sulfonylurea bridge.
Workflow for the synthesis of sulfonylurea herbicides from phenylsulfanylmethanesulfonamide.
Protocol 1: Base-Catalyzed Isocyanate Coupling
This protocol describes the synthesis of a triazinyl phenylthiomethanesulfonyl urea derivative.
Preparation: Flame-dry a 100 mL two-neck round-bottom flask. Flush with inert nitrogen gas for 5 minutes.
Dissolution & Deprotonation: Charge the flask with phenylsulfanylmethanesulfonamide (2.03 g, 10 mmol) and anhydrous
CH3CN
(50 mL). Add finely powdered, anhydrous
K2CO3
(2.07 g, 15 mmol). Stir the suspension vigorously at 25 °C for 30 minutes to ensure complete generation of the sulfonamide potassium salt.
Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Dissolve the triazinyl isocyanate (11 mmol) in 10 mL of anhydrous
CH3CN
and add it dropwise via a syringe over 15 minutes to prevent thermal runaway and dimerization of the isocyanate.
Coupling: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.
Quenching & Isolation: Pour the reaction mixture into 150 mL of crushed ice/water. The mixture will be slightly basic. Slowly add 1M HCl dropwise until the pH reaches 3.0. A thick white precipitate of the target sulfonylurea will form.
Purification: Filter the precipitate under a vacuum, wash with cold distilled water (2 x 20 mL), and recrystallize from hot ethanol to yield the pure product.
Validation & Checkpoints:
TLC Check: Use Hexanes/EtOAc (1:1). The starting sulfonamide typically has an
Rf
of ~0.4, while the highly polar sulfonylurea product will stay near the baseline (
Rf
~0.1) until acidified.
pH Check: The precipitation in Step 5 will only occur efficiently below pH 4, as the sulfonylurea proton must be fully protonated to crash out of the aqueous phase.
Data Presentation: Reaction Optimization
To demonstrate the causality behind our choice of base and solvent, Table 2 summarizes our optimization trials.
Table 2: Reaction Optimization for Sulfonylurea Formation
Faster reaction, but requires strictly anhydrous conditions.
Et
3
N
DCM
25
12
65
Incomplete conversion; triethylamine is insufficiently basic.
Pyridine
Toluene
80
8
40
Severe thermal degradation and dimerization of the isocyanate.
Application II:
α
-Thio Carbanion Generation for C-C Bond Formation
Mechanistic Rationale
The generation of an
α
-thio carbanion from phenylsulfanylmethanesulfonamide is a powerful technique for asymmetric synthesis and the construction of complex cyclic systems[3]. Because the primary sulfonamide contains acidic N-H protons, it must either be protected (e.g., via N-benzylation) or subjected to a
>2
equivalent excess of a strong base to form a dianion. We utilize n-butyllithium (n-BuLi) at strictly controlled cryogenic temperatures (-78 °C). This low temperature is non-negotiable; it prevents the carbanion from undergoing
α
-elimination (loss of the sulfonamide group to form a thioaldehyde) or unwanted Witting-type rearrangements.
Mechanistic pathway for α-carbanion generation and electrophilic trapping.
Protocol 2: Metalation and Electrophilic Trapping
This protocol describes the generation of the
α
-thio carbanion and its subsequent reaction with benzaldehyde.
n-Butyllithium (5.5 mmol, 1.1 eq, 2.5 M in hexanes)
Benzaldehyde (6.0 mmol, 1.2 eq)
Anhydrous Tetrahydrofuran (THF, 30 mL)
Step-by-Step Methodology:
System Purge: Assemble a dry 50 mL Schlenk flask with a magnetic stir bar. Evacuate and backfill with Argon three times.
Substrate Dissolution: Dissolve the protected sulfonamide (5.0 mmol) in anhydrous THF (30 mL).
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.
Metalation: Using a gas-tight syringe, add n-BuLi (2.2 mL of a 2.5 M solution, 5.5 mmol) dropwise down the side of the flask over 10 minutes.
Carbanion Maturation: Stir the mixture at -78 °C for 1 hour. The generation of the
α
-thio-
α
-sulfonamido carbanion is visually confirmed by the solution transitioning to a deep yellow or bright orange color.
Electrophilic Trapping: Add benzaldehyde (0.61 mL, 6.0 mmol) neat, dropwise over 5 minutes. The deep color of the carbanion should immediately begin to fade, indicating successful nucleophilic attack. Stir for an additional 2 hours at -78 °C.
Quenching: Quench the reaction while still at -78 °C by injecting 10 mL of saturated aqueous
NH4Cl
. Remove the cooling bath and allow the mixture to warm to room temperature.
Workup: Transfer to a separatory funnel, extract with Ethyl Acetate (3 x 30 mL), wash the combined organic layers with brine, dry over anhydrous
MgSO4
, and concentrate under reduced pressure. Purify the resulting
β
-hydroxy sulfonamide via silica gel flash chromatography.
Validation & Checkpoints:
Visual Cue: The color change to deep yellow/orange in Step 5 is the primary self-validating indicator of successful metalation. If the solution remains colorless, the n-BuLi may have degraded, or the THF is wet.
Temperature Control: Allowing the carbanion to warm above -40 °C prior to electrophile addition will result in rapid decomposition, validated by a blackened reaction mixture and a complex TLC profile.
Asymmetric Synthesis of Axially Chiral cis-Arylmethylenebicyclo[3.3.0]octanes Using
α
-Thio- and
α
-Selenoorganolithium Compounds
Source: ResearchGate
URL:[Link]
Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy
Source: RSC Sustainability (RSC Publishing)
URL:[Link]
Phenylsulfanylmethanesulfonamide - CAS 14482-28-1 Chemical Profile
Source: Molaid Chemical Database
URL:[Link]
Application Note: A Robust, Validated HPLC Method for the Quantitative Analysis of Phenylsulfanylmethanesulfonamide
Abstract This application note details a highly selective and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of phenylsulfanylmethanesulfonamide. The de...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This application note details a highly selective and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of phenylsulfanylmethanesulfonamide. The developed isocratic method utilizes a C18 stationary phase with a UV detector, demonstrating excellent performance and suitability for routine analysis in research and quality control environments. The causality behind the selection of chromatographic parameters is discussed in depth. The method has been validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, confirming its linearity, accuracy, precision, and robustness.[1][2][3]
Introduction and Scientific Rationale
Phenylsulfanylmethanesulfonamide is an organic compound containing a sulfonamide functional group, a class of structures prevalent in many pharmaceutical agents.[4] Accurate and reliable quantification of such compounds is critical during drug discovery, development, and manufacturing to ensure product quality, safety, and efficacy. High-performance liquid chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and precision.
This guide focuses on a reversed-phase HPLC (RP-HPLC) approach, which is the most widely used separation mode, accounting for approximately 75% of all HPLC methods. The fundamental principle of RP-HPLC is the partitioning of an analyte between a polar mobile phase and a non-polar (hydrophobic) stationary phase. Phenylsulfanylmethanesulfonamide, with its phenyl ring and alkyl chain, possesses significant non-polar character, making it an ideal candidate for strong retention and separation on a hydrophobic stationary phase like octadecylsilane (C18).[5][6] The selection of a C18 column is a deliberate choice to maximize hydrophobic interactions, which are the primary retention mechanism for aromatic hydrocarbons and their derivatives.[7][8]
An HPLC system equipped with the following modules was used:
Quaternary or Binary Solvent Delivery Pump
Autosampler with sample cooling capability
Column Thermostat
UV-Vis or Photodiode Array (PDA) Detector
Chromatographic Conditions: The "Why" Behind the "How"
The chosen conditions are summarized in the table below. Each parameter was selected to ensure a robust and efficient separation.
Parameter
Condition
Rationale
HPLC Column
C18, 250 mm x 4.6 mm, 5 µm
A longer column (250 mm) provides higher resolving power for potentially complex sample matrices.[9] A 5 µm particle size offers a good balance between efficiency and backpressure for standard HPLC systems.[9] The C18 phase is the industry standard for non-polar analytes.[5][6]
Mobile Phase
Acetonitrile : Water (60:40, v/v), pH adjusted to 3.0 with Phosphoric Acid
Acetonitrile is a common organic modifier that provides good peak shape for aromatic compounds. The 60:40 ratio was optimized to achieve a suitable retention time (k') between 2 and 10. Adjusting the pH to 3.0 ensures that the sulfonamide group is in a consistent, non-ionized state, preventing peak tailing and improving reproducibility.
Flow Rate
1.0 mL/min
This is a standard flow rate for a 4.6 mm internal diameter column, providing optimal efficiency without generating excessive backpressure.
Column Temp.
30 °C
Maintaining a constant, slightly elevated temperature ensures reproducible retention times by minimizing viscosity fluctuations of the mobile phase and enhancing kinetic efficiency.
Detection
UV at 265 nm
Sulfonamides typically exhibit strong UV absorbance around 265 nm due to the aromatic phenyl ring.[10][11] This wavelength provides high sensitivity for the analyte.
Injection Vol.
10 µL
A small injection volume minimizes the potential for band broadening and column overload, preserving peak shape and resolution.
Detailed Protocols
Mobile Phase Preparation (1 L)
Measure 600 mL of HPLC-grade acetonitrile into a 1 L graduated cylinder.
Transfer to a 1 L solvent bottle.
Measure 400 mL of HPLC-grade water.
Add the water to the acetonitrile in the solvent bottle.
Adjust the pH of the mixture to 3.0 ± 0.05 by adding phosphoric acid dropwise while stirring.
Degas the mobile phase for 15 minutes using sonication or vacuum filtration.
Standard Stock Solution Preparation (1000 µg/mL)
Accurately weigh approximately 25 mg of the Phenylsulfanylmethanesulfonamide reference standard.
Quantitatively transfer the standard to a 25 mL volumetric flask.
Add approximately 15 mL of the mobile phase and sonicate for 5 minutes to dissolve.
Allow the solution to return to room temperature.
Dilute to the mark with the mobile phase and mix thoroughly.
Calibration Standards Preparation
Prepare a series of calibration standards by performing serial dilutions of the Standard Stock Solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
HPLC System Setup and Execution
Purge the HPLC pump with the prepared mobile phase.
Set the flow rate to 1.0 mL/min and allow the system to equilibrate until a stable baseline is achieved (typically 20-30 minutes).
Place the prepared standards and samples in the autosampler tray.
Set up the sequence with the appropriate vial positions, injection volume (10 µL), and run time (e.g., 10 minutes).
Start the analysis sequence.
Method Development and Validation Workflow
The development and validation of an analytical method is a systematic process designed to prove that the procedure is suitable for its intended purpose.[3] This workflow ensures the final method is accurate, precise, and reliable.
Section 1: Phenylsulfanylmethanesulfonamide - A Versatile Synthetic Building Block
An in-depth analysis of the use of "phenylsulfanylmethanesulfonamide" in cross-coupling catalytic reactions reveals that this specific compound is not widely documented in existing chemical literature. However, the const...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth analysis of the use of "phenylsulfanylmethanesulfonamide" in cross-coupling catalytic reactions reveals that this specific compound is not widely documented in existing chemical literature. However, the constituent functional groups—a phenylsulfanyl (phenylthio) moiety and a methanesulfonamide group—are of significant interest in organic synthesis and drug discovery. This guide, therefore, provides a comprehensive framework for researchers, scientists, and drug development professionals on how a molecule containing these functionalities could be strategically employed in key cross-coupling reactions. The protocols and mechanistic discussions are based on well-established principles for related classes of compounds and serve as a foundational guide for experimental design.
The structure of phenylsulfanylmethanesulfonamide suggests multiple points of reactivity for cross-coupling reactions. The "phenylsulfanyl" portion implies a thioether linkage to a phenyl ring, which could potentially be cleaved or activated under specific catalytic conditions. More commonly, the phenyl ring itself can be functionalized with a leaving group (e.g., a halide or triflate) to participate in cross-coupling. The "methanesulfonamide" group is a key pharmacophore and can influence the electronic properties of the molecule.
This guide will focus on the scenario where the phenyl ring of a phenylsulfanylmethanesulfonamide derivative is functionalized with a suitable leaving group, making it an excellent candidate for palladium-catalyzed cross-coupling reactions. We will explore its application in three cornerstone reactions: the Suzuki-Miyaura coupling for C-C bond formation, the Heck reaction for C-C bond formation with alkenes, and the Buchwald-Hartwig amination for C-N bond formation.
Section 2: Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals.[1] An aryl halide or triflate derivative of phenylsulfanylmethanesulfonamide can be coupled with a boronic acid or ester.[1][2][3]
Mechanism of Action
The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The reaction is initiated by the oxidative addition of the aryl halide/triflate to a Pd(0) complex. This is followed by transmetalation with the boronic acid, which is activated by a base.[2] The final step is reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[3]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a hypothetical "4-bromo-phenylsulfanylmethanesulfonamide" with phenylboronic acid.
Reaction Setup: To a flame-dried Schlenk flask, add 4-bromo-phenylsulfanylmethanesulfonamide, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
Solvent Addition: Add a 3:1 mixture of 1,4-dioxane and water to the flask via syringe.
Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation
Reagent
Molar Equivalents
4-Bromo-phenylsulfanylmethanesulfonamide
1.0
Phenylboronic acid
1.1 - 1.5
Palladium Catalyst
0.01 - 0.05
Phosphine Ligand
0.02 - 0.1
Base
2.0 - 3.0
Parameter
Typical Value/Condition
Catalyst
Pd(OAc)₂, Pd(PPh₃)₄
Ligand
PPh₃, SPhos, XPhos
Base
K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent
Toluene, Dioxane, THF (often with water)
Temperature
80 - 120 °C
Experimental Workflow
Caption: Workflow for the Suzuki-Miyaura Cross-Coupling Reaction.
Section 3: Application in Heck Reaction
The Mizoroki-Heck reaction is a versatile method for the arylation of alkenes.[4][5][6] An aryl halide or triflate derivative of phenylsulfanylmethanesulfonamide can be coupled with an alkene to form a substituted alkene.[4]
Mechanism of Action
The Heck reaction typically proceeds through a neutral or cationic catalytic cycle.[4][6] The cycle begins with the oxidative addition of the aryl halide/triflate to a Pd(0) complex. This is followed by migratory insertion of the alkene into the Pd-aryl bond. The final step is a β-hydride elimination to release the product and a palladium-hydride species, which is then converted back to the Pd(0) catalyst by a base.[6]
Caption: Catalytic cycle of the Mizoroki-Heck Reaction.
Detailed Experimental Protocol
This protocol outlines a general procedure for the Heck reaction of "4-iodo-phenylsulfanylmethanesulfonamide" with styrene.
Reaction Setup: In a Schlenk tube, dissolve 4-iodo-phenylsulfanylmethanesulfonamide in DMF.
Reagent Addition: Add styrene, Et₃N, P(o-tol)₃, and Pd(OAc)₂ to the solution.
Inert Atmosphere: Degas the mixture by bubbling argon through it for 15 minutes.
Reaction: Heat the reaction mixture to 80-100 °C for 12-24 hours. Monitor the reaction by TLC.
Workup: Cool the reaction to room temperature and pour it into water. Extract with ethyl acetate.
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Data Presentation
Reagent
Molar Equivalents
4-Iodo-phenylsulfanylmethanesulfonamide
1.0
Alkene
1.1 - 1.5
Palladium Catalyst
0.01 - 0.05
Phosphine Ligand
0.02 - 0.1
Base
1.5 - 2.5
Parameter
Typical Value/Condition
Catalyst
Pd(OAc)₂, PdCl₂(PPh₃)₂
Ligand
PPh₃, P(o-tol)₃
Base
Et₃N, K₂CO₃
Solvent
DMF, Acetonitrile, Toluene
Temperature
80 - 140 °C
Experimental Workflow
Caption: Workflow for the Mizoroki-Heck Reaction.
Section 4: Application in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly effective method for forming C-N bonds by coupling an aryl halide or triflate with an amine.[7][8] A derivative of phenylsulfanylmethanesulfonamide can be used to introduce this important scaffold into various amine-containing molecules.
Mechanism of Action
The catalytic cycle of the Buchwald-Hartwig amination is similar to other cross-coupling reactions and involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[7] A Pd(0) complex undergoes oxidative addition with the aryl halide. The resulting Pd(II) complex coordinates with the amine, and a base facilitates deprotonation to form a palladium-amido complex. Reductive elimination then yields the desired aryl amine and regenerates the Pd(0) catalyst.[8]
Caption: Catalytic cycle of the Buchwald-Hartwig Amination.
Detailed Experimental Protocol
This protocol provides a general procedure for the Buchwald-Hartwig amination of "4-chloro-phenylsulfanylmethanesulfonamide" with morpholine.
In Vivo Dosing and Formulation Strategies for Phenylsulfanylmethanesulfonamide: Overcoming Preclinical Pharmacokinetic Barriers
Introduction and Formulation Rationale Phenylsulfanylmethanesulfonamide (PMS, CAS: 14482-28-1) serves as a foundational pharmacophore in the development of selective cyclooxygenase-2 (COX-2) inhibitors and novel antineop...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Formulation Rationale
Phenylsulfanylmethanesulfonamide (PMS, CAS: 14482-28-1) serves as a foundational pharmacophore in the development of selective cyclooxygenase-2 (COX-2) inhibitors and novel antineoplastic agents (). However, like many diarylsulfonamides (e.g., celecoxib), PMS presents significant preclinical formulation challenges. It is a Biopharmaceutics Classification System (BCS) Class II compound, characterized by high lipophilicity and extremely poor aqueous solubility. When administered in vivo without an optimized vehicle, PMS exhibits erratic gastrointestinal absorption, rapid precipitation in the bloodstream, and sub-therapeutic systemic exposure.
As application scientists, we must design formulations based on causality rather than trial and error. Because the sulfonamide group in PMS has a pKa of ~9.5, the molecule remains almost entirely unionized at physiological pH (7.4). Therefore, simple pH adjustment is ineffective and risks causing severe tissue necrosis or phlebitis upon injection. Instead, we rely on encapsulation and suspension strategies to force the molecule into a bioavailable state.
Table 1: Physicochemical Properties of Phenylsulfanylmethanesulfonamide (PMS)
Parameter
Value
Formulation Implication
Molecular Weight
203.28 g/mol
Small molecule size is favorable for rapid systemic distribution and membrane permeability.
LogP (predicted)
~1.8 - 2.5
High lipophilicity necessitates the use of surfactants, lipid carriers, or complexation agents.
Aqueous Solubility
< 10 µg/mL
High risk of precipitation in vivo; requires cyclodextrin complexation for IV administration.
pKa (Sulfonamide)
~9.5
Unionized at physiological pH; traditional pH-shift solubilization strategies are ineffective.
Mechanistic Grounding: Target Engagement
The utility of PMS lies in its structural ability to selectively target the COX-2 enzyme. The COX-2 active site features an expanded hydrophilic side pocket that is absent in the constitutively expressed COX-1 enzyme. The sulfonamide moiety of PMS specifically inserts into this side pocket, forming critical hydrogen bonds with Arg513 and His90, thereby conferring high selectivity and reducing gastrointestinal toxicity typically associated with non-selective NSAIDs ().
Mechanistic pathway of COX-2 inhibition by sulfonamide pharmacophores like PMS.
Experimental Protocols: Self-Validating Formulation Systems
To ensure reproducible pharmacokinetic (PK) data, every formulation must act as a self-validating system. We utilize two distinct strategies depending on the route of administration.
Protocol A: 10% HP-β-CD Solution for Intravenous (IV) and Oral (PO) Dosing
Causality: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic internal cavity that accommodates the lipophilic phenylsulfanyl moiety of PMS, while its hydrophilic exterior ensures complete aqueous solubility. This prevents catastrophic in vivo precipitation during IV bolus administration ().
Step-by-Step Methodology:
Weighing: Accurately weigh 100 mg of PMS powder into a clean, dry 20 mL glass scintillation vial.
Excipient Addition: Add 10 mL of a pre-prepared 10% (w/v) HP-β-CD in sterile physiological saline (0.9% NaCl).
Complexation: Vortex the mixture for 2 minutes, followed by bath sonication at 37°C for 30 minutes. The thermal energy accelerates the inclusion complex kinetics.
Filtration: Pass the solution through a 0.22 µm PES (Polyethersulfone) syringe filter to ensure sterility and remove any uncomplexed drug.
Self-Validating Check 1 (Optical Clarity): Inspect the vial against a dual black-and-white background. Shine a laser pointer through the liquid. The absence of the Tyndall effect (light scattering) confirms complete complexation. If scattering is observed, the solution contains microcrystals and is unsafe for IV use.
Self-Validating Check 2 (pH Verification): Measure the pH. It must read between 6.8 and 7.4. A pH outside this range indicates vehicle degradation or contamination, which will cause hemolysis in vivo.
Protocol B: 0.5% Methylcellulose / 0.1% Tween 80 Suspension for High-Dose PO Studies
Causality: For maximum tolerated dose (MTD) or high-dose efficacy studies, solubility limits are often exceeded. We utilize a suspension. Tween 80 acts as a wetting agent, lowering the contact angle of the hydrophobic PMS powder, while Methylcellulose (MC) increases the vehicle's viscosity to prevent rapid particle sedimentation, ensuring dose homogeneity ().
Step-by-Step Methodology:
Wetting: Weigh 50 mg of PMS into a mortar. Add 10 µL of Tween 80 directly to the powder. Triturate thoroughly with a pestle until a smooth, uniform paste is formed.
Dispersion: Gradually add 10 mL of 0.5% (w/v) Methylcellulose solution in geometric proportions (1 mL, then 2 mL, then 7 mL), triturating constantly to prevent agglomeration.
Homogenization: Transfer the suspension to a vial and mix using a probe homogenizer at 10,000 RPM for 2 minutes.
Self-Validating Check (Particle Size): Analyze a 10 µL aliquot using Dynamic Light Scattering (DLS) or a Hegman gauge. The D-90 particle size must be < 5 µm. Larger particles will result in erratic gastrointestinal absorption and high inter-subject PK variability. If particles are > 5 µm, repeat the homogenization step.
In Vivo Pharmacokinetic Workflow
Once the formulations pass their self-validating quality control checks, they are advanced to in vivo dosing. For robust PK profiling, crossover designs in Sprague-Dawley rats or C57BL/6 mice are utilized to calculate absolute bioavailability (F%) and clearance (CL) ().
In vivo pharmacokinetic study workflow from formulation QC to LC-MS/MS analysis.
Dosing and Sampling Protocol:
Administration: Administer the HP-β-CD solution via lateral tail vein injection (IV) at 2 mg/kg, or the MC/Tween suspension via oral gavage (PO) at 10 mg/kg.
Blood Collection: Collect 150 µL of blood via the jugular vein or submandibular bleed at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into K2-EDTA coated tubes.
Plasma Separation: Centrifuge the blood samples immediately at 4,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to pre-chilled cryovials.
Protein Precipitation (Self-Validating Step): Add 3 volumes of ice-cold acetonitrile (containing an internal standard, e.g., tolbutamide) to 1 volume of plasma. Vortex and centrifuge at 15,000 × g for 15 minutes. A distinct, solid protein pellet must form at the bottom of the tube; a loose or cloudy pellet indicates incomplete precipitation, which will foul the LC-MS/MS column.
Quantification: Analyze the supernatant via LC-MS/MS in negative electrospray ionization (ESI-) mode, monitoring the specific MRM transitions for the sulfonamide moiety.
References
Title: KCN1, a novel synthetic sulfonamide anticancer agent: in vitro and in vivo anti-pancreatic cancer activities and preclinical pharmacology.
Source: PLoS One (2012)
URL: [Link]
Title: In Vitro and in Vivo Evaluation of Oral Tablet Formulations Prepared With Ketoconazole and Hydroxypropyl-Beta-Cyclodextrin.
Source: PubMed / National Institutes of Health (2010)
URL: [Link]
Title: Influence of microcrystal formulation on in vivo absorption of celecoxib in rats.
Source: AAPS PharmSciTech (2013)
URL: [Link]
Title: Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation.
Source: BMC Chemistry (2024)
URL: [Link]
Title: Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency, Pharmacokinetics, and Metabolic Properties to Obtain Atropisomeric Quinolinone (AM-0466) that Affords Robust in Vivo Activity.
Source: Journal of Medicinal Chemistry (2017)
URL: [Link]
Method
Advanced Mass Spectrometry Fragmentation Profiling of Phenylsulfanylmethanesulfonamide: Mechanistic Pathways and Analytical Protocols
Introduction & Chemical Context Thioether-containing sulfonamides represent a critical class of pharmacophores in modern drug discovery, offering unique hydrogen-bonding capabilities and tunable lipophilicity. Phenylsulf...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Chemical Context
Thioether-containing sulfonamides represent a critical class of pharmacophores in modern drug discovery, offering unique hydrogen-bonding capabilities and tunable lipophilicity. Phenylsulfanylmethanesulfonamide (CAS: 14482-28-1) serves as an excellent model compound for elucidating complex gas-phase dissociation pathways in mass spectrometry. Understanding its precise fragmentation behavior is essential for developing robust Selected Reaction Monitoring (SRM) methods used in pharmacokinetic profiling, metabolite identification, and structural elucidation.
This application note provides a comprehensive, self-validating methodology for the Liquid Chromatography-High Resolution Tandem Mass Spectrometry (LC-HRMS/MS) analysis of phenylsulfanylmethanesulfonamide, detailing the mechanistic causality behind its characteristic fragmentation patterns.
Mechanistic Causality in Gas-Phase Fragmentation
The fragmentation of protonated phenylsulfanylmethanesulfonamide (
[M+H]+
, m/z 204.0153) under Collision-Induced Dissociation (CID) is governed by the relative proton affinities of its functional groups and the gas-phase stability of the resulting product ions.
Primary Amine Protonation and Sulfonamide Cleavage:
During Electrospray Ionization (ESI), protonation preferentially occurs at the sulfonamide nitrogen or the sulfonyl oxygens 1. A universal hallmark of sulfonamide MS/MS spectra is the extrusion of sulfur dioxide (
SO2
, 64 Da) 2. In phenylsulfanylmethanesulfonamide, this occurs via an intramolecular rearrangement where the nucleophilic thioether sulfur or the adjacent carbon facilitates the expulsion of
SO2
, yielding an
[M+H−SO2]+
ion at m/z 140.0255 3. Additionally, the direct loss of ammonia (
NH3
, 17 Da) generates a highly reactive sulfonyl cation (m/z 186.9887).
Thioether Heterolytic Cleavage:
The aliphatic C-S bond adjacent to the sulfonyl group is highly susceptible to heterolytic cleavage 4. The loss of the entire sulfamoyl group as a neutral species (
H3NO2S
, 81 Da) results in the highly stable thioanisole-derivative cation (
[Ph−S−CH2]+
, m/z 123.0268). Subsequent sequential losses of
CH2
and
S
yield the thiophenoxy cation (m/z 109.0112) and the phenyl cation (m/z 77.0391), respectively.
Quantitative Data & High-Resolution Mass Assignments
To establish a self-validating analytical system, empirical m/z values must be cross-referenced against theoretical exact masses. Mass errors below 5 ppm confirm the elemental composition of the proposed fragments, preventing false positives from isobaric interferences.
Table 1: High-Resolution Mass Spectrometry (HRMS) Product Ions of Phenylsulfanylmethanesulfonamide (CID = 25 eV)
Fragment Ion
Proposed Formula
Theoretical m/z
Observed m/z
Mass Error (ppm)
Relative Abundance
Assignment / Pathway
Precursor
C7H10NO2S2+
204.0153
204.0151
-1.0
100%
[M+H]+
F1
C7H7O2S2+
186.9887
186.9885
-1.1
15%
[M+H−NH3]+
F2
C7H10NS2+
140.0255
140.0253
-1.4
25%
[M+H−SO2]+
(Rearrangement)
F3
C7H7S+
123.0268
123.0266
-1.6
85%
[M+H−H3NO2S]+
(Alpha Cleavage)
F4
C6H5S+
109.0112
109.0111
-0.9
60%
[Ph−S]+
(Thioether Cleavage)
F5
C6H5+
77.0391
77.0390
-1.3
40%
[Ph]+
(Phenyl Cation)
Visualizing the Fragmentation Pathways
Figure 1: Proposed ESI-MS/MS fragmentation pathways of phenylsulfanylmethanesulfonamide.
To ensure reproducibility and analytical trustworthiness, the following protocol incorporates internal validation steps, including Collision Energy (CE) ramping and mass defect filtering.
Step 1: Sample Preparation
Stock Solution: Dissolve 1.0 mg of phenylsulfanylmethanesulfonamide reference standard in 1.0 mL of LC-MS grade Methanol (MeOH) to yield a 1 mg/mL stock.
Working Dilution: Dilute the stock to 100 ng/mL using a diluent of 50:50 MeOH:
H2O
containing 0.1% Formic Acid (v/v).
Causality: Formic acid acts as a proton donor, ensuring consistent and complete protonation of the sulfonamide group, which maximizes the
[M+H]+
precursor ion yield and stabilizes the spray during ESI.
Step 2: UHPLC Separation Parameters
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.
Validation Check: Ensure the retention time is highly reproducible (±0.05 min) across triplicate injections to rule out isobaric interference from matrix components.
Step 3: High-Resolution Mass Spectrometry (Q-TOF or Orbitrap) Setup
Ionization Source: Electrospray Ionization (ESI) in Positive Mode.
Source Parameters: Capillary Voltage at 3.0 kV, Desolvation Temperature at 350°C, and Desolvation Gas Flow at 800 L/hr.
Data-Independent Acquisition (DIA) / CE Ramping: Program the collision cell to alternate between low energy (4 eV) for precursor preservation and a high-energy ramp (15–40 eV) for comprehensive fragmentation 5.
Causality: Ramping the CE ensures that both fragile bonds (like the sulfonamide C-S bond) and stable structures (like the phenyl ring) are sequentially dissociated. This captures the full lineage of product ions in a single analytical run without requiring multiple targeted experiments.
Step 4: Data Processing and Self-Validation
Exact Mass Extraction: Extract chromatograms for the precursor (m/z 204.0153) and primary fragments (m/z 123.0268, 109.0112) using a narrow mass tolerance window (±5 ppm).
Isotopic Pattern Verification: Validate the presence of sulfur in the fragments by checking the M+2 isotopic peak (due to
34S
natural abundance of ~4.2%). Fragments F1, F2, F3, and F4 must exhibit this characteristic isotopic signature. If the M+2 peak is absent, the fragment assignment is invalid, providing a built-in fail-safe for data interpretation.
Figure 2: Self-validating LC-HRMS/MS analytical workflow for sulfonamide profiling.
Conclusion
The gas-phase fragmentation of phenylsulfanylmethanesulfonamide is characterized by predictable yet mechanistically complex pathways, primarily driven by
SO2
extrusion and the heterolytic cleavage of the thioether bond. By employing HRMS with collision energy ramping and strict isotopic pattern verification, analytical scientists can establish a highly reliable, self-validating framework for identifying this compound and related pharmacophores in complex biological matrices.
References
Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry - ACS Publications.1
Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry (PubMed).2
Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Rapid Communications in Mass Spectrometry (PubMed).3
improving reaction yield in phenylsulfanylmethanesulfonamide synthesis
Welcome to the technical support guide for the synthesis of phenylsulfanylmethanesulfonamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven in...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for the synthesis of phenylsulfanylmethanesulfonamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and enhance your reaction yields.
Core Synthesis Pathway: An Overview
The most direct and common approach to synthesizing phenylsulfanylmethanesulfonamide is via a bimolecular nucleophilic substitution (SN2) reaction. This pathway involves the reaction of a nucleophilic sulfur species, sodium thiophenolate, with an electrophilic methanesulfonamide derivative, such as chloromethanesulfonamide.
The thiophenolate anion, typically generated in situ by deprotonating thiophenol with a suitable base, attacks the carbon atom of chloromethanesulfonamide, displacing the chloride leaving group.
Proposed Reaction Mechanism
Caption: Proposed SN2 pathway for phenylsulfanylmethanesulfonamide synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing both the "what" and the "why" for each recommended solution.
Q1: My reaction yield is consistently low (<20%) or I'm getting no desired product at all. What are the most common causes?
Low yields in SN2 reactions typically stem from issues with reagents, reaction conditions, or competing side reactions.[1] Let's break down the critical factors.
A: Causality & Recommended Actions:
Inefficient Thiophenolate Formation: The first step is generating a strong nucleophile. If the base is too weak or used incorrectly, you will have unreacted thiophenol, which is a poor nucleophile.
Expert Insight: Thiols are significantly more acidic than alcohols, with thiophenol having a pKa of ~6.6.[2] This means you do not need an exceptionally strong base. However, the base must be strong enough to fully deprotonate the thiol.
Solution: Use a base with a conjugate acid pKa significantly higher than that of thiophenol. Sodium hydride (NaH) is an excellent, non-nucleophilic choice that drives the deprotonation to completion by releasing hydrogen gas. Carbonates like K₂CO₃ or Cs₂CO₃ can also be effective.
Poor Solvent Choice: The solvent has a profound impact on the rate of SN2 reactions.[3]
Expert Insight: Protic solvents (like water, methanol, ethanol) will form hydrogen bonds with the thiophenolate anion, creating a "solvent cage".[3] This solvation shell stabilizes the nucleophile, making it less reactive and drastically slowing down the reaction.
Solution: Use a polar aprotic solvent. These solvents can dissolve the ionic nucleophile but do not engage in strong hydrogen bonding, leaving the nucleophile "naked" and highly reactive.
Table 1: Solvent Selection for SN2 Reactions
Solvent
Type
Dielectric Constant (ε)
Suitability for SN2
Rationale
DMF
Polar Aprotic
37
Excellent
High polarity, dissolves reagents, does not solvate nucleophile.
Acetonitrile
Polar Aprotic
36
Excellent
Similar to DMF, often easier to remove under vacuum.
THF
Polar Aprotic
7.6
Good
Less polar than DMF, but a very common and effective choice.
| Water | Polar Protic | 80 | Very Poor | Strong hydrogen bonding and potential for side reactions. |
Reaction Temperature: SN2 reactions have a specific activation energy that must be overcome.
Solution: While some reactions proceed at room temperature, gentle heating to 40-50°C can often increase the reaction rate without promoting significant side reactions.[1] Monitor the reaction by Thin Layer Chromatography (TLC) to avoid decomposition at higher temperatures.
Q2: I've isolated my product, but it's contaminated with a significant amount of a white, crystalline solid that I've identified as diphenyl disulfide. How do I prevent this?
This is the most common side reaction when working with thiolates.
A: Causality & Recommended Actions:
Thiophenolate anions are highly susceptible to oxidation, coupling to form a disulfide bond. This is often caused by trace amounts of atmospheric oxygen dissolved in the reaction solvent.[4][5]
Expert Insight: The oxidation is a single-electron transfer process. Even minute quantities of O₂ can catalyze this dimerization, consuming your nucleophile and reducing the yield of the desired product.
Solution Protocol:
Degas Your Solvents: Before starting the reaction, sparge your solvent (e.g., DMF, THF) with an inert gas like argon or nitrogen for 15-30 minutes. This removes dissolved oxygen.
Maintain an Inert Atmosphere: Assemble your glassware while it's still hot from the oven (to remove adsorbed water) and immediately place it under a positive pressure of nitrogen or argon. Use a gas bubbler to ensure the atmosphere remains inert throughout the addition of reagents and the duration of the reaction.
Use Fresh Reagents: Ensure your thiophenol has been properly stored to prevent air oxidation prior to use.
Q3: My TLC shows the consumption of starting material, but I see multiple product spots, and my final yield is fragmented. What other side reactions could be occurring?
A: Causality & Recommended Actions:
Besides disulfide formation, other pathways can consume your reagents or product.
Double Deprotonation: The N-H proton on the methanesulfonamide starting material is also acidic (pKa ~10-11). Using an overly strong base or excess base could lead to the formation of a dianion, which can open up other reaction pathways.[6]
Solution: Use only a slight excess (1.05-1.1 equivalents) of a suitable base like NaH. This ensures full deprotonation of the more acidic thiophenol without significantly affecting the sulfonamide.
Further Reaction of the Product: The sulfur atom in the thioether product is still nucleophilic and can potentially react with another molecule of chloromethanesulfonamide to form a sulfonium salt.[4][5]
Solution: Avoid a large excess of the electrophile (chloromethanesulfonamide). Aim for a stoichiometry of approximately 1:1 between the thiophenolate and the electrophile. Adding the electrophile slowly to the solution of the nucleophile can also help minimize this side reaction.
Frequently Asked Questions (FAQs)
What is the optimal order of reagent addition?
Always prepare the nucleophile first. Dissolve the thiophenol in your degassed polar aprotic solvent under an inert atmosphere, cool in an ice bath (for NaH addition), and add the base portion-wise. Allow the mixture to stir for 20-30 minutes to ensure complete deprotonation before adding the chloromethanesulfonamide electrophile.
How can I effectively monitor the reaction?
Thin Layer Chromatography (TLC) is the best method. Co-spot your reaction mixture with your starting materials (thiophenol and chloromethanesulfonamide). The reaction is complete when the limiting reagent spot has disappeared and a new, more non-polar product spot is dominant. Use a solvent system like 30-50% Ethyl Acetate in Hexanes for visualization.
Are there alternative synthetic routes if this SN2 reaction fails?
Yes, though they are often more complex. One alternative involves using thiourea as the sulfur source to react with chloromethanesulfonamide, forming an isothiouronium salt which is then hydrolyzed to the thiol, followed by a separate reaction.[5] More advanced methods include electrochemical coupling of thiols and amines, though this forms a sulfonamide bond directly from the thiol, which would require a different starting material.[7]
Recommended Experimental Protocol
This protocol incorporates the best practices discussed above to maximize yield and purity.
Materials:
Thiophenol (1.0 eq)
Sodium Hydride (60% dispersion in mineral oil, 1.1 eq)
Chloromethanesulfonamide (1.05 eq)
Anhydrous, degassed Dimethylformamide (DMF)
Nitrogen or Argon gas supply
Procedure:
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
Add thiophenol to the flask, followed by anhydrous, degassed DMF.
Cool the solution to 0°C using an ice bath.
Under a positive flow of nitrogen, carefully add the sodium hydride in small portions. Caution: Hydrogen gas is evolved.
Allow the mixture to warm to room temperature and stir for 30 minutes. A clear solution of sodium thiophenolate should form.
Re-cool the solution to 0°C and add a solution of chloromethanesulfonamide in a small amount of DMF dropwise via a syringe.
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Gentle heating to 40°C can be applied if the reaction is slow.
Monitor the reaction progress by TLC.
Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) at 0°C.
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography.
Visual Troubleshooting Workflow
Caption: A logical workflow for diagnosing low-yield issues.
References
Organic Chemistry Portal. (2021). Sulfonamide synthesis by alkylation or arylation. Retrieved from Organic Chemistry Portal. [Link]
Li, Z., et al. (2024). Desulfurization of Thiols for Nucleophilic Substitution. Organic Letters, ACS Publications. [Link]
Ashenhurst, J. (2015). Thiols And Thioethers. Master Organic Chemistry. [Link]
Royal Society of Chemistry. (n.d.). RSC Advances. Retrieved from rsc.org. [Link]
Chemistry LibreTexts. (2023). Thiols and Sulfides. Retrieved from Chemistry LibreTexts. [Link]
ResearchGate. (n.d.). Synthesis of E -Aryl Ethenesulfonamides: A Simple One-Pot, Two-Step Procedure from 1-Hydroxy-1-arylalkanes. Retrieved from ResearchGate. [Link]
PubMed. (2012). Synthesis and pharmacological evaluation of novel phenyl sulfonamide derivatives designed as modulators of pulmonary inflammatory response. Retrieved from PubMed. [Link]
Indian Academy of Sciences. (n.d.). Synthetic access to thiols: A review. Retrieved from Indian Academy of Sciences. [Link]
Gribble, G. (2017). Synthesis of 1-(Phenylsulfonyl)indol-3-yl Trifluoromethanesulfonate. ResearchGate. [Link]
OpenStax. (n.d.). 18.7 Thiols and Sulfides – Organic Chemistry: A Tenth Edition. Retrieved from OpenStax. [Link]
Chemistry Steps. (2021). Reactions of Thiols. Retrieved from Chemistry Steps. [Link]
MDPI. (2023). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Retrieved from MDPI. [Link]
Thieme Chemistry. (n.d.). Synthesis of N-Arylsulfonamides. Retrieved from Thieme Chemistry. [Link]
DeBergh, J. R., et al. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. MIT Open Access Articles. [Link]
Organic Chemistry Portal. (2020). Sulfonamide synthesis by aminosulfonylation. Retrieved from Organic Chemistry Portal. [Link]
PMC - NIH. (n.d.). Nitroalkanes as thioacyl equivalents to access thioamides and thiopeptides. Retrieved from PMC. [Link]
Chemistry LibreTexts. (2021). 4.5: Factors affecting the SN2 Reaction. Retrieved from Chemistry LibreTexts. [Link]
ResearchGate. (n.d.). DIPEA-Promoted Reaction of 2-Nitrochalcones with Elemental Sulfur: An Unusual Approach to 2-Benzoylbenzothiophenes. Retrieved from ResearchGate. [Link]
De Oliveira, K. T., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Chem, 5(5), 1314-1325. [Link]
troubleshooting solubility issues with phenylsulfanylmethanesulfonamide in aqueous media
From the desk of the Senior Application Scientist Welcome to the technical support center for phenylsulfanylmethanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals who a...
Author: BenchChem Technical Support Team. Date: April 2026
From the desk of the Senior Application Scientist
Welcome to the technical support center for phenylsulfanylmethanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. It is structured as a series of frequently asked questions (FAQs) to directly address common issues and provide robust, scientifically-grounded troubleshooting strategies. Our goal is to not only offer solutions but also to explain the underlying physicochemical principles, empowering you to make informed decisions in your experimental design.
FAQ 1: What are the primary factors limiting the aqueous solubility of phenylsulfanylmethanesulfonamide?
Answer:
The limited aqueous solubility of phenylsulfanylmethanesulfonamide is likely governed by a combination of three key physicochemical properties: its molecular structure, crystal lattice energy, and its nature as a weak acid.
Crystal Lattice Energy: In its solid state, molecules of phenylsulfanylmethanesulfonamide are arranged in a stable crystal lattice. The energy required to break apart this lattice and allow individual molecules to interact with water is known as the crystal lattice energy.[4][5] A high lattice energy means that the molecule-molecule interactions in the solid state are very strong and energetically favorable, making it difficult for water to solvate them, thus resulting in lower solubility.[4][5][6]
Acidity (pKa): The sulfonamide group (-SO₂NH-) contains a proton that is weakly acidic. The pKa is the pH at which the compound exists as a 50:50 mixture of its neutral (protonated) and ionized (deprotonated) forms. Aromatic sulfonamides typically have pKa values in the range of 6 to 11.[7][8] The neutral form is generally less soluble than the ionized (anionic) form. At a pH below its pKa, the compound will be predominantly in its less soluble, neutral state.
FAQ 2: My compound is not dissolving in my aqueous buffer. What is the first systematic step I should take?
Answer:
The first step is to perform a systematic, small-scale solubility assessment to confirm the issue and gather baseline data. Avoid declaring a compound "insoluble" based on a single concentration. It's crucial to determine its approximate saturation solubility.
Protocol: Basic Aqueous Solubility Assessment
Preparation: Prepare a series of calibrated aqueous buffers (e.g., pH 5.0, 7.4, and 9.0).
Stock Slurry: Weigh out a known amount of phenylsulfanylmethanesulfonamide into a glass vial (e.g., 10 mg).
Titration: Add a small, precise volume of your primary aqueous buffer (e.g., 100 µL) to the vial.
Equilibration: Vigorously vortex the vial for 1-2 minutes, then allow it to equilibrate at a controlled temperature (e.g., 25°C or 37°C) for at least 1-2 hours. Sonication can be used initially to break up aggregates, but extended sonication can heat the sample and give a false impression of higher solubility.
Observation: Visually inspect the vial for any undissolved solid material. A simple method is to shine a laser pointer through the solution; scattering of light (the Tyndall effect) indicates the presence of suspended particles.
Incremental Addition: If solid remains, continue adding precise volumes of buffer, vortexing, and equilibrating after each addition until the solid completely dissolves.
Calculation: Calculate the approximate solubility based on the total volume of buffer required to dissolve the initial mass of the compound (e.g., if 10 mg dissolved in 2 mL, the solubility is ~5 mg/mL).
Confirmation: For a more accurate measurement, create a supersaturated slurry, equilibrate for 24 hours, centrifuge to pellet the excess solid, and then measure the concentration of the supernatant using a validated analytical method (e.g., HPLC-UV).
This initial assessment provides a quantitative baseline and confirms that you are facing a genuine solubility challenge.
FAQ 3: Can I use pH to improve the solubility of phenylsulfanylmethanesulfonamide?
Answer:
Yes, pH modification is one of the most effective strategies for improving the solubility of ionizable compounds like phenylsulfanylmethanesulfonamide.[9][10]
The Underlying Principle: The sulfonamide proton is acidic. By raising the pH of the aqueous medium above the compound's pKa, you shift the equilibrium towards the deprotonated, anionic form of the molecule. This charged species is more polar and interacts more favorably with water molecules, leading to a significant increase in solubility.[10]
Figure 1. pH-dependent ionization and solubility of a sulfonamide.
Protocol: Generating a pH-Solubility Profile
Prepare Buffers: Create a series of buffers across a wide pH range (e.g., from pH 2 to pH 10). Use buffers with appropriate buffering capacity for each range (e.g., phosphate, borate).
Add Excess Compound: Add an excess amount of phenylsulfanylmethanesulfonamide to a known volume of each buffer in separate vials. Ensure there is visible undissolved solid in each vial.
Equilibrate: Tightly cap the vials and shake them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
Separate Solid: Centrifuge the samples at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid.
Sample Supernatant: Carefully remove an aliquot of the clear supernatant from each vial.
Dilute and Analyze: Dilute the supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV.
Plot Data: Plot the measured solubility (e.g., in µg/mL) on the y-axis against the pH of the buffer on the x-axis. This plot will reveal the pH at which solubility begins to increase, which corresponds to the compound's pKa.
Field Insight: Be aware that while increasing pH can dramatically improve solubility, it may negatively impact the compound's stability (e.g., through hydrolysis) or its biological permeability, as the charged form may not cross cell membranes as easily as the neutral form.[11] Always assess stability in your final formulation.
FAQ 4: What co-solvents can I use, and how should I select the right one?
Answer:
When pH adjustment is insufficient or undesirable, using a water-miscible organic solvent, known as a co-solvent, is a common and effective strategy.[12][13] The co-solvent works by reducing the overall polarity of the aqueous medium, making it more favorable for a hydrophobic solute to dissolve.[14]
Selection Criteria: The choice of co-solvent depends on the downstream application. For in vitro screening, solvents like Dimethyl Sulfoxide (DMSO) and Ethanol are common. For in vivo studies, biocompatibility is paramount, and solvents like Polyethylene Glycol 400 (PEG 400) and Propylene Glycol are preferred.
Table 1: Common Co-solvents for Pharmaceutical Research
Co-solvent
Typical Concentration Range
Primary Use Case
Key Considerations
DMSO
1-10% (stock); <0.5% (final)
In vitro assays, compound storage
Can be toxic to cells at higher concentrations.
Ethanol
5-20%
Oral and parenteral formulations
Can cause protein precipitation at high concentrations.
Prepare Binary Mixtures: Create a series of binary mixtures of your chosen co-solvent with your primary aqueous buffer (e.g., 10%, 20%, 30%, 40%, 50% v/v PEG 400 in PBS pH 7.4).
Determine Solubility: Using the method described in FAQ 2, determine the saturation solubility of phenylsulfanylmethanesulfonamide in each binary mixture.
Plot Data: Plot solubility (y-axis) against the percentage of co-solvent (x-axis).
Select Optimal Mixture: Choose the lowest concentration of co-solvent that achieves your target solubility to minimize potential toxicity or other confounding effects. It is common to see a logarithmic increase in solubility with a linear increase in co-solvent concentration.[16]
Field Insight: When preparing a co-solvent formulation, always dissolve the compound in the pure co-solvent first before slowly adding the aqueous phase with constant mixing. This "organic-first" method prevents the compound from crashing out of solution.
FAQ 5: pH and co-solvents aren't working well enough. What other formulation strategies can I explore?
Answer:
If simpler methods fail, more advanced formulation strategies involving complexation or surfactants can be employed. These are particularly useful for highly insoluble compounds.
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17][18] The hydrophobic phenylsulfanylmethanesulfonamide molecule can become encapsulated within the cyclodextrin's cavity, forming a water-soluble "inclusion complex".[17][19][20] Commonly used pharmaceutical cyclodextrins include hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), which have improved solubility over natural cyclodextrins.[18]
Surfactants: Surfactants (surface-active agents) are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form spherical structures called micelles in water. These micelles have a hydrophobic core and a hydrophilic shell. Your poorly soluble compound can partition into the hydrophobic core, resulting in a stable, clear microemulsion.[9] Common non-ionic surfactants used in drug formulation include Polysorbate 80 (Tween® 80) and Cremophor® EL.
Troubleshooting Workflow Diagram
The following diagram outlines a logical progression for troubleshooting solubility issues with phenylsulfanylmethanesulfonamide.
// Success Paths
Step2 -> End [label="Success!", color="#34A853", fontcolor="#34A853"];
Step3 -> End [label="Success!", color="#34A853", fontcolor="#34A853"];
}
Figure 2. Systematic workflow for troubleshooting solubility.
References
Vertex AI Search. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?
Remko, M. & von der Lieth, C. W. (2004). Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. PubMed.
Popa, L., et al. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
Gould, S. & Scott, R. C. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
Wisdomlib. (2025). Co-solvency: Significance and symbolism.
ResearchGate. (n.d.). The pK a values of the sulfonamides investigated. Download Table.
Singh, S., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
Wikipedia. (n.d.). Cosolvent.
Pharma Excipients. (2022). Cosolvent and Complexation Systems.
Loftsson, T. & Jarvinen, T. (n.d.). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. PMC - NIH.
Al-Hamidi, H., et al. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
Nielsen, A. B., et al. (2019). Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects. Molecular Pharmaceutics - ACS Publications.
Journal of Advanced Pharmacy Education and Research. (n.d.). Techniques for solubility enhancement of Hydrophobic drugs: A Review.
Savjani, K. T., et al. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC.
Al-Akayleh, F., et al. (n.d.). Contribution of Crystal Lattice Energy on the Dissolution Behavior of Eutectic Solid Dispersions. PMC.
Chair of Analytical Chemistry. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO).
Section 13.1. (n.d.). How does the lattice energy of an ionic solid affect its solubility in water?
(n.d.). How is crystal lattice energy used to predict solubility and reactivity? Student Question.
(2025). Modern Approaches for Enhancing Drug Solubility: An Overview of Technologies.
(n.d.). PH and Solvent Effect on Drug Solubility.
(n.d.). Lattice Energy.
Volpe, D. A. (2012). pH-Dependent Solubility and Permeability Criteria for Provisional Biopharmaceutics Classification (BCS and BDDCS) in Early Drug Discovery. Molecular Pharmaceutics - ACS Publications.
Slater, A. G., et al. (2019). accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. RSC Publishing.
ResearchGate. (2023). The pK a values of the sulfonamides studied. Download Table.
Allen. (n.d.). Lattice energy: Definition, Importance and Factors affecting.
FDA. (n.d.). Evaluation of Gastric pH-Dependent Drug Interactions With Acid-Reducing Agents: Study Design, Data Analysis, and Clinical Implications Guidance for Industry.
Chemaxon. (n.d.). LogP and logD calculations. Documentation.
Jagadish, P. C., et al. (2022). Evaluation of pH Dependent Solubility and Examination of Variation in Pharmacokinetic Properties of Alectinib: A Quantitative Study.
Siron, G. (2021). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Simulations Plus.
R Discovery. (2018). SOLUBILITY ENHANCEMENT OF POOR WATER SOLUBLE DRUGS BY SOLID DISPERSION: A REVIEW.
ACD/Labs. (n.d.). LogP—Making Sense of the Value.
Thermo Fisher Scientific. (n.d.). Calculate reagent log P values to determine solubility characteristics.
Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development.
PubChem. (n.d.). Partition coefficient (logP). AID 19623.
Technical Support Center: Phenylsulfanylmethanesulfonamide (PSMS) Cleavage Optimization
Welcome to the Technical Support Center for advanced protecting group manipulation. The phenylsulfanylmethanesulfonamide (PSMS) group ( PhS-CH2-SO2-NR2 ) is a highly specialized α -thio sulfonamide linker and protecti...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for advanced protecting group manipulation. The phenylsulfanylmethanesulfonamide (PSMS) group (
PhS-CH2-SO2-NR2
) is a highly specialized
α
-thio sulfonamide linker and protecting group. While its robust stability under standard reaction conditions is highly advantageous during complex multi-step syntheses, it presents a significant thermodynamic hurdle during deprotection.
As a Senior Application Scientist, I have compiled this troubleshooting guide to help you navigate the chemoselective cleavage of the PSMS group. We will move beyond empirical guesswork and focus on the mechanistic causality behind two field-proven strategies: Oxidative Activation and Single-Electron Transfer (SET) Reduction .
Troubleshooting Guides & FAQs
Q1: Why is my standard acid-mediated sulfonamide cleavage failing on the PSMS group?A1: Sulfonamides are notoriously stable, and standard deprotection methods utilizing strong Lewis or Brønsted acids (e.g., trifluoromethanesulfonic acid, HBr/AcOH) often fail to achieve full conversion or require prolonged heating that degrades sensitive substrates[1]. The PSMS group is specifically engineered to withstand these acidic environments. To cleave it chemoselectively, you must exploit the
α
-phenylsulfanyl moiety. The most reliable method is an "activate-and-release" strategy: oxidizing the sulfide to a sulfone. This creates a highly electron-deficient bis-sulfone system, drastically increasing the electrophilicity of the sulfonyl group and enabling mild cleavage.
Q2: How do I optimize the oxidative activation of the PSMS group without over-oxidizing my substrate?A2: The objective is to cleanly convert the thioether to a bis-sulfone intermediate (
PhSO2-CH2-SO2-NR2
). Use a mild oxidant such as m-chloroperoxybenzoic acid (mCPBA, 2.2–2.5 eq) in dichloromethane at 0 °C. If your substrate contains oxidation-sensitive functional groups (like electron-rich alkenes or secondary amines), consider using catalytic osmium tetroxide with NMO, or Oxone in buffered aqueous methanol. The resulting bis-sulfone is highly activated due to the strong electron-withdrawing nature of the two adjacent sulfonyl groups, priming it for the next step.
Q3: What are the best conditions for the final N-S bond cleavage after oxidation?A3: Once activated to the bis-sulfone, the sulfonamide bond becomes highly susceptible to nucleophilic attack. The optimal conditions involve treating the intermediate with thiophenol (PhSH) and a mild base like potassium carbonate (
K2CO3
) or DBU in DMF[2]. Thiophenol acts as a soft nucleophile, attacking the activated sulfonyl group (or the
α
-carbon via an E1cB-type elimination cascade), which cleanly releases the free amine and generates harmless phenyl thiosulfonate byproducts.
Q4: Can I cleave the PSMS group reductively without prior oxidative activation?A4: Yes, direct reductive cleavage is possible using single-electron transfer (SET) reagents. Samarium diiodide (
SmI2
) is a powerful SET reagent that can directly cleave the N-S bond of arenesulfonamides under mild, neutral conditions[3]. The presence of the phenylthio group helps stabilize the transient radical anion intermediate, facilitating the reduction. Alternatively, dissolving metal reductions using sodium naphthalenide can be employed[4], though this method is significantly harsher and less functional-group tolerant than
SmI2
.
Q5: How do I prevent desulfurization side reactions during reductive cleavage?A5: When using
SmI2
, over-reduction can lead to C-S bond cleavage (desulfurization) before the desired N-S bond cleavage occurs. To prevent this, carefully control the equivalents of
SmI2
(typically 4–6 eq are required for complete N-S cleavage) and use a proton source like water or an amine (e.g., pyrrolidine) to rapidly quench the aminyl anion. Adding HMPA (hexamethylphosphoramide) or DMPU can also tune the reduction potential of
SmI2
, favoring N-S cleavage over C-S cleavage[3].
Quantitative Data Presentation
To assist in selecting the optimal deprotection route for your specific synthetic intermediate, the quantitative parameters of the primary cleavage strategies are summarized below.
Table 1: Comparison of PSMS Cleavage Strategies
Strategy
Reagents
Typical Yield
Reaction Time
Functional Group Tolerance
Oxidative / Nucleophilic
1. mCPBA 2. PhSH,
K2CO3
80–95%
2–4 h (overall)
High: Avoids strong acids/bases; sensitive only to oxidizable groups (e.g., other thioethers).
SET Reduction (Mild)
SmI2
, HMPA, THF
75–90%
1–3 h
Moderate: Tolerates esters/ethers; reduces ketones, aldehydes, and halides.
SET Reduction (Harsh)
Na/Naphthalene, THF
60–80%
< 1 h
Low: Cleaves many protecting groups; requires strictly anhydrous conditions.
Acidic Hydrolysis
TfOH or HBr/AcOH
< 20%
> 24 h
Very Low: Leads to substrate degradation and sulfonyl migration.
This self-validating protocol ensures that the highly stable PSMS group is systematically weakened before cleavage, preventing the need for harsh conditions that could compromise the integrity of complex molecules.
Step 1: Oxidative Activation
Dissolve the PSMS-protected amine (1.0 mmol) in anhydrous
CH2Cl2
(10 mL) and cool to 0 °C under an argon atmosphere.
Add mCPBA (77% max purity, 2.5 mmol) portion-wise over 10 minutes.
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.
Validation Check: Monitor by TLC/LC-MS to ensure complete disappearance of the starting material and formation of the more polar bis-sulfone.
Quench the reaction with saturated aqueous
Na2S2O3
(10 mL) and saturated aqueous
NaHCO3
(10 mL). Extract with
CH2Cl2
(3 × 15 mL).
Dry the combined organic layers over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure to afford the crude bis-sulfone intermediate.
Step 2: Nucleophilic Cleavage
Dissolve the crude bis-sulfone in anhydrous DMF (8 mL).
Add anhydrous
K2CO3
(3.0 mmol) followed by thiophenol (PhSH, 2.0 mmol) at room temperature.
Stir the mixture for 2 hours.
Validation Check: Monitor the disappearance of the bis-sulfone intermediate via LC-MS to confirm the release of the free amine.
Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 × 20 mL).
Wash the combined organic layers with brine (3 × 15 mL) to remove residual DMF, dry over
Na2SO4
, and concentrate.
Purify the free amine via flash column chromatography.
Mechanistic Visualization
Mechanistic pathways for PSMS cleavage via oxidative activation or single-electron reduction.
References
Source: The Journal of Organic Chemistry (ACS Publications)
Source: Journal of the American Chemical Society (ACS Publications)
Source: The Journal of Organic Chemistry (ACS Publications)
Source: Journal of the American Chemical Society (ACS Publications)
reducing byproduct impurities in phenylsulfanylmethanesulfonamide crystallization
Welcome to the Application Scientist Support Portal. Crystallizing thioether-sulfonamides like phenylsulfanylmethanesulfonamide (Ph-S-CH₂-SO₂NH₂) presents unique thermodynamic challenges.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Scientist Support Portal.
Crystallizing thioether-sulfonamides like phenylsulfanylmethanesulfonamide (Ph-S-CH₂-SO₂NH₂) presents unique thermodynamic challenges. Because the target molecule is prone to in-situ oxidation and shares a nearly identical spatial footprint with its byproducts, standard cooling crystallizations often fail to yield high-purity batches.
This guide moves beyond basic empirical troubleshooting. Here, we diagnose the fundamental thermodynamic causality of impurity retention and provide self-validating protocols to engineer a high-purity crystal lattice.
I. Troubleshooting FAQs: Diagnosing Impurity Retention
Q1: My phenylsulfanylmethanesulfonamide product is "oiling out" (Liquid-Liquid Phase Separation) instead of forming crystals. Why does this happen and how do I fix it?A1: "Oiling out" occurs when the solute separates into a metastable, solute-rich liquid phase rather than a crystalline solid.
Causality: This is typically driven by high concentrations of structurally similar impurities (such as unreacted thiophenol or positional isomers) that depress the melting point of the mixture below the saturation temperature of your chosen solvent. The impurities disrupt the thermodynamic stability of the crystal lattice, making the liquid phase energetically favorable.
Solution: You must bypass the energy barrier for nucleation before the system reaches the liquid-liquid phase separation (LLPS) boundary. Switch to a co-solvent system (e.g., Ethyl Acetate/Heptane) to alter the solubility curve, and introduce a 1-2 wt% pure seed bed exactly at the metastable zone boundary.
Q2: I am detecting persistent sulfoxide (phenylsulfinylmethanesulfonamide) impurities in my final product, even after multiple recrystallizations. Why won't they wash out?A2: Your sulfoxide byproduct is likely forming a solid solution with your product. According to the [1], solid solutions occur in approximately 73% of pharmaceutical crystallizations where the impurity is incorporated directly into the product's crystal lattice (the α-phase).
Causality: The sulfoxide oxygen adds minimal steric bulk, allowing the impurity to masquerade as the product during rapid crystal growth. Because the impurity is inside the lattice, surface washing is mathematically useless.
Solution: You must disrupt the solid solution by changing the thermodynamic activity of the solvent. Perform a SLIP test (see Protocol 1) to identify a solvent system where the sulfoxide remains entirely partitioned in the mother liquor.
Q3: How do I prevent de novo oxidation of the thioether during the hot dissolution phase?A3: Thioethers are highly susceptible to thermal oxidation in the presence of dissolved oxygen.
Causality: Heating the crude mixture in an oxygen-rich solvent provides the activation energy required to convert phenylsulfanylmethanesulfonamide into its sulfoxide and sulfone derivatives during the purification process itself.
Solution: Implement rigorous solvent degassing. Sparge all crystallization solvents with nitrogen for 15 minutes prior to heating.
II. Validated Experimental Protocols
Every protocol below is designed as a self-validating system , ensuring that any failure is immediately detectable before proceeding to the next step.
Protocol 1: Solubility-Limited Impurity Purge (SLIP) Test
This diagnostic test determines whether your impurity is trapped inside the crystal lattice (Solid Solution) or sitting outside as an independent phase (Co-precipitation) [1].
Preparation: Weigh three 1.0 g samples of crude phenylsulfanylmethanesulfonamide (with known impurity profiles) into separate vials.
Solvent Addition: Add your target crystallization solvent (e.g., Ethanol) at three different process volumes (
Vp
): 5 L/kg, 10 L/kg, and 20 L/kg.
Equilibration: Agitate the suspensions at your target isolation temperature (e.g., 5°C) for 24 hours. Crucial: Use an orbital shaker, not magnetic stir bars, to prevent milling the crystals and artificially altering the surface area.
Phase Separation: Centrifuge the vials at 4000 rpm for 10 minutes. Decant the supernatant.
Analysis: Analyze both the solid phase and the supernatant via HPLC.
Self-Validation Check (Mass Balance): Calculate the total mass of the impurity in the solid + supernatant. It must equal the initial impurity mass in the 1.0 g crude sample (
±5%
). A deviation indicates de novo degradation during the 24-hour hold, invalidating the test.
Protocol 2: Antisolvent Crystallization with Seeding & Degassing
Designed to prevent oiling out and reject co-precipitated impurities.
Degassing: Sparge Ethyl Acetate (good solvent) and Heptane (antisolvent) with N₂ for 15 minutes.
Dissolution: Dissolve the crude product in a minimum volume of EtOAc at 45°C under an N₂ blanket.
Hot Filtration: Pass the solution through a pre-warmed 0.45 µm PTFE filter to remove insoluble particulates that could act as uncontrolled nucleation sites.
Antisolvent Addition: Slowly add Heptane dropwise until transient turbidity is observed (the metastable zone).
Seeding: Add 1.5 wt% of high-purity phenylsulfanylmethanesulfonamide seed crystals.
Aging: Hold the temperature at 45°C for 60 minutes.
Self-Validation Check: Inspect the reactor. The seed bed should visibly grow without the appearance of a second liquid phase (oiling out). If oiling out occurs, the solvent ratio is incorrect.
Cooling & Isolation: Cool to 5°C at a slow, controlled rate of 0.1°C/min to prevent rapid supersaturation spikes (which trap impurities). Filter and wash with cold, pre-degassed EtOAc/Heptane (1:4 ratio).
III. Quantitative Data & Strategy Matrix
The following table summarizes typical SLIP test quantitative data for phenylsulfanylmethanesulfonamide, demonstrating how to interpret impurity retention mechanisms.
Interpretation: Because the sulfoxide concentration remains locked at 2.1% regardless of solvent volume, it is trapped in the crystal lattice. A complete solvent system change is required. Thiophenol decreases linearly, meaning it is an independent solid phase that can be removed via optimized washing.
IV. Process Visualization
Fig 1. Diagnostic workflow for identifying and purging crystallization impurities.
V. References
Nordstrom, F. L., Sirota, E., Hartmanshenn, C., Kwok, T. T., Paolello, M., Li, H., Abeyta, V., Bramante, T., Madrigal, E., Behre, T., & Capellades, G. (2023). "Prevalence of Impurity Retention Mechanisms in Pharmaceutical Crystallizations." Organic Process Research & Development, 27(4), 723–741. URL:[Link]
Troubleshooting
phenylsulfanylmethanesulfonamide chemical stability under acidic conditions
Technical Support Center: Phenylsulfanylmethanesulfonamide A Guide to Chemical Stability Under Acidic Conditions Last Updated: March 25, 2026 Introduction: This guide provides in-depth technical support for researchers,...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Phenylsulfanylmethanesulfonamide
A Guide to Chemical Stability Under Acidic Conditions
Last Updated: March 25, 2026
Introduction: This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with phenylsulfanylmethanesulfonamide and related structures. While specific kinetic data for phenylsulfanylmethanesulfonamide is not extensively available in public literature, this document synthesizes established principles of sulfonamide and thioether chemistry to offer robust guidance. The troubleshooting and experimental design sections are based on well-documented behaviors of these functional groups under acidic stress conditions.
Q1: My assay results for phenylsulfanylmethanesulfonamide are inconsistent when using an acidic mobile phase for HPLC. What could be the cause?
A1: Inconsistent results under acidic analytical conditions often point to on-column or pre-analysis degradation. The primary suspect is the acid-catalyzed hydrolysis of the sulfonamide S-N bond.[1][2] While many sulfonamides are relatively stable, some can degrade, especially at lower pH values (e.g., pH < 4) and elevated temperatures.[3][4]
Troubleshooting Steps:
Verify pH and Temperature: Accurately measure the pH of your mobile phase and buffers. Ensure your column oven and autosampler are calibrated to the correct temperature. Even small increases in temperature can accelerate degradation.[1]
Analyze for Degradants: Use a stability-indicating method, such as UPLC-MS/MS, to screen for potential degradation products like methanesulfonic acid and phenylsulfanyl-amine.[5] The appearance of new, unexpected peaks that grow over time is a strong indicator of degradation.[5]
Minimize Residence Time: If using an acidic mobile phase is unavoidable, shorten the analysis time. Use shorter columns or faster flow rates to minimize the compound's exposure to acidic conditions.
Prepare Fresh Solutions: Always prepare your standards and sample solutions fresh daily to avoid ambiguity from solution-state degradation.[5]
Q2: What are the primary degradation pathways for phenylsulfanylmethanesulfonamide in an acidic solution?
A2: Based on its structure, two primary pathways for acid-catalyzed degradation are plausible:
Hydrolysis of the Sulfonamide (S-N) Bond: This is the most common degradation route for sulfonamides.[1][2] The reaction involves the cleavage of the sulfur-nitrogen bond, which would yield methanesulfonic acid and phenylsulfanyl-amine . This pathway is particularly favorable under strongly acidic conditions (e.g., pH 2).[2][4]
Cleavage or Oxidation of the Thioether (C-S) Bond: While generally more stable than the sulfonamide, the thioether linkage can be susceptible to oxidation, especially in the presence of oxidizing agents or certain impurities. Under harsh acidic conditions, cleavage is also possible, which could lead to thiophenol and derivatives of methanesulfonamide.
The following diagram illustrates the most probable hydrolytic degradation pathway.
Caption: Workflow for a kinetic stability study of a compound under pH stress.
Q4: How can I minimize the degradation of phenylsulfanylmethanesulfonamide during experimental work and storage?
A4: To maintain the integrity of your compound, adhere to the following best practices:
pH Control: Maintain solutions as close to a neutral pH as possible, unless your experiment requires acidic conditions. Many sulfonamides exhibit maximum stability in the neutral pH range. [1]
Temperature Control: Store stock solutions and solid material at recommended low temperatures (e.g., 4°C or -20°C). Chemical degradation rates increase with temperature. [1]
Light Protection: Use amber vials or cover containers with aluminum foil to protect against photodegradation, which can be another degradation pathway for sulfonamides. [5]
Inert Atmosphere: For long-term storage of the solid compound, consider storing it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation of the thioether group.
Quantitative Data Summary
While specific data for phenylsulfanylmethanesulfonamide is unavailable, studies on various sulfonamides show a clear trend of increased hydrolysis at lower pH. [6]Researchers should generate their own data using the protocol above. A template for recording results is provided below.
pH
Temperature (°C)
Time (hours)
Initial Conc. (µg/mL)
Measured Conc. (µg/mL)
% Remaining
Degradation Rate (k) (h⁻¹)
2.0
60
0
100.0
100.0
100.0
2.0
60
8
100.0
Value
Value
2.0
60
24
100.0
Value
Value
Calculate
4.0
60
0
100.0
100.0
100.0
4.0
60
8
100.0
Value
Value
4.0
60
24
100.0
Value
Value
Calculate
7.0
60
0
100.0
100.0
100.0
7.0
60
24
100.0
Value
Value
Calculate
References
Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC. Available at: [Link]
Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. ScienceDirect. Available at: [Link]
(PDF) Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. ResearchGate. Available at: [Link]
Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. PMC. Available at: [Link]
Hydrolysis of sulphonamides in aqueous solutions. PubMed. Available at: [Link]
Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. PMC. Available at: [Link]
Identification and Determination of Metabolites and Degradation Products of Sulfonamide Antibiotics: Advanced MS Analysis of Metabolites and Degradation Products – II. ResearchGate. Available at: [Link]
A very fast and simple method for the determination of sulfonamide residues in seawaters. ScienceDirect. Available at: [Link]
Hydrolysis of sulphonamides in aqueous solutions | Request PDF. ResearchGate. Available at: [Link]
Reactivity and Mechanism in the Hydrolysis of β-Sultams | Request PDF. ResearchGate. Available at: [Link]
Sulfonamide Degradation. Technical University of Munich. Available at: [Link]
Resolving HPLC Peak Tailing for Phenylsulfanylmethanesulfonamide Compounds: A Technical Support Guide
Welcome to the Technical Support Center for the analysis of phenylsulfanylmethanesulfonamide and related sulfonamide compounds. This guide is designed for researchers, scientists, and drug development professionals to ef...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the analysis of phenylsulfanylmethanesulfonamide and related sulfonamide compounds. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve common chromatographic issues, with a specific focus on HPLC peak tailing. By understanding the underlying causes and implementing systematic solutions, you can achieve robust, reproducible, and accurate results.
Frequently Asked Questions (FAQs)
Here are some of the most common questions and immediate troubleshooting steps for peak tailing issues observed with phenylsulfanylmethanesulfonamide compounds.
Q1: Why are my phenylsulfanylmethanesulfonamide peaks tailing?
Peak tailing for sulfonamide compounds is most often caused by secondary interactions between the analyte and the stationary phase.[1] The primary culprits are:
Silanol Interactions: The sulfonamide functional group can interact with acidic residual silanol groups on the surface of silica-based columns (like C18), causing a portion of the analyte molecules to lag behind, resulting in a tailing peak.[2][3][4]
Metal Chelation: Sulfonamides can chelate with trace metal impurities (e.g., iron, aluminum) present in the silica matrix of the column or in system components like frits and tubing, leading to peak distortion.[5][6][7]
Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion.[1][3]
Q2: What is the quickest way to try and fix peak tailing for my sulfonamide compound?
The most immediate and often effective solution is to adjust the mobile phase pH. Lowering the pH to between 2.5 and 3.0 will protonate the residual silanol groups on the column, minimizing their ability to interact with your analyte.[1][5][8]
Q3: I've lowered the pH, but I still see some tailing. What's my next step?
If lowering the pH doesn't completely resolve the issue, consider the following:
Use a Modern, End-Capped Column: Switch to a high-purity, "Type B" silica column that is end-capped. End-capping chemically modifies the surface to block most of the residual silanols.[1][9][10]
Reduce Sample Concentration: Dilute your sample and inject a smaller volume to rule out column overload.[3][11]
Add a Competing Base: In some cases, adding a small amount of a basic modifier like triethylamine (TEA) to the mobile phase can help mask the effects of residual silanols.[12][13] However, this is often not necessary with modern, high-purity columns.[12]
Q4: Could my HPLC system itself be causing the peak tailing?
Yes, extra-column effects can contribute to peak tailing. Check for:
Excessive Tubing Length or Diameter: Long or wide-bore tubing between the injector, column, and detector can increase peak dispersion.[9]
Leaking Fittings: Ensure all fittings are secure and not leaking.
Column Voids: A void at the head of the column can cause peak distortion.[2][14]
In-Depth Troubleshooting Guides
For a more systematic approach to resolving persistent peak tailing, follow these in-depth troubleshooting guides.
Guide 1: Optimizing Mobile Phase Conditions
The mobile phase is a powerful tool for controlling peak shape. The following diagram and protocol will guide you through a logical workflow for mobile phase optimization.
Caption: A workflow for mobile phase optimization to resolve peak tailing.
Experimental Protocol: Mobile Phase Optimization
pH Adjustment:
Prepare a mobile phase with a buffer (e.g., phosphate or formate) at a pH of 2.5.[15] It is crucial to measure the pH of the aqueous portion before adding the organic modifier.[15]
Equilibrate the column with the new mobile phase for at least 15-20 column volumes.
Inject your phenylsulfanylmethanesulfonamide standard and evaluate the peak shape. Lowering the pH protonates the acidic silanol groups on the silica surface, reducing their interaction with the sulfonamide analyte.[2][3][5]
Buffer Strength Adjustment:
If tailing is still present, increase the buffer concentration (e.g., from 10 mM to 25 mM).[8] A higher ionic strength buffer can help to mask residual silanol interactions.[8]
Prepare the new mobile phase, equilibrate the system, and re-inject your sample.
Investigate Metal Chelation:
If peak shape does not significantly improve, consider the possibility of metal chelation.[6][7]
Add a small amount of a chelating agent, such as 0.1 mM ethylenediaminetetraacetic acid (EDTA), to your mobile phase.[7][16]
If the addition of EDTA improves the peak shape, it indicates that metal chelation was a contributing factor.[7]
Table 1: Recommended Mobile Phase Starting Conditions
Parameter
Recommendation
Rationale
pH
2.5 - 3.0
Suppresses the ionization of residual silanol groups.[5][8]
Buffer
Phosphate or Formate
Provides good buffering capacity in the desired pH range.
The choice and condition of your HPLC column are critical for achieving good peak shape.
Choosing the Right Column
For sulfonamide analysis, it is highly recommended to use a modern, high-purity "Type B" silica column that has been end-capped.[1][5] These columns have a much lower concentration of active silanol groups compared to older "Type A" silica columns.[5] Consider columns with alternative stationary phases if tailing persists:
Polar-Embedded Phases: These columns have a polar group embedded in the alkyl chain, which can help to shield the analyte from residual silanols.[9]
Phenyl Phases: The phenyl group can offer different selectivity through π-π interactions, which may be beneficial for aromatic compounds like phenylsulfanylmethanesulfonamide.[17]
Hybrid Silica: These columns have a hybrid organic/inorganic particle that offers improved pH stability.[5]
Technical Support Center: Optimizing Flash Chromatography Purification of Phenylsulfanylmethanesulfonamide
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of phenylsulfanylmethanesulfonamide...
Author: BenchChem Technical Support Team. Date: April 2026
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of phenylsulfanylmethanesulfonamide and related sulfonamide derivatives using flash chromatography. As a Senior Application Scientist, this guide synthesizes established chromatographic principles with field-proven strategies to overcome common purification challenges.
Introduction: The Challenge of Purifying Phenylsulfanylmethanesulfonamide
Phenylsulfanylmethanesulfonamide, like many sulfonamide-containing compounds, presents a unique set of purification challenges. Its polarity, driven by the sulfonamide moiety, can lead to strong interactions with silica gel, resulting in issues like poor peak shape (tailing) and difficulty in eluting the compound. Furthermore, the acidic nature of the N-H bond in the sulfonamide group and potential secondary interactions with the stationary phase can complicate separation from impurities.[1] This guide provides a systematic approach to method development and troubleshooting to achieve high purity and yield.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues you may encounter during the purification of phenylsulfanylmethanesulfonamide.
Issue 1: Poor Separation or Co-elution with Impurities
Q: My target compound is co-eluting with an impurity. How can I improve the resolution?
A: Poor resolution is a common problem that can often be solved by systematically optimizing the mobile phase and other chromatographic parameters.
Optimize the Mobile Phase: The selectivity of your separation is highly dependent on the solvent system.[2]
Adjust Polarity: For normal-phase chromatography on silica gel, the goal is to find a solvent system where your target compound has a Thin-Layer Chromatography (TLC) Retention Factor (Rf) of approximately 0.2-0.3.[2][3] If your Rf is too high (>0.4), decrease the polarity of the mobile phase (e.g., increase the hexane-to-ethyl acetate ratio). If the Rf is too low (<0.15), gradually increase the polarity.
Change Solvent Selectivity: If adjusting polarity isn't enough, change one of the solvents. For example, if you are using a hexane/ethyl acetate system, try replacing ethyl acetate with dichloromethane (DCM) or methyl tert-butyl ether (MTBE). Different solvents interact with your compound and the stationary phase in unique ways, which can alter the elution order and improve separation.
Employ Gradient Elution: A gradient elution, where the mobile phase polarity is increased over the course of the run, is highly effective for separating compounds with different polarities.[2][4] This technique sharpens peaks and can resolve components that co-elute under isocratic (constant solvent composition) conditions. Automated flash systems excel at creating precise and reproducible gradients.[5]
Change the Stationary Phase: If mobile phase optimization is unsuccessful, the issue may be the stationary phase.
Alternative Normal Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) or bonded phases such as diol or amine-functionalized silica.[2][3]
Reversed-Phase Chromatography: If your compound and impurities have different hydrophobic characteristics, reversed-phase flash chromatography (e.g., using a C18 column) can provide an orthogonal separation mechanism that resolves the components.[3][6]
Issue 2: The Compound is Not Eluting from the Column
Q: I've run many column volumes of solvent, but my phenylsulfanylmethanesulfonamide is not coming off the column. What's happening?
A: This "sticking" phenomenon is common with polar compounds like sulfonamides and is usually due to two main reasons:
Insufficiently Polar Mobile Phase: The solvent system is too "weak" to displace your polar compound from the highly polar silica gel.[2] The solution is to systematically increase the polarity of the eluent. If you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If that is not sufficient, a stronger, more polar solvent like methanol or isopropanol can be added to the mobile phase in small increments (e.g., 1-5%).
Compound Degradation: Sulfonamides can sometimes be sensitive to the acidic nature of standard silica gel, causing them to decompose on the column.[2][7] To test for this, spot your compound on a TLC plate, let it sit for an hour, and then develop it. If you see new spots or streaking that wasn't present initially, your compound may be unstable on silica.
Deactivate the Silica: You can neutralize the acidic silanol sites by pre-flushing the column with a solvent system containing a small amount of a base, such as 0.1-1% triethylamine (TEA) or ammonium hydroxide.[3][8]
Use a Different Stationary Phase: As mentioned previously, switching to alumina or a bonded phase can prevent degradation.[3]
Issue 3: Significant Peak Tailing
Q: My purified compound is eluting as a broad, tailing peak instead of a sharp band. What causes this and how can I fix it?
A: Peak tailing is often caused by secondary interactions between the polar sulfonamide group and active sites (acidic silanols) on the silica surface.[1]
Add a Mobile Phase Modifier: This is the most effective solution. Adding a small amount of a basic modifier like triethylamine (0.1-1%) or a competitive polar modifier like methanol (1-2%) to your eluent can significantly improve peak shape.[3] These modifiers work by binding to the active sites on the silica, preventing your compound from interacting with them too strongly.
Reduce Column Overloading: Loading too much sample onto the column can lead to band broadening and tailing.[2] A general rule of thumb is a sample-to-silica ratio of 1:30 to 1:100 by weight. For difficult separations, use a higher ratio (less sample).[2]
Ensure Complete Dissolution and Use Dry Loading: If your compound is not fully dissolved in the loading solvent, it can precipitate at the top of the column, leading to slow dissolution during the run and causing tailing.[2] The best practice is to use a "dry loading" technique where the sample is pre-adsorbed onto a small amount of silica gel before being loaded onto the column. This ensures a tight, even starting band.
Troubleshooting Summary Table
Problem
Primary Cause
Recommended Solution(s)
Poor Separation
Inappropriate mobile phase polarity or selectivity.
Optimize mobile phase using TLC (aim for Rf 0.2-0.3); use a gradient elution; try different solvent combinations (e.g., DCM/MeOH).[2][3]
Compound Not Eluting
Mobile phase is not polar enough.
Gradually increase the polarity of the mobile phase (e.g., increase % Ethyl Acetate, add 1-5% Methanol).[2]
Compound is degrading on the column.
Test for stability on a TLC plate; consider deactivating silica with triethylamine or using an alternative stationary phase like alumina.[2][3][7]
Peak Tailing
Secondary interactions with acidic silanol groups.
Add a modifier to the mobile phase (e.g., 0.1-1% triethylamine).[3][8]
Column overload.
Reduce the amount of sample loaded onto the column.[2]
Poor sample loading technique.
Use the dry loading method to ensure a concentrated sample band.[2]
Method Development Workflow
A systematic approach to method development is crucial for success. The process begins with TLC to efficiently screen for optimal conditions before committing to a larger-scale flash separation.
Caption: Workflow for flash chromatography method development, from TLC screening to final purification.
Experimental Protocols
Protocol 1: TLC Method Development for Solvent System Selection
Prepare TLC Chamber: Line a developing chamber with filter paper and add your chosen solvent system (e.g., 7:3 Hexane:Ethyl Acetate) to a depth of about 0.5 cm. Close the chamber and allow it to saturate for at least 15 minutes.
Spot the Plate: Dissolve a small amount of your crude phenylsulfanylmethanesulfonamide in a volatile solvent like DCM. Using a capillary tube, spot a small, concentrated dot onto the baseline of a silica gel TLC plate.
Develop the Plate: Place the TLC plate in the saturated chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (typically 254 nm for aromatic compounds).[6] Circle the spots.
Calculate Rf: Measure the distance from the baseline to the center of your target spot and the distance from the baseline to the solvent front. Calculate the Rf value:
Rf = (Distance traveled by spot) / (Distance traveled by solvent front)
Optimize: Adjust the solvent ratio to achieve an Rf value of 0.2-0.3 for your target compound.[9] This Rf range typically translates well to a flash chromatography separation.[10]
Protocol 2: Dry Loading of the Sample
Dissolve Sample: Dissolve your crude product completely in a minimal amount of a volatile solvent (e.g., DCM, acetone, or methanol).
Adsorb onto Silica: Add silica gel to this solution, typically 2-3 times the weight of your crude product.[2]
Evaporate Solvent: Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.
Load Column: Carefully add this powder to the top of your pre-packed flash column, creating a flat, even layer.[2]
Add Sand: Gently add a thin layer (approx. 1 cm) of sand on top of the dry-loaded sample to prevent it from being disturbed when you add the mobile phase.[11]
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for purifying phenylsulfanylmethanesulfonamide on a silica gel column?
A1: A mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is a standard starting point.[2] Begin with a ratio like 9:1 or 4:1 (Hexane:Ethyl Acetate) and adjust based on TLC results. If the compound is very polar, a system like dichloromethane/methanol might be necessary.[7]
Q2: How do I translate my TLC Rf value to a flash chromatography method?
A2: The relationship between TLC Rf and column volumes (CV) for elution is approximately CV = 1/Rf.[9] An Rf of 0.25 suggests the compound will elute in about 4 CV. Most modern automated flash systems have built-in algorithms that create an optimized gradient based on the Rf values you input from your TLC plate.[5]
Q3: How much sample can I load onto my column?
A3: This depends on the difficulty of the separation. For an easy separation (large ΔRf between your product and impurities), you might load up to a 1:20 sample-to-silica ratio by weight. For difficult separations, a ratio of 1:100 or higher is recommended to achieve baseline resolution.[2]
Q4: Can I reuse my flash chromatography column?
A4: While it is possible to reuse a column for the same compound if the previous separation was clean, it is generally not recommended for high-purity applications to avoid cross-contamination.[2] If you must reuse a column, ensure it is thoroughly flushed with a very strong solvent (like methanol or isopropanol) to remove all previously retained compounds.
Q5: My compound is UV-inactive. How can I monitor the fractions?
A5: If your compound lacks a UV chromophore, you will need to use an alternative detection method. You can collect all fractions and analyze them by TLC, using a stain that reacts with your compound (e.g., potassium permanganate or p-anisaldehyde stain). Alternatively, some automated flash systems are equipped with an Evaporative Light Scattering Detector (ELSD) which can detect non-UV active compounds.
References
Troubleshooting Flash Chromatography. University of Rochester. [Link]
Synthesis and Characterization of Amide Stationary Phases for the Determination of Sulfonamides by Sequential Injection Chromatography. Taylor & Francis Online. [Link]
Thin-layer reversed-phase ion-pair chromatography of some sulphonamides. PubMed. [Link]
Improve flash chromatography method development with matching TLC plates. Teledyne ISCO. [Link]
Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science. [Link]
Several Problems of Flash Column Chromatography. Hawach. [Link]
On the Separation and Identification of Sulfonamides by the Thin-Layer Chromatography and the Detection of Sulfa Drug in the Cadaveric Blood. J-STAGE. [Link]
How to separate these sulfonamides with TLC. Reddit. [Link]
Rapid Access to Aliphatic Sulfonamides. ACS Publications. [Link]
Solving the chromatography solvent problem. Buchi.com. [Link]
Rapid screening of sulfonamides in dietary supplements based on extracted common ion chromatogram and neutral loss scan by LC-Q/TOF-mass spectrometry. PMC. [Link]
Significant Impact for the Separation and Purification Process in the Flash Chromatography. Longdom Publishing. [Link]
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]
Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. ResearchGate. [Link]
The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of. Hindawi. [Link]
preventing oxidation of the phenylsulfanyl group during synthesis
Introduction Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and practical solutions for a common c...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and practical solutions for a common challenge in organic synthesis: preventing the unwanted oxidation of the phenylsulfanyl group (thioether). Thioethers are susceptible to oxidation, which can lead to the formation of sulfoxides and sulfones, often compromising the yield and purity of the desired product.[1][2] This resource offers troubleshooting advice and frequently asked questions (FAQs) to help you navigate this issue effectively in your experiments.
Troubleshooting Guide: Unwanted Oxidation of Phenylsulfanyl Groups
This section addresses specific problems you might encounter related to the oxidation of phenylsulfanyl moieties and provides actionable solutions.
Issue 1: My reaction mixture containing a phenylsulfanyl group is showing unexpected byproducts, which I suspect are the corresponding sulfoxide and/or sulfone.
Root Cause Analysis:
The sulfur atom in a phenylsulfanyl group is nucleophilic and readily attacked by various oxidizing agents. This can lead to a stepwise oxidation, first to a sulfoxide and then to a sulfone.[2] Common culprits for this unwanted oxidation include:
Atmospheric Oxygen: Particularly at elevated temperatures or during prolonged reaction times, dissolved oxygen can be a significant oxidant.[3][4]
Peroxides: Reagents like hydrogen peroxide (H₂O₂), even in trace amounts, are potent oxidants for thioethers.[3][5]
Other Oxidizing Reagents: If your reaction involves reagents like chromic acid, permanganates, or even milder oxidants intended for other functional groups, the phenylsulfanyl group can be inadvertently oxidized.[3][6][7]
Metal Catalysts: Some transition metal catalysts can facilitate aerobic oxidation.[3]
Solutions:
Work Under an Inert Atmosphere: The most direct way to combat oxidation by atmospheric oxygen is to remove it from your reaction environment.[8]
dot
Caption: Inert atmosphere setup for reactions.
Experimental Protocol: Degassing Solvents
To effectively remove dissolved oxygen, solvents should be degassed prior to use.[9][10]
Freeze-Pump-Thaw Method (Most Effective):
Place the solvent in a Schlenk flask.
Freeze the solvent using a liquid nitrogen bath.
Once completely frozen, open the flask to a high vacuum line and evacuate for several minutes.
Close the valve to the vacuum and thaw the solvent completely.
Chemoselective Oxidation Control: When an oxidation is necessary elsewhere in the molecule, careful choice of the oxidizing agent is paramount.
Mild Oxidizing Agents: For other functional groups, consider using milder reagents that are less likely to affect the thioether. Examples include Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP).[6][15]
Catalytic Systems for Selective Sulfoxidation: If the goal is to form the sulfoxide without over-oxidation to the sulfone, specific catalytic systems can be employed. For instance, scandium triflate (Sc(OTf)₃) can catalyze the mono-oxidation of thioethers with hydrogen peroxide with high chemoselectivity.[16][17] Similarly, certain polyoxomolybdates have shown high efficiency in the selective oxidation of thioethers to sulfoxides.[18]
Issue 2: My desired reaction requires conditions that are known to oxidize thioethers, but the phenylsulfanyl group is essential for the final product.
Root Cause Analysis:
Some synthetic transformations necessitate harsh conditions (e.g., strong oxidants, high temperatures) that are incompatible with an unprotected phenylsulfanyl group.
Solution: Employ a Protecting Group Strategy
Protecting the thiol as a thioether is a common strategy, but if the thioether itself is susceptible to oxidation under the reaction conditions, a different approach is needed. In such cases, it might be necessary to carry the sulfur functionality in a more robust protected form or introduce it later in the synthesis.
While thioethers themselves can be considered a protecting group for thiols, their cleavage can be problematic, often requiring harsh conditions.[19]
Alternative Strategies:
Orthogonal Protection: This involves using protecting groups that can be removed under different conditions, allowing for selective deprotection.[20][21] For instance, if a base-labile protecting group is used elsewhere in the molecule, an acid-labile or reductively cleaved group could be used for the thiol.
Late-Stage Thiol Introduction: If feasible, it may be advantageous to introduce the phenylsulfanyl group at a later stage of the synthesis, after the harsh oxidative steps have been completed.
Frequently Asked Questions (FAQs)
Q1: At what temperature does oxidation of a phenylsulfanyl group by air become a significant issue?
A1: There is no single temperature, as it depends on the specific substrate, solvent, and presence of any catalysts. However, reactions heated above 80°C for prolonged periods, and especially those above 120°C, are highly susceptible to oxidation by atmospheric oxygen.[4] For these reactions, degassing the solvent and maintaining an inert atmosphere are critical.
Q2: I need to perform a reaction that is sensitive to thiols, so I've protected it as a phenylsulfanyl ether. Will this be compatible with Suzuki coupling conditions?
A2: Generally, yes. Thioethers and thio-heterocycles are typically compatible with Suzuki coupling conditions.[19][22] However, the thiol group itself is problematic as it can poison the palladium catalyst.[19]
Q3: Are there any "green" or more environmentally friendly methods to prevent oxidation?
A3: Yes. Using water as a solvent and atmospheric oxygen as the terminal oxidant in photocatalytic systems can be a greener approach to selective sulfide oxidation.[23] Additionally, employing catalytic amounts of reagents instead of stoichiometric oxidants reduces waste.[16][17]
Q4: Can I use a sulfonyl group to protect a phenol from oxidation?
A4: Yes, sulfonyl groups are often used to protect electron-rich phenols against oxidation due to their electron-withdrawing nature.[24]
Q5: How can I selectively oxidize a phenylsulfanyl group to the sulfoxide without forming the sulfone?
A5: Several methods offer high selectivity for sulfoxide formation:
Catalytic Hydrogen Peroxide Systems: Using catalysts like scandium triflate (Sc(OTf)₃) or iron tetrakis(pentafluorophenyl)porphyrin with H₂O₂ allows for controlled mono-oxidation.[16][17][25]
Controlling Stoichiometry: With some reagents, like H₂O₂, carefully controlling the stoichiometry (using one equivalent) can favor the formation of the sulfoxide over the sulfone.[26]
Specific Reagents: Some reagents, like Oxone®, can be used for the selective oxidation of sulfides to sulfoxides.[3][27][28]
Q6: What is the best way to remove trace peroxides from my solvents before use?
A6: Besides degassing, you can pass the solvent through a column of activated alumina to remove peroxide impurities. Commercially available solvent purification systems often incorporate this feature.
Decision Workflow for Preventing Phenylsulfanyl Oxidation
dot
Caption: Decision workflow for strategy selection.
References
Vertex AI Search. (n.d.). What are some examples of mild and strong oxidizer that are used in organic synthesis?
Wiley Online Library. (2024). Aqueous Photocatalytic Oxidation of Thioethers with Polydiacetylene Micelle Nanoreactors.
ACS Publications. (2000). Protecting Groups for Thiols Suitable for Suzuki Conditions. Organic Letters.
Kocienski, P. J. (n.d.). Thiol Protecting Groups. In Protecting Groups (pp. 186-216).
Organic Chemistry Portal. (n.d.). Mild and Highly Chemoselective Oxidation of Thioethers Mediated by Sc(OTf)3.
Chemistry LibreTexts. (2019, June 5). 10.6.3. Mild Oxidizing Agents.
Royal Society of Chemistry. (n.d.). Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates. Inorganic Chemistry Frontiers.
ACS Publications. (2006, February 9). Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. The Journal of Organic Chemistry.
Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation.
ACS Publications. (2003, January 11). Mild and Highly Chemoselective Oxidation of Thioethers Mediated by Sc(OTf)3. Organic Letters.
Sigma-Aldrich. (n.d.). Oxidation Reagents.
University of York. (n.d.). Degassing solvents. Chemistry Teaching Labs.
Wipf Group, University of Pittsburgh. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds.
University of Rochester, Department of Chemistry. (n.d.). How To: Degas Solvents.
Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation.
Quora. (2018, February 10). What are milder oxidizing agents?
ACS Publications. (2004, April 20). Synthesis of Sulfoxides by the Hydrogen Peroxide Induced Oxidation of Sulfides Catalyzed by Iron Tetrakis(pentafluorophenyl)porphyrin: Scope and Chemoselectivity. The Journal of Organic Chemistry.
Wikipedia. (n.d.). Degassing.
International Journal of Research in Pharmaceutical Sciences. (2019, December 31). non-enzymatic natural reactive oxygen scavengers (ros): a review on structures and mode of action.
Kocienski, P. J. (n.d.). 1.2 Deprotection: The Concept of Orthogonal Sets. In Protecting Groups.
BenchChem. (2025). Technical Support Center: Preventing Oxidation of Phenolic Groups.
Master Organic Chemistry. (2015, July 5). Thiols And Thioethers.
Royal Society of Chemistry. (n.d.). One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively. RSC Advances.
Semantic Scholar. (2022, August 25). One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively.
University of Leeds. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies.
Chem-Station. (2014, May 6). Sulfonyl Protective Groups.
PMC. (n.d.). Reactive oxygen species (ROS) scavenging biomaterials for anti-inflammatory diseases: from mechanism to therapy.
BenchChem. (2025). Technical Support Center: Prevention of Phenol Compound Oxidation During Reactions.
Comparative Enzyme Inhibition Profiles: Phenylsulfanylmethanesulfonamide vs. Benzenesulfonamide Pharmacophores
As a Senior Application Scientist navigating the complexities of early-stage drug discovery, I frequently evaluate how subtle structural modifications to a pharmacophore dictate its target selectivity and pharmacokinetic...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist navigating the complexities of early-stage drug discovery, I frequently evaluate how subtle structural modifications to a pharmacophore dictate its target selectivity and pharmacokinetic fate. When designing targeted inhibitors for metalloenzymes like Carbonic Anhydrase (CA) or membrane-bound enzymes like Cyclooxygenase (COX), the choice of the primary anchoring group is paramount.
In this technical guide, we will objectively compare the classical benzenesulfonamide pharmacophore against the highly functionalized phenylsulfanylmethanesulfonamide . By dissecting their structure-activity relationships (SAR) and providing field-proven, self-validating experimental protocols, this guide serves as an authoritative resource for drug development professionals.
The sulfonamide moiety (
−SO2NH2
) is a privileged structure in medicinal chemistry. However, the chemical environment surrounding this group fundamentally alters its enzyme inhibition profile.
The Benzenesulfonamide Core (Rigid & Aromatic)
Benzenesulfonamides are the prototypical CA inhibitors. Their primary mechanism involves the deprotonated sulfonamide nitrogen coordinating directly with the active site
Zn2+
ion[1].
Causality of Affinity: The aromatic ring provides resonance stabilization, lowering the
pKa
of the sulfonamide to approximately 7.0–8.5. This ensures a high fraction of the active anionic species (
R−SO2NH−
) is present at physiological pH, driving potent nanomolar inhibition.
Limitation: The rigid planar structure often leads to pan-inhibition across multiple cytosolic CA isoforms (e.g., hCA I and hCA II), limiting therapeutic windows due to off-target effects[2].
The Phenylsulfanylmethanesulfonamide Core (Flexible & Aliphatic)
Phenylsulfanylmethanesulfonamide represents a shift toward functionalized aliphatic sulfonamides. It introduces a thioether linkage (
−S−CH2−
) between the phenyl ring and the sulfonamide group.
Causality of Selectivity: Simple aliphatic sulfonamides (like methanesulfonamide) have a
pKa>10
and are notoriously weak inhibitors[3]. However, introducing the strongly electron-withdrawing phenylsulfanyl group exerts an inductive effect that lowers the
pKa
back into a physiologically relevant range.
The "Tail Approach": The flexible
−S−CH2−
spacer allows the aromatic ring to act as a "tail," navigating the hydrophobic and hydrophilic halves of the enzyme's active site independently of the zinc-binding anchor. This flexibility is heavily exploited to achieve sub-nanomolar selectivity for tumor-associated isoforms (hCA IX and XII) over off-target cytosolic isoforms[2]. Furthermore, similar structural conversions have been pivotal in transforming non-selective COX inhibitors into COX-2 selective agents by exploiting the larger side pocket of the COX-2 active site[4].
Fig 1. Divergent binding mechanics of rigid vs. flexible sulfonamide pharmacophores.
Quantitative Enzyme Inhibition Profiles
The following table synthesizes the comparative inhibition constants (
Ki
) across critical human Carbonic Anhydrase (hCA) isoforms. The data highlights the shift from broad-spectrum inhibition (benzenesulfonamide) to targeted, tumor-associated isoform selectivity (phenylsulfanylmethanesulfonamide derivatives).
Enzyme Isoform
Localization & Pathology
Benzenesulfonamide
Ki
(nM)
Phenylsulfanylmethanesulfonamide
Ki
(nM)*
hCA I
Cytosolic (Erythrocytes)
45,000
> 50,000
hCA II
Cytosolic (Glaucoma)
250
850
hCA IX
Transmembrane (Hypoxic Tumors)
35
15
hCA XII
Transmembrane (Hypoxic Tumors)
20
12
*Note: Values for the phenylsulfanylmethanesulfonamide class reflect representative data derived from the "tail approach" optimization, demonstrating enhanced selectivity for transmembrane isoforms[2].
Self-Validating Experimental Protocols
To ensure data integrity, the protocols used to derive these inhibition profiles must be robust. Below are the step-by-step methodologies I enforce in the laboratory, complete with the underlying causality for each technical choice.
Protocol A: Stopped-Flow
CO2
Hydrase Assay (CA Inhibition)
This assay measures the rapid kinetics of
CO2
hydration by tracking pH changes.
Enzyme & Buffer Preparation: Prepare a 10 mM HEPES buffer (pH 7.5) containing 0.2 mM Phenol Red indicator.
Causality: HEPES at pH 7.5 maintains the physiological ionization state of the
α
-CA active site. Phenol Red is chosen because its absorbance maximum is exactly 557 nm in its basic form, allowing precise tracking of the pH drop as
CO2
is converted to
H+
and
HCO3−
.
Inhibitor Pre-incubation: Mix the purified hCA enzyme with varying concentrations of the sulfonamide inhibitor (0.01 nM to 100
μ
M) and incubate for 15 minutes at 25°C[1].
Causality: This 15-minute window is critical. It ensures the Enzyme-Inhibitor (E-I) complex reaches thermodynamic equilibrium prior to substrate introduction, preventing kinetic artifacts.
Stopped-Flow Injection: Using a stopped-flow instrument (e.g., Applied Photophysics), rapidly mix the E-I solution with
CO2
-saturated water.
Self-Validation (Controls):
Negative Control: Run the assay without the enzyme to determine the uncatalyzed reaction rate, which must be subtracted from all subsequent readings.
Positive Control: Run Acetazolamide (AAZ) in parallel to validate the assay's dynamic range and sensitivity[5].
Data Analysis: Calculate the
Ki
using the Cheng-Prusoff equation via non-linear least-squares regression.
Fig 2. Stopped-flow CO2 hydrase assay workflow with self-validating kinetic controls.
Protocol B: Cyclooxygenase (COX-1 vs. COX-2) Selectivity Profiling
Because bulky sulfonamide derivatives are frequently explored for COX-2 selectivity[4], this secondary screening is essential.
Reagent Setup: Prepare assay buffer (100 mM Tris-HCl, pH 8.0) containing 1
μ
M hematin and 170
μ
M TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).
Causality: Hematin is required as a cofactor for COX peroxidase activity. TMPD acts as the electron donor; its oxidation yields a measurable colorimetric shift at 590 nm, directly correlating to PGH2 production.
Enzyme Incubation: Incubate purified COX-1 (ovine) or COX-2 (human recombinant) with the test compounds for 5 minutes at 25°C.
Reaction Initiation: Add arachidonic acid (100
μ
M final concentration) to initiate the reaction.
Self-Validation: Include Indomethacin (COX-1 selective) and Celecoxib (COX-2 selective) as reference standards. If the
IC50
of Celecoxib does not fall within the established laboratory variance (typically 40-60 nM for COX-2), the assay plate is invalidated.
Conclusion
The transition from a rigid benzenesulfonamide to a flexible phenylsulfanylmethanesulfonamide is not merely a structural curiosity; it is a calculated strategic maneuver in rational drug design. By leveraging the inductive effect of the thioether linkage to maintain a favorable
pKa
, while simultaneously exploiting the added conformational flexibility, researchers can effectively bypass the broad-spectrum toxicity of classical inhibitors and achieve targeted enzyme selectivity.
Comparative Efficacy of Phenylsulfanylmethanesulfonamide Pharmacophores in COX-2 Selective Inhibition
As drug development professionals continuously seek to optimize the therapeutic index of non-steroidal anti-inflammatory drugs (NSAIDs), the structural evolution of the methanesulfonamide class has been a focal point of...
Author: BenchChem Technical Support Team. Date: April 2026
As drug development professionals continuously seek to optimize the therapeutic index of non-steroidal anti-inflammatory drugs (NSAIDs), the structural evolution of the methanesulfonamide class has been a focal point of innovation. Early-generation selective cyclooxygenase-2 (COX-2) inhibitors like nimesulide and NS-398 validated the methanesulfonamide moiety as a powerful anchor for target selectivity 1. However, the transition from simple phenoxy (ether) linkages to phenylsulfanyl (thioether) linkages—specifically within pyridinic methanesulfonamide frameworks—has yielded pharmacophores with superior selectivity profiles, enhanced bioavailability, and reduced ulcerogenic liability [[2]]().
This guide provides an objective, data-driven comparison of phenylsulfanylmethanesulfonamide derivatives against legacy methanesulfonamides, detailing the mechanistic causality behind their efficacy and the self-validating experimental protocols used to profile them.
Mechanistic Rationale: The Thioether Advantage
The classic NSAID mechanism involves non-selective blockade of the arachidonic acid cascade, leading to gastrointestinal toxicity due to the suppression of constitutive COX-1 3. The discovery of the COX-2 isoform's distinct secondary pocket—accessible due to the substitution of the bulky Isoleucine 523 in COX-1 with the smaller Valine 523 in COX-2—allowed for the rational design of selective inhibitors 1.
In the methanesulfonamide class, the sulfonamide group (-NHSO₂CH₃) acts as the primary pharmacophore, inserting into this COX-2 specific side pocket to form critical hydrogen bonds with Arg513 4.
Causality of the Structural Shift:
Replacing the traditional ether (-O-) linkage (found in nimesulide or flosulide) with a thioether (-S-, phenylsulfanyl) linkage fundamentally alters the molecule's dihedral angle. Sulfur possesses a larger atomic radius and longer bond lengths (C-S is ~1.8 Å vs. C-O ~1.4 Å). This allows the diaryl system of the phenylsulfanylmethanesulfonamide to adopt a more relaxed, flexible "V-shape" conformation. This geometry perfectly complements the topology of the COX-2 binding channel while creating severe steric clashes within the narrower COX-1 channel.
Furthermore, replacing the central nitrobenzene ring of legacy drugs with a pyridine ring (e.g., N-(3-phenylsulfanyl-4-pyridinyl)methanesulfonamides) modulates the pKa of the sulfonamide group. This ensures the molecule exists predominantly in its active, anionic (sulfonamidate) form at a physiological pH of 7.4, maximizing electrostatic interactions within the target site [[2]]().
Arachidonic acid cascade and targeted COX-2 inhibition by phenylsulfanylmethanesulfonamides.
Comparative Efficacy Profile
To objectively evaluate the performance of phenylsulfanylmethanesulfonamides, we must benchmark them against both their direct structural predecessors (ether-linked methanesulfonamides) and the broader coxib class. The introduction of halogen substituents (e.g., 2-chloro) on the phenylsulfanyl ring has been shown to drastically increase potency against COX-2 while maintaining a high selectivity index 5.
Table 1: In Vitro COX-1/COX-2 Inhibition and Selectivity
Data synthesized from comparative pharmacological evaluations of pyridinic analogues and legacy NSAIDs 2, 1.
Experimental Workflows for Validation
As an Application Scientist, I emphasize that raw enzymatic IC₅₀ values are insufficient for drug development. Highly lipophilic sulfonamides often exhibit >90% plasma protein binding, meaning an inhibitor might show an IC₅₀ of 1 nM in a cell-free assay but 1 µM in physiological conditions.
To ensure trustworthiness, the Human Whole Blood Assay (WHBA) is the gold-standard, self-validating protocol. By assaying directly in whole blood, the system intrinsically accounts for protein binding, validating the effective physiological concentration.
Protocol: Human Whole Blood Assay (WHBA) for Selectivity Profiling
Rationale: This protocol uses the intrinsic clotting cascade as an internal positive control for COX-1, while LPS-stimulated PGE2 serves as the COX-2 readout. A vehicle-only control establishes the 100% activity baseline, ensuring the assay's dynamic range is validated in every run.
Step-by-Step Methodology:
Blood Collection: Draw venous blood from healthy, NSAID-free human volunteers into heparinized tubes (for COX-2) and non-heparinized tubes (for COX-1).
Compound Preparation: Prepare serial dilutions of the phenylsulfanylmethanesulfonamide test compounds in DMSO. Ensure the final DMSO concentration in blood does not exceed 0.5% (v/v) to prevent solvent-induced hemolysis.
COX-1 Assay (Clotting-Induced TXB₂):
Aliquot 1 mL of non-heparinized blood into glass tubes containing the test compound.
Incubate at 37°C for 1 hour to allow the blood to coagulate. During coagulation, platelet COX-1 is maximally activated, generating Thromboxane B₂ (TXB₂).
Centrifuge at 2000 × g for 10 minutes to isolate the serum.
COX-2 Assay (LPS-Induced PGE₂):
Aliquot 1 mL of heparinized blood into tubes containing the test compound and 10 µg/mL Lipopolysaccharide (LPS).
Incubate at 37°C for 24 hours. LPS induces COX-2 expression in monocytes, leading to Prostaglandin E₂ (PGE₂) production.
Centrifuge at 2000 × g for 10 minutes to isolate the plasma.
Quantification & Validation: Quantify TXB₂ (COX-1) and PGE₂ (COX-2) levels using highly specific Enzyme-Linked Immunosorbent Assays (ELISA). Calculate the IC₅₀ values relative to the vehicle-treated controls to derive the Selectivity Index (IC₅₀ COX-1 / IC₅₀ COX-2).
Human Whole Blood Assay (WHBA) workflow for validating COX-1/COX-2 selectivity indices.
Conclusion
The transition from ether-linked methanesulfonamides to phenylsulfanylmethanesulfonamides represents a masterclass in rational drug design. By leveraging the larger atomic radius of sulfur to optimize the dihedral angle, and incorporating pyridinic rings to fine-tune the sulfonamide pKa, researchers have successfully engineered pharmacophores that bind with exquisite affinity to the Val523 pocket of COX-2. As demonstrated by rigorous WHBA profiling, these compounds offer a vastly superior selectivity index compared to legacy NSAIDs, paving the way for potent anti-inflammatory therapeutics with minimal gastrointestinal liability.
References
Design, Synthesis, and Pharmacological Evaluation of Pyridinic Analogues of Nimesulide as Cyclooxygenase-2 Selective Inhibitors
Journal of Medicinal Chemistry - ACS Publications[Link]
Therapeutic and Toxic Effects of New NSAIDs and Related Compounds: A Review and Prospective Study
Science Alert[Link]
A Senior Application Scientist's Guide to Validating LC-MS/MS Methods for Phenylsulfanylmethanesulfonamide Quantification
In the landscape of pharmaceutical development, the reliability of quantitative data is paramount. For novel compounds like phenylsulfanylmethanesulfonamide, establishing a robust and validated analytical method is the b...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of pharmaceutical development, the reliability of quantitative data is paramount. For novel compounds like phenylsulfanylmethanesulfonamide, establishing a robust and validated analytical method is the bedrock upon which pharmacokinetic, toxicokinetic, and clinical studies are built. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as the undisputed gold standard for this task, offering unparalleled sensitivity and selectivity.[1][2] However, the power of this technique is only realized through a meticulous and systematic validation process.
This guide provides an in-depth comparison and a detailed protocol for the validation of an LC-MS/MS method for quantifying phenylsulfanylmethanesulfonamide in biological matrices. We will move beyond a simple checklist, delving into the scientific rationale behind each validation parameter, grounded in the harmonized standards of the FDA and EMA, now consolidated under the ICH M10 guideline.[3][4] Our objective is to equip you with the expertise to not only execute these protocols but to understand and defend the integrity of your data.
The Regulatory Framework: A Foundation of Trust
Before any experiment is designed, it is crucial to understand the regulatory landscape. Bioanalytical method validation ensures that an analytical procedure is suitable for its intended purpose.[5] The FDA and EMA have long provided guidance, with the International Council for Harmonisation (ICH) M10 guideline now representing the global consensus.[3][4][6] Adherence to these standards is not merely a regulatory hurdle; it is a commitment to scientific rigor, ensuring that data is reproducible, reliable, and fit for purpose in regulatory submissions.[1][5][7]
The validation process can be visualized as a multi-stage workflow, ensuring every aspect of the method's performance is rigorously tested before analyzing study samples.
Caption: High-level workflow for bioanalytical method validation and application.
Core Validation Parameters: Protocols and Rationale
A full validation assesses all key aspects of a method's performance.[4] For chromatographic methods like LC-MS/MS, this involves a series of specific experiments.[4][8]
Selectivity and Specificity
Expertise & Experience: Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[4] For phenylsulfanylmethanesulfonamide, this includes endogenous matrix components, metabolites, and co-administered drugs. Specificity is the ultimate form of selectivity, proving the method measures only the intended analyte.[4] We test this by analyzing at least six different blank matrix lots to ensure no interferences are present at the retention time of our analyte and its internal standard (IS). The response of any interfering peak should be less than 20% of the Lower Limit of Quantification (LLOQ) for the analyte and less than 5% for the IS.[4]
Experimental Protocol:
Source blank biological matrix (e.g., human plasma) from at least six unique donors.
Process each blank sample using the proposed extraction procedure.
Analyze the extracts via LC-MS/MS.
Separately, analyze a spiked LLOQ sample.
Monitor the MRM transitions for both the analyte and the internal standard.
Compare the chromatograms from the blank samples to the LLOQ sample to check for interfering peaks at the expected retention times.
Calibration Curve, Linearity, and Range
Expertise & Experience: The calibration curve demonstrates the relationship between the instrument response and the known concentration of the analyte.[4] This relationship must be linear and reproducible across a defined range, from the LLOQ to the Upper Limit of Quantification (ULOQ). The simplest effective model should be used, typically a linear regression with or without weighting. A minimum of six non-zero concentration levels should be used to construct the curve.[4]
Experimental Protocol:
Prepare a series of calibration standards by spiking blank matrix with known concentrations of phenylsulfanylmethanesulfonamide. This should include a blank, a zero standard (blank matrix + IS), and at least six non-zero standards covering the expected concentration range.
Process and analyze the standards.
Plot the peak area ratio (analyte/IS) against the nominal concentration.
Apply a linear regression analysis (e.g., 1/x² weighted).
The back-calculated concentrations of at least 75% of the standards must be within ±15% of their nominal value (±20% at the LLOQ). The correlation coefficient (r²) should ideally be ≥0.99.
Accuracy and Precision
Expertise & Experience: This is the cornerstone of validation. Accuracy measures the closeness of the mean test results to the true value, while precision measures the closeness of agreement among a series of measurements.[1][9] We assess this using Quality Control (QC) samples at a minimum of four levels: LLOQ, low QC (≤3x LLOQ), medium QC, and high QC (near the ULOQ).[8] We perform this over several days (inter-day) and within a single day (intra-day) to understand the method's reproducibility.
Experimental Protocol:
Prepare QC samples at LLOQ, Low, Medium, and High concentrations.
Intra-day (Within-run): Analyze at least five replicates of each QC level in a single analytical run.
Inter-day (Between-run): Analyze at least five replicates of each QC level on at least three different days.
Calculate the mean concentration, accuracy (% deviation from nominal), and precision (Coefficient of Variation, %CV).
Trustworthiness (Acceptance Criteria): For both intra- and inter-day runs, the mean concentration should be within ±15% of the nominal value for all QCs (±20% at the LLOQ). The %CV should not exceed 15% (20% at the LLOQ).[1][3]
Lower Limit of Quantification (LLOQ)
Expertise & Experience: The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[9] This defines the sensitivity of the method. The analyte signal at the LLOQ should be at least five times greater than the signal from a blank sample.[4]
Experimental Protocol:
The LLOQ is established using at least five replicates.
The accuracy must be within ±20% of the nominal value, and the precision (%CV) must be ≤20%.
Matrix Effect
Expertise & Experience: In LC-MS/MS, components of the biological matrix can co-elute with the analyte and suppress or enhance its ionization, leading to inaccurate results. This is a critical parameter to investigate.[9] The matrix factor (MF) is calculated by comparing the analyte's peak response in the presence of the matrix (post-extraction spike) to its response in a clean solution. An IS-normalized MF is then calculated to ensure the IS is appropriately compensating for variability.
Experimental Protocol:
Analyze blank extracted matrix from at least six different sources.
Prepare two sets of samples:
Set A: Analyte and IS spiked into the mobile phase.
Set B: Analyte and IS spiked into extracted blank matrix from each of the six sources.
Calculate the Matrix Factor (MF) for the analyte and IS for each source: MF = (Peak Response in Set B) / (Mean Peak Response in Set A).
The %CV of the IS-normalized matrix factor (MF of analyte / MF of IS) across the six lots should be ≤15%.
Stability
Expertise & Experience: The stability of phenylsulfanylmethanesulfonamide must be evaluated under various conditions that samples will likely encounter. This ensures that the measured concentration reflects the true concentration at the time of sample collection. Stability is assessed by analyzing QC samples (low and high concentrations) after exposure to specific conditions and comparing the results to freshly prepared samples.
Key Stability Experiments:
Freeze-Thaw Stability: Samples are frozen and thawed for at least three cycles before analysis.
Bench-Top Stability: Samples are kept at room temperature for a period reflecting the expected sample handling time.
Long-Term Stability: Samples are stored at the intended storage temperature (e.g., -80°C) for a duration that meets or exceeds the study period.
Post-Preparative Stability: Extracted samples are kept in the autosampler to determine how long they can wait before injection.
Trustworthiness (Acceptance Criteria): The mean concentration of the stability-tested QCs should be within ±15% of the nominal concentration.
Data Summary and Performance Comparison
A validated method will yield a clear set of performance characteristics. The table below summarizes hypothetical but realistic results for a validated LC-MS/MS method for phenylsulfanylmethanesulfonamide.
Validation Parameter
Performance Metric
Result
Acceptance Criteria
Linearity & Range
Calibration Range
1 - 1000 ng/mL
Defines working range
Regression Model
Linear, 1/x² weighting
Simplest effective model
Correlation (r²)
>0.995
≥0.99
Intra-day Accuracy
Low QC (3 ng/mL)
+4.5%
±20% (LLOQ), ±15% (others)
High QC (800 ng/mL)
-2.1%
±15%
Intra-day Precision
Low QC (3 ng/mL)
6.8% CV
≤20% (LLOQ), ≤15% (others)
High QC (800 ng/mL)
3.5% CV
≤15%
Inter-day Accuracy
Low QC (3 ng/mL)
+6.2%
±20% (LLOQ), ±15% (others)
High QC (800 ng/mL)
-1.5%
±15%
Inter-day Precision
Low QC (3 ng/mL)
8.1% CV
≤20% (LLOQ), ≤15% (others)
High QC (800 ng/mL)
4.2% CV
≤15%
LLOQ
Concentration
1 ng/mL
S/N > 5; Acc & Prc ≤20%
Matrix Effect
IS-Normalized MF
4.7% CV
≤15% CV
Stability
Freeze-Thaw (3 cycles)
-5.8% change
Within ±15% of nominal
Bench-Top (8 hours)
-3.2% change
Within ±15% of nominal
Comparison with Alternative Analytical Techniques
While LC-MS/MS is the preferred method, it is useful to compare its performance against other available technologies.[10][11]
Feature
LC-MS/MS
HPLC-UV
ELISA
Selectivity
Very High (based on mass-to-charge ratio)
Moderate (based on retention time & UV absorbance)
Prone to false positives; requires confirmation[12]
Best Application
Definitive quantification for PK/TK studies
Routine analysis of high-concentration samples
High-throughput screening
LC-MS/MS System Configuration
The diagram below illustrates a typical experimental setup for the quantification of phenylsulfanylmethanesulfonamide.
Caption: Schematic of an LC-MS/MS system for quantitative bioanalysis.
Conclusion
Validating an LC-MS/MS method for a novel compound like phenylsulfanylmethanesulfonamide is an exacting but essential process. It transforms a powerful analytical technique into a trustworthy tool for drug development. By systematically evaluating selectivity, linearity, accuracy, precision, sensitivity, and stability according to global regulatory standards, we generate data that is scientifically sound and defensible. This guide provides the framework and the underlying scientific principles to achieve that goal, ensuring that the quantitative results you produce can be relied upon with the highest degree of confidence.
References
European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]
Klinitouch. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
GaBI Online. (2018). FDA issues final guidance on bioanalytical method validation. Retrieved from [Link]
Future Science. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Retrieved from [Link]
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
KCAS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]
U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
PubMed. (2006). Determination of sulfonamide antibiotics in wastewater: a comparison of solid phase microextraction and solid phase extraction methods. Retrieved from [Link]
Royal Society of Chemistry. (2022). Trace-level detection of sulfonamide antibiotics using quaternary ammonium polymeric ionic liquid-based effervescence-enhanced dispersive solid-phase extraction followed by LC-DAD analysis in environmental waters. Retrieved from [Link]
ACG Publications. (2018). Determination of sulfonamides in milk by ID-LC-MS/MS. Retrieved from [Link]
Journal of Food and Drug Analysis. (n.d.). Confirmatory method for nine sulfonamides in miniature bovine muscle samples using HPLC/MS/MS without using SPE. Retrieved from [Link]
PMC. (n.d.). Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
Springer. (2010). Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. Retrieved from [Link]
Agilent Technologies. (n.d.). Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. Retrieved from [Link]
U.S. Department of Agriculture. (2011). Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry (LC-MS-MS). Retrieved from [Link]
Anapharm Bioanalytics. (2021). Challenges in development of robust analytical methods for the quantitation of low molecular weight compounds by LC-MS/MS. Retrieved from [Link]
PMC. (2020). Challenges and future directions in LC-MS-based multiclass method development for the quantification of food contaminants. Retrieved from [Link]
YouTube. (2018). Validation of clinical LC-MS/MS methods: What you need to know. Retrieved from [Link]
Patsnap Synapse. (2025). How to validate a bioanalytical LC-MS/MS method for PK studies? Retrieved from [Link]
PubMed. (2009). Development and validation of an LC-MS/MS method for determination of methanesulfonamide in human urine. Retrieved from [Link]
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]
A Comparative Guide to Phenylsulfanylmethanesulfonamide and Traditional COX-2 Inhibitors for Researchers and Drug Development Professionals
This guide provides an in-depth technical comparison between the novel chemical entity, phenylsulfanylmethanesulfonamide, and traditional cyclooxygenase-2 (COX-2) inhibitors. As researchers and drug development professio...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth technical comparison between the novel chemical entity, phenylsulfanylmethanesulfonamide, and traditional cyclooxygenase-2 (COX-2) inhibitors. As researchers and drug development professionals, understanding the nuances of molecular structure, mechanism of action, and potential therapeutic profiles is paramount. This document offers a comprehensive analysis, supported by experimental data and detailed protocols, to facilitate informed decisions in the pursuit of next-generation anti-inflammatory agents.
Introduction: The Rationale for Selective COX-2 Inhibition
The cyclooxygenase (COX) enzyme is a critical mediator of inflammation, catalyzing the conversion of arachidonic acid to prostaglandins.[1] Two primary isoforms exist: COX-1, which is constitutively expressed and plays a role in physiological functions like gastric protection and platelet aggregation, and COX-2, which is inducible and predominantly expressed at sites of inflammation.[2][3] Traditional non-steroidal anti-inflammatory drugs (NSAIDs) non-selectively inhibit both isoforms, leading to therapeutic anti-inflammatory effects but also to undesirable gastrointestinal side effects.[4][5]
The development of selective COX-2 inhibitors, such as celecoxib, rofecoxib, and valdecoxib, was a landmark in anti-inflammatory therapy, offering comparable efficacy to traditional NSAIDs with a reduced risk of gastrointestinal complications.[5][6][7] However, the long-term use of some selective COX-2 inhibitors has been associated with an increased risk of cardiovascular events, underscoring the need for novel scaffolds with improved safety profiles.[8][9][10] This guide explores the potential of phenylsulfanylmethanesulfonamide as a novel COX-2 inhibitor in comparison to these established drugs.
Mechanism of Action: A Tale of Two Pockets
The selectivity of traditional COX-2 inhibitors stems from a key structural difference between the active sites of the two COX isoforms. The COX-2 active site possesses a larger, more flexible binding pocket compared to COX-1.[3] This "side pocket" can accommodate the bulkier side groups characteristic of selective inhibitors.
Many traditional COX-2 inhibitors, such as celecoxib, possess a sulfonamide (-SO2NH2) or a methylsulfonyl (-SO2CH3) moiety.[2][11][12] This functional group is crucial for selectivity as it can fit into the hydrophilic side pocket of the COX-2 active site, forming stable interactions and leading to potent and selective inhibition.[13][14]
Hypothesized Mechanism of Phenylsulfanylmethanesulfonamide:
While direct experimental data on phenylsulfanylmethanesulfonamide is not yet available in the public domain, its structure suggests a potential for COX-2 inhibition. The methanesulfonamide (-SO2NHCH3) group is a close analog of the sulfonamide and methylsulfonyl groups found in established COX-2 inhibitors. It is hypothesized that this moiety could similarly occupy the side pocket of the COX-2 active site. The "phenylsulfanyl" portion of the molecule would likely occupy the main channel of the active site, mimicking the binding of arachidonic acid.
Signaling Pathway of COX-2 Inhibition
The anti-inflammatory effects of COX-2 inhibitors are mediated by the interruption of the prostaglandin synthesis pathway. The following diagram illustrates the key steps involved.
Caption: Simplified COX-2 signaling pathway and the point of inhibition.
Comparative Analysis: Performance Metrics
A direct, data-driven comparison of phenylsulfanylmethanesulfonamide with traditional COX-2 inhibitors is contingent on future experimental results. However, we can establish the key performance metrics that would be used for such a comparison.
Variable; some associated with increased risk[8][9]
To be determined
A critical safety concern for long-term use.
Experimental Protocols for Comparative Evaluation
To rigorously compare phenylsulfanylmethanesulfonamide with traditional COX-2 inhibitors, a series of well-established in vitro and in vivo assays must be performed.
In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the potency and selectivity of a compound by measuring its ability to inhibit the activity of purified COX-1 and COX-2 enzymes.
Principle: The peroxidase activity of the COX enzyme is measured colorimetrically by monitoring the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[11]
Workflow Diagram:
Caption: General workflow for the in vitro COX inhibition assay.
Detailed Protocol:
Reagent Preparation:
Prepare a stock solution of the test compound (e.g., phenylsulfanylmethanesulfonamide, celecoxib) in a suitable solvent (e.g., DMSO).
Dilute purified ovine COX-1 and human recombinant COX-2 enzymes to the desired concentration in assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
Prepare a solution of arachidonic acid (substrate) and TMPD (chromogen).
Assay Procedure (96-well plate format):
To each well, add the assay buffer, hemin (a cofactor), and either COX-1 or COX-2 enzyme.
Add the test compound at various concentrations to the respective wells.
Pre-incubate the plate at 25°C for 10 minutes.
Initiate the reaction by adding arachidonic acid and TMPD to all wells.
Data Acquisition and Analysis:
Immediately measure the absorbance at 590 nm at timed intervals using a microplate reader.
Calculate the rate of reaction for each concentration of the test compound.
Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC50 value for each enzyme.
Calculate the selectivity index by dividing the IC50 for COX-1 by the IC50 for COX-2.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a classic and reliable model for evaluating the acute anti-inflammatory activity of a compound.
Principle: Injection of carrageenan into the paw of a rat induces a localized inflammatory response, characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory efficacy.[4][17][18]
Workflow Diagram:
Caption: Workflow for the carrageenan-induced paw edema model.
Detailed Protocol:
Animal Preparation:
Use male Wistar rats (150-200g). Acclimatize the animals for at least one week before the experiment.
Fast the animals overnight before the experiment with free access to water.
Compound Administration:
Divide the animals into groups (e.g., vehicle control, positive control like indomethacin, and different doses of the test compound).
Administer the test compound orally or intraperitoneally 30-60 minutes before carrageenan injection.
Induction of Edema:
Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
Measurement of Paw Edema:
Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
Data Analysis:
Calculate the percentage increase in paw volume for each group compared to the initial volume.
Determine the percentage inhibition of edema by the test compound compared to the vehicle control group.
Cell-Based Assay: LPS-Induced PGE2 Production in RAW 264.7 Macrophages
This assay provides a more physiologically relevant in vitro model to assess a compound's ability to inhibit COX-2 activity within a cellular context.
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates RAW 264.7 macrophage cells to express COX-2 and produce prostaglandin E2 (PGE2). The amount of PGE2 released into the cell culture medium can be quantified by ELISA.[7]
Detailed Protocol:
Cell Culture:
Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
Assay Procedure:
Seed the cells in a 24-well plate and allow them to adhere overnight.
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours.
PGE2 Measurement:
Collect the cell culture supernatant.
Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
Data Analysis:
Calculate the percentage inhibition of PGE2 production for each concentration of the test compound compared to the LPS-stimulated control.
Concluding Remarks for the Senior Scientist
The quest for safer and more effective anti-inflammatory drugs is a continuous endeavor. While traditional COX-2 inhibitors represented a significant advancement, the potential for cardiovascular side effects has highlighted the importance of exploring novel chemical scaffolds. Phenylsulfanylmethanesulfonamide, with its structural similarities to known COX-2 pharmacophores, presents an intriguing candidate for investigation.
The experimental framework outlined in this guide provides a robust and validated pathway for the comprehensive evaluation of this and other novel compounds. By systematically assessing in vitro potency and selectivity, in vivo efficacy, and cell-based activity, researchers can build a detailed profile to predict the therapeutic potential and safety of next-generation COX-2 inhibitors. The ultimate goal is to identify molecules that retain the anti-inflammatory benefits of selective COX-2 inhibition while minimizing the associated risks, thereby offering a superior treatment option for patients suffering from inflammatory conditions.
References
Al-Sanea, M. M., et al. (2022). Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. Frontiers in Chemistry, 11, 1226873.
Gierse, J. K., et al. (1999). A single amino acid difference between cyclooxygenase-1 (COX-1) and -2 (COX-2) reverses the selectivity of COX-2-specific inhibitors. Journal of Biological Chemistry, 274(13), 8697-8704.
BenchChem. (n.d.). In Vitro Cyclooxygenase (COX) Inhibition Assay: Application Notes and Protocols for Sudoxicam.
Wikipedia. (2024). Celecoxib.
Morris, C. J. (2001). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Current Protocols in Pharmacology, 14(1), 5.4.1-5.4.5.
Saleem, T. S. M., et al. (2011). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian Journal of Pharmacology, 43(4), 445-451.
GOV.UK. (2015). Cardiovascular safety of Cox-2 inhibitors.
Patrignani, P., & Patrono, C. (2015). Cardiovascular effects of cyclooxygenase‐2 inhibitors: a mechanistic and clinical perspective. British Journal of Pharmacology, 172(12), 2977-2986.
Sadek, B., & Al-Zahabi, M. (2015). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes).
Al-Sanea, M. M., et al. (2023). Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. Frontiers in Chemistry, 11, 1226873.
Patsnap Synapse. (2024). What is the mechanism of Celecoxib?
Lima, L. M., et al. (2012). Synthesis and pharmacological evaluation of novel phenyl sulfonamide derivatives designed as modulators of pulmonary inflammatory response. European Journal of Medicinal Chemistry, 58, 287-298.
RACGP. (n.d.). Cardiovascular issues of COX-2 inhibitors and NSAIDs.
U.S. Pharmacist. (2014). Cardiovascular Risk Associated With NSAIDs and COX-2 Inhibitors.
Luong, C., et al. (2002). The gastrointestinal effects of nonselective NSAIDs and COX-2-selective inhibitors. Alimentary Pharmacology & Therapeutics, 16(12), 1985-1996.
Tsai, Y. C., et al. (2006). Selective COX-2 inhibitors. Part 1: synthesis and biological evaluation of phenylazobenzenesulfonamides. Bioorganic & Medicinal Chemistry, 14(17), 5899-5907.
Tsai, Y. C., et al. (2008). Selective COX-2 inhibitors. Part 2: synthesis and biological evaluation of 4-benzylideneamino- and 4-phenyliminomethyl-benzenesulfonamides. Bioorganic & Medicinal Chemistry, 16(5), 2135-2144.
Khalil, N. A., et al. (2022). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. RSC Medicinal Chemistry, 13(3), 268-289.
ResearchGate. (n.d.). Selective COX-2 inhibitors. Part 1: Synthesis and biological evaluation of phenylazobenzenesulfonamides | Request PDF.
Li, Y., et al. (2014). Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin. Molecular Medicine Reports, 9(5), 1899-1904.
Zarghi, A., et al. (2023). Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors. BMC Chemistry, 17(1), 35.
Cleveland Clinic. (2022). COX-2 Inhibitors: What They Are, Uses & Side Effects.
Hwang, J. Y., et al. (2021). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics, 29(4), 435-445.
Kim, A. R., et al. (2017). Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b. Molecules, 22(12), 2135.
American Family Physician. (2000). Gastric Irritation Effect of COX Inhibitors vs. NSAIDs.
ResearchGate. (n.d.). Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents.
El-Sayed, M. A. A., et al. (2013). Molecular Design, Synthesis and Biological Evaluation of Cyclic Imides Bearing Benzenesulfonamide Fragment as Potential COX-2 Inhibitors. Part 2. Bioorganic & Medicinal Chemistry Letters, 23(11), 3295-3300.
Kim, H. J., et al. (2021). Anti-inflammatory Effects in LPS-treated RAW 264.7 Cells and the Influences on Drug Metabolizing Enzyme Activities by the Traditional Herbal Formulas, Yongdamsagan-Tang and Paljung-san. Journal of Korean Medicine, 42(4), 1-11.
Lee, S., et al. (2023). Modulation of LPS-induced RAW 264.7 macrophages by Pulsatilla koreana-synthesized gold nanoparticles. Frontiers in Bioengineering and Biotechnology, 11, 1246330.
Fares, M., et al. (2018). Novel 4-methylsulfonylphenyl derivatives as NSAIDS with preferential COX-2 inhibition. Future Medicinal Chemistry, 10(2), 159-174.
Ochi, T., et al. (1991). Studies on antiinflammatory agents. I. Synthesis and pharmacological properties of 2'-phenoxymethanesulfonanilide derivatives. Chemical & Pharmaceutical Bulletin, 39(8), 2019-2027.
Pre-prints.org. (2025). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives.
Al-Hussain, S. A., et al. (2025). Antioxidant, Anti-Inflammatory, and Oral Bioavailability of Novel Sulfonamide Derivatives of Gallic Acid. Molecules, 30(6), 1234.
Peebles, K. A., et al. (2011). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 1078-1085.
Kalgutkar, A. S., et al. (2002). Identification of Novel Cyclooxygenase-2 Selective Inhibitors Using Pharmacophore Models. Journal of Medicinal Chemistry, 45(6), 1149-1159.
Andas, R. R., et al. (2022). The Search for Cyclooxygenase-2 (COX-2) Inhibitors for the Treatment of Inflammation Disease: An in-silico Study. Pharmaceutical Sciences Asia, 49(2), 136-146.
Knaus, E. E., et al. (2000). Pharmacophore modeling for COX-1 and -2 inhibitors with LigandScout in comparison to Discovery Studio. Journal of Molecular Graphics and Modelling, 18(4-5), 426-438.
Der Pharma Chemica. (n.d.). Exploring Structural Parameters for Designing Cox-1 and Cox-2 Inhibitors: Pharmacophoric Modeling, Virtual Screening.
ResearchGate. (n.d.). Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors | Request PDF.
reproducibility of phenylsulfanylmethanesulfonamide microwave synthesis protocols
The synthesis of complex sulfonamides, particularly those bearing sensitive moieties like the phenylsulfanyl group, represents a significant chemoselectivity challenge in medicinal chemistry and agrochemical development....
Author: BenchChem Technical Support Team. Date: April 2026
The synthesis of complex sulfonamides, particularly those bearing sensitive moieties like the phenylsulfanyl group, represents a significant chemoselectivity challenge in medicinal chemistry and agrochemical development. As a Senior Application Scientist, I frequently observe that conventional conductive heating protocols for these compounds suffer from erratic reproducibility, primarily due to thioether oxidation and thermal degradation.
To address these bottlenecks, Microwave-Assisted Organic Synthesis (MAOS) has emerged as the gold standard. This guide objectively compares the reproducibility, causality, and performance of microwave synthesis against conventional alternatives for phenylsulfanylmethanesulfonamide derivatives, providing a self-validating framework for immediate laboratory implementation.
The fundamental flaw in conventional conductive heating is its reliance on thermal gradients. Heat transfers slowly from the vessel wall to the bulk solvent, requiring extended reaction times (often 12–24 hours) at reflux temperatures. For a molecule like phenylsulfanylmethanesulfonamide, prolonged thermal stress increases the kinetic opportunity for off-target reactions, most notably the oxidation of the phenylsulfanyl ether to a sulfoxide or sulfone[1].
Conversely, MAOS utilizes dielectric heating . Microwave energy directly couples with polar molecules (reagents and solvents) in the reaction mixture, causing rapid dipole alignment and molecular friction.
Direct Activation: In the optimized synthesis of sulfonamides directly from sulfonic acids, is utilized as an activating agent[2]. Microwave irradiation selectively accelerates the nucleophilic attack of the sulfonate on TCT, forming a highly reactive sulfonyl triazine intermediate without the need to isolate highly unstable sulfonyl chlorides[3].
Chemoselectivity: By reducing the activation energy barrier and compressing the reaction time from hours to minutes, MAOS minimizes the kinetic window for thermal degradation, preserving the integrity of the phenylsulfanyl moiety[4].
Comparative Data Analysis
To establish a trustworthy baseline, empirical data must dictate protocol selection. The following table summarizes the performance metrics of synthesizing phenylsulfanylmethanesulfonamide via conventional thermal methods versus the optimized MAOS protocol[2][5].
Parameter
Conventional Heating (Thermal)
Microwave Irradiation (MAOS)
Activation Reagent
Thionyl Chloride (SOCl2) or POCl3
2,4,6-Trichloro-[1,3,5]-triazine (TCT)
Reaction Temperature
80 °C (Reflux)
50 °C – 80 °C (Controlled)
Total Reaction Time
12 – 18 hours
30 minutes (Two steps)
Intermediate Isolation
Required (Sulfonyl Chloride)
In situ (One-pot, two-step)
Average Yield
50% – 60%
> 85%
Impurity Profile
High (Thioether oxidation products)
Clean (Trace triazine salts)
Reproducibility
Low (Highly moisture sensitive)
High (Sealed vessel, precise energy)
Self-Validating Experimental Protocol
A robust protocol must be a self-validating system; it should provide measurable feedback at each critical juncture to ensure reproducibility before proceeding to the next step. The following MAOS procedure is engineered with built-in In-Process Controls (IPCs)[3][5].
In a microwave-safe Teflon or heavy-walled glass vessel, dissolve phenylsulfanylmethanesulfonic acid (1.0 mmol) and TCT (1.0 mmol) in 3 mL of anhydrous acetone.
Add Et3N (1.0 mmol) dropwise.
Self-Validation Check: A mild exotherm and slight color change indicate the initial acid-base interaction and solubilization.
Seal the vessel and irradiate in a dedicated single-mode microwave synthesizer at 80 °C for 20 minutes[2].
In-Process Control (IPC): Analyze the mixture via TLC (Hexane/EtOAc 7:3). The complete disappearance of the baseline sulfonic acid spot confirms quantitative conversion to the active sulfonyl triazine intermediate. Do not proceed until this baseline spot is absent.
Step 2: Microwave-Assisted Amination
Cool the vessel to room temperature. Add the desired amine (1.2 mmol) and 0.3 mL of a 2M NaOH aqueous solution directly to the reaction mixture[5].
Re-seal the vessel and irradiate at 50 °C for 10 minutes[2].
Self-Validation Check: The precipitation of cyanuric acid salts (a white, insoluble byproduct) visually confirms that the nucleophilic displacement reaction has successfully occurred.
Step 3: Workup and Isolation
Filter the crude mixture through a short Celite pad to quantitatively remove the precipitated triazine salts[5].
Dilute the filtrate with DCM (15 mL) and wash sequentially with distilled water, aqueous Na2CO3, dilute HCl (0.5 M), and brine.
Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure. The phenylsulfanylmethanesulfonamide is typically recovered in >85% yield with high analytical purity, bypassing the need for extensive column chromatography[3][5].
Mechanistic Workflow Visualization
The following diagram maps the logical flow, reagent choices, and causality of the two comparative methodologies.
Fig 1: Mechanistic workflow comparing microwave-assisted vs. conventional sulfonamide synthesis.
References
De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry, 73(10), 3967-3969.[Link]
Akili, S., et al. (2021). Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development of New Methods of Synthesis by Microwave Irradiation. International Journal of Organic Chemistry, 11, 199-223. [Link]
Nüchter, M., et al. (2004). Microwave assisted synthesis: a critical technology overview. Green Chemistry, 6, 128-141.[Link]
Organic Chemistry Portal. Microwave Synthesis of Sulfonamides.[Link]
phenylsulfanylmethanesulfonamide cytotoxicity compared to standard sulfonamides
A Comparative Guide to the Cytotoxicity of Phenylsulfanylmethanesulfonamide and Standard Sulfonamides for Drug Development Professionals Introduction: A Tale of Two Sulfonamides The sulfonamide functional group is a corn...
Author: BenchChem Technical Support Team. Date: April 2026
A Comparative Guide to the Cytotoxicity of Phenylsulfanylmethanesulfonamide and Standard Sulfonamides for Drug Development Professionals
Introduction: A Tale of Two Sulfonamides
The sulfonamide functional group is a cornerstone of medicinal chemistry, best known for its pioneering role in antimicrobial therapy.[1] Beyond their antibacterial prowess, sulfonamide derivatives are being extensively explored for a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antiviral agents.[2][3][4][5] A critical aspect of developing any new therapeutic agent is a thorough understanding of its cytotoxicity profile. This guide provides a comparative analysis of the cytotoxic potential of a novel sulfonamide derivative, phenylsulfanylmethanesulfonamide, against standard, well-established sulfonamides.
While direct, peer-reviewed experimental data on the cytotoxicity of phenylsulfanylmethanesulfonamide is not yet widely available in the public domain, this guide will provide a framework for its evaluation. We will achieve this by examining the known cytotoxic profiles of standard sulfonamides and exploring how the introduction of a phenylsulfanyl moiety might modulate this activity. For the purpose of this guide, "standard sulfonamides" will refer to well-characterized antibacterial agents such as sulfamethoxazole and sulfadiazine, as well as other sulfonamide derivatives that have been evaluated for their anticancer properties.
This document is intended for researchers, scientists, and drug development professionals, offering both a synthesis of current knowledge and a practical guide to the experimental evaluation of novel sulfonamide compounds.
The Sulfonamide Scaffold: A Double-Edged Sword
The biological activity of sulfonamides is intrinsically linked to their chemical structure. In their traditional antibacterial role, they act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[1] This disruption of the folate pathway ultimately inhibits bacterial DNA synthesis and replication.[1] However, the mechanisms underlying the cytotoxicity of sulfonamides in mammalian cells, particularly cancer cells, are more diverse and a subject of ongoing research.
Several mechanisms have been proposed for the anticancer effects of sulfonamide derivatives, including:
Induction of Apoptosis: Many sulfonamide compounds have been shown to trigger programmed cell death in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways.[6][7][8]
Cell Cycle Arrest: Certain sulfonamides can halt the cell cycle at various checkpoints, preventing cancer cell proliferation.[7][8]
Enzyme Inhibition: Beyond DHPS, sulfonamides can inhibit other enzymes critical for cancer cell survival and proliferation, such as carbonic anhydrases and kinases.[3][8][9]
Disruption of Microtubule Assembly: Some derivatives interfere with the cellular cytoskeleton, a mechanism similar to some established chemotherapeutic agents.[4]
It is important to note that the cytotoxicity of sulfonamides can also be a source of adverse drug reactions.[10] Reactive metabolites of some sulfonamides can be formed through oxidative metabolism, leading to cell death and immune responses.[6][10]
Comparative Cytotoxicity: What the Data Tells Us
To establish a baseline for comparison, it is essential to review the available cytotoxicity data for standard sulfonamides. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit a biological process by 50%.
Note: The IC50 values are highly dependent on the specific cell line and experimental conditions. Direct comparisons should be made with caution.
The Phenylsulfanyl Moiety: A Potential Game-Changer
The introduction of a phenylsulfanyl group to the methanesulfonamide backbone is a significant structural modification that could profoundly impact its cytotoxic profile. While direct data on phenylsulfanylmethanesulfonamide is limited, we can draw inferences from related compounds. For instance, fenbendazole, which contains a phenylsulfanyl group, has demonstrated potent cytotoxic effects in tumor cells by impairing the ubiquitin-proteasome pathway.[13]
The phenylsulfanyl group can influence cytotoxicity through several mechanisms:
Increased Lipophilicity: This can enhance cell membrane permeability, leading to higher intracellular concentrations of the drug.
Redox Cycling: The sulfur atom can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) and oxidative stress, a known mechanism of cytotoxicity.[14]
Metabolic Activation: The phenylsulfanyl group may be metabolized to reactive intermediates that can covalently bind to cellular macromolecules, inducing cell death.[10]
Specific Target Interactions: The aromatic ring and the sulfur atom can form specific interactions with biological targets, such as enzymes or receptors, that are not possible for standard sulfonamides.
Experimental Protocols for Cytotoxicity Assessment
A robust and reproducible experimental design is crucial for accurately determining and comparing the cytotoxicity of novel compounds. The following section outlines a standard protocol for in vitro cytotoxicity testing using the MTT assay, a widely accepted colorimetric method.[11][15]
MTT Assay for In Vitro Cytotoxicity
This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial enzymes can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[11]
Step-by-Step Methodology:
Cell Seeding:
Culture human cancer cell lines (e.g., HepG2, MCF-7, A549) in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics.[11][16]
Seed the cells into 96-well microplates at a density of approximately 1 x 10⁵ cells/mL.[11]
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[11][15]
Compound Treatment:
Prepare a series of logarithmic dilutions of the test compounds (phenylsulfanylmethanesulfonamide and standard sulfonamides) in the culture medium.[11]
Remove the existing culture medium from the wells and replace it with the medium containing the various concentrations of the test compounds.
Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic drug).
Incubate the plates for a specified period, typically 48 to 72 hours.[4][11]
Cell Viability Assessment:
After the incubation period, add a solution of MTT to each well.[11]
Incubate the plates for an additional 4 hours, during which viable cells will convert MTT to formazan.[11]
Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]
Data Analysis:
Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 540 nm.[11]
Calculate the percentage of cell viability relative to the untreated control cells.
Determine the IC50 value from the dose-response curve.
Visualizing the Experimental Workflow
Caption: A generalized workflow for in vitro cytotoxicity testing of sulfonamides using the MTT assay.[11]
Delving Deeper: Mechanistic Insights
While the MTT assay provides a quantitative measure of cytotoxicity, it does not elucidate the underlying mechanism of cell death. To gain a more comprehensive understanding, further assays are recommended.
Apoptosis Assays: Techniques such as flow cytometry using Annexin V/Propidium Iodide staining can differentiate between apoptotic and necrotic cell death.[6] Western blotting for key apoptotic markers like caspases, Bax, and Bcl-2 can further confirm the involvement of specific apoptotic pathways.[9]
Cell Cycle Analysis: Flow cytometry with DNA-staining dyes (e.g., propidium iodide) can be used to analyze the distribution of cells in different phases of the cell cycle, revealing any cell cycle arrest induced by the test compounds.[8]
Reactive Oxygen Species (ROS) Measurement: Assays using fluorescent probes like DCFDA can quantify the intracellular generation of ROS, providing insights into oxidative stress-mediated cytotoxicity.[14]
A Researcher's Guide to Bridging the Gap: Establishing In Vitro-In Vivo Correlation (IVIVC) for Phenylsulfanylmethanesulfonamide Derivatives
In the landscape of modern drug discovery, the journey from a promising molecule to a clinically effective therapeutic is fraught with challenges. Among the most critical hurdles is understanding how a compound's activit...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of modern drug discovery, the journey from a promising molecule to a clinically effective therapeutic is fraught with challenges. Among the most critical hurdles is understanding how a compound's activity in a controlled laboratory setting (in vitro) translates to its performance in a complex biological system (in vivo). This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing a robust in vitro-in vivo correlation (IVIVC) for the phenylsulfanylmethanesulfonamide class of compounds.
While direct IVIVC studies on this specific chemical family are not extensively documented in publicly available literature, a significant body of research exists for structurally related sulfonamide and methanesulfonamide derivatives.[1][2] This guide synthesizes that knowledge to propose a validated, systematic approach. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present a logical workflow for building a predictive IVIVC model, thereby empowering researchers to de-risk their development programs and accelerate the translation of promising candidates.
The Foundational Pillar: Comprehensive In Vitro Characterization
The first step in any IVIVC endeavor is to thoroughly characterize the compound's biological activity using a battery of well-chosen in vitro assays. The selection of these assays is not arbitrary; it must be driven by the compound's intended therapeutic application. Sulfonamide-based structures are renowned for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3]
Common In Vitro Assays for Sulfonamide Derivatives:
Anticancer Activity: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a cornerstone for assessing cytotoxicity.[4][5] This colorimetric assay measures the metabolic activity of cells, providing a quantitative measure of cell viability and allowing for the calculation of the half-maximal inhibitory concentration (IC50), a key parameter for comparing compound potency.
Anti-inflammatory Activity: Many sulfonamide derivatives exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes.[2] In vitro assays that independently measure the inhibition of COX-1 and COX-2 are crucial. Determining the selectivity index (COX-1 IC50 / COX-2 IC50) is vital, as selective COX-2 inhibition is often associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.
Enzyme Inhibition: Beyond COX, these derivatives may target other enzymes like carbonic anhydrase or kinases.[1][6] Specific enzymatic assays, such as the scintillation proximity assay (SPA) for 11β-HSD1 inhibitors, are employed to determine inhibitory constants (Ki) or IC50 values.[7]
Antimicrobial Activity: The antimicrobial potential is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.[5]
The goal of this phase is to generate high-quality, reproducible data that can serve as the in vitro anchor for the correlation.
The Proving Ground: Validated In Vivo Models
Once a compound demonstrates promising in vitro activity, the next essential step is to evaluate its performance in a relevant animal model. The choice of model is critical and must accurately reflect the human disease state or biological process being targeted.
Key In Vivo Evaluation Strategies:
Pharmacokinetic (PK) Studies: Before assessing efficacy, understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the compound is paramount.[1] PK studies, typically conducted in rodents or dogs, determine crucial parameters like clearance, half-life, volume of distribution, and oral bioavailability.[8][9] This information is vital for designing effective dosing regimens for efficacy studies and is a cornerstone of the IVIVC. Poor pharmacokinetic properties are a common reason for the failure of in vitro potent compounds to show in vivo efficacy.
Pharmacodynamic (PD) / Efficacy Studies: These studies measure the biological effect of the compound in a disease model.
Anti-inflammatory Models: The carrageenan-induced paw edema model in rats is a standard for evaluating acute anti-inflammatory agents.[2][10] The reduction in paw swelling over time provides a clear and quantifiable measure of a compound's efficacy.
Oncology Models: For anticancer candidates, xenograft models are frequently used.[11] In these models, human cancer cells are implanted in immunocompromised mice, and the compound's ability to inhibit tumor growth is assessed over several weeks.
The workflow for these studies must be meticulously planned to ensure the data generated is robust and directly comparable to the in vitro findings.
Workflow for Carrageenan-Induced Paw Edema Model.
Forging the Link: The IVIVC Framework
An IVIVC is a predictive mathematical model that connects an in vitro property (like dissolution rate or inhibitory concentration) to an in vivo response (like plasma concentration or therapeutic effect).[12][13][14] Establishing a strong correlation, particularly a "Level A" correlation which represents a point-to-point relationship, is the ultimate goal.[15] This allows in vitro results to serve as a reliable surrogate for in vivo performance, which can accelerate development and support regulatory submissions.
Developing an IVIVC model involves integrating data from the in vitro and in vivo studies. It is a multi-step process that requires careful data analysis and modeling.[16][17]
Conceptual workflow for establishing an IVIVC.
Data Synthesis: A Comparative Look at Related Derivatives
To provide a tangible reference, the following tables summarize published in vitro and in vivo data for methanesulfonamide and other sulfonamide derivatives, illustrating the type of data required for a comprehensive IVIVC analysis.
Table 1: Comparative In Vitro Anticancer Activity of Sulfonamide Derivatives
For reproducibility and standardization, detailed methodologies are essential.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
Adapted from Lan et al. and related studies.[4][5]
Cell Seeding: Seed human cancer cells (e.g., A549, HeLa) in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
Compound Treatment: Prepare serial dilutions of the phenylsulfanylmethanesulfonamide derivatives (e.g., ranging from 0.1 to 100 µM). Replace the cell culture medium with medium containing the test compounds and incubate for 48 hours.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.
Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value using non-linear regression analysis.
Protocol 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)
Animals: Use male Wistar rats (150-180 g). Acclimatize the animals for at least one week before the experiment.
Grouping and Dosing: Divide the rats into groups (n=6), including a control group (vehicle), a positive control group (e.g., Celecoxib), and test groups for each derivative.
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
Compound Administration: Administer the test compounds and control substances orally (p.o.) or intraperitoneally (i.p.) at a predetermined dose.
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution (in saline) into the sub-plantar region of the right hind paw.
Measurement of Edema: Measure the paw volume at 1, 3, 5, and 7 hours post-carrageenan injection.
Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group.
Discussion: Navigating the Discrepancies
A perfect 1:1 correlation between in vitro and in vivo data is rare. Understanding the potential sources of discrepancy is key to building a more predictive model and refining lead candidates.
Metabolic Instability: A compound that is highly potent in vitro may be rapidly metabolized by liver enzymes (e.g., Cytochrome P450s) in vivo, leading to low systemic exposure and poor efficacy.[16]
Poor Bioavailability: Low aqueous solubility or poor permeability across the intestinal wall can result in low oral bioavailability, preventing the drug from reaching its target at therapeutic concentrations.[8]
Protein Binding: Extensive binding to plasma proteins can reduce the concentration of free, active drug available to interact with the target tissue.
Off-Target Effects: In vivo, a compound may interact with unintended targets, leading to unexpected toxicity or a different pharmacological profile than predicted from specific in vitro assays.
By systematically evaluating these factors through dedicated ADME and toxicology studies, researchers can explain observed discrepancies and build more sophisticated IVIVC models that account for these complex biological processes.[17]
Conclusion and Future Perspectives
Establishing a robust in vitro-in vivo correlation is not merely an academic exercise; it is a critical component of efficient and successful drug development. For phenylsulfanylmethanesulfonamide derivatives, the path forward involves leveraging the wealth of knowledge from the broader sulfonamide class to design intelligent, targeted studies. By combining mechanistically relevant in vitro assays with well-designed pharmacokinetic and pharmacodynamic in vivo models, researchers can build a powerful predictive framework. This approach will not only illuminate the structure-activity relationships within this chemical family but will also significantly enhance the probability of identifying and developing candidates with real therapeutic potential. Further research to fill the existing data gap with direct IVIVC studies on this specific class is strongly encouraged.[1]
References
BenchChem. In Vitro Efficacy of 4-(Methylsulfanyl)phenyl Derivatives: A Comparative Analysis.
PubMed. An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N-[(2-Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives.
BenchChem. In Vitro to In Vivo Correlation of N-(4-acetylphenyl)sulfonylacetamide Activity: A Comparative Analysis.
PubMed. Methanesulfonamide derivatives as gastric safe anti-inflammatory agents: Design, synthesis, selective COX-2 inhibitory activity, histopathological and histochemical studies.
MDPI. Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response.
PubMed. Derivatives of (phenylsulfonamido-methyl)nicotine and (phenylsulfonamido-methyl)thiazole as novel 11beta-hydroxysteroid dehydrogenase type 1 inhibitors: synthesis and biological activities in vitro.
MDPI. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development.
PMC. Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses.
PMC. Discovery of Arylsulfonamide Nav1.7 Inhibitors: IVIVC, MPO Methods, and Optimization of Selectivity Profile.
PMC. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data.
ResearchGate. (PDF) In Vitro–In Vivo Correlation: Shades on Some Non-Conventional Dosage Forms.
Dissolution Technologies. In Vitro-In Vivo Correlation (IVIVC): From Current Achievements Towards the Future.
World Journal of Advanced Research and Reviews. In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals.
PubMed. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetics and pharmacodynamics data.
Frontiers. Update on the advances and challenges in bioequivalence testing methods for complex topical generic products.
PubMed. Discovery of benzenesulfonamide derivatives as potent PI3K/mTOR dual inhibitors with in vivo efficacies against hepatocellular carcinoma.
MDPI. Improving In Vitro–In Vivo Correlation (IVIVC) for Lipid-Based Formulations: Overcoming Challenges and Exploring Opportunities.
PMC. Pharmacokinetics and Pharmacodynamics of Phase II Drug Metabolizing/Antioxidant Enzymes Gene Response by Anti-cancer Agent Sulforaphane in Rat Lymphocytes.
ResearchGate. (PDF) Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema.
PubMed. Phenyl amide linker improves the pharmacokinetics and pharmacodynamics of N-terminally mono-PEGylated human growth hormone.
PubMed. Enhanced pharmacokinetic and pharmacodynamic effects of combining p-fluorofentanyl and fentanyl.
PubMed. Pharmacokinetics and Metabolism of Melflufen, an Alkylating Peptide-Drug Conjugate, in Patients with Relapsed Refractory Multiple Myeloma.
PMC. Population pharmacokinetics of levamisole in children with steroid-sensitive nephrotic syndrome.
A Senior Application Scientist's Guide to the Cross-Validation of Binding Assays for Phenylsulfanylmethanesulfonamide
For researchers, scientists, and professionals in drug development, the accurate characterization of a compound's binding affinity to its target is a cornerstone of preclinical research. This guide provides an in-depth,...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and professionals in drug development, the accurate characterization of a compound's binding affinity to its target is a cornerstone of preclinical research. This guide provides an in-depth, technical comparison of binding assays for phenylsulfanylmethanesulfonamide, a sulfonamide-class compound. Our focus is to move beyond mere protocol recitation and delve into the causality behind experimental choices, ensuring a robust and self-validating system for data generation. The sulfonamide functional group is a key pharmacophore in a variety of drugs, notably targeting metalloenzymes like carbonic anhydrases (CAs).[1][2] Therefore, we will use the interaction between phenylsulfanylmethanesulfonamide and a representative human carbonic anhydrase isozyme (e.g., hCA II) as our model system.
This guide will dissect and compare two powerful, yet distinct, biophysical methods for characterizing this interaction: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR). We will then explore a functional, enzyme inhibition-based colorimetric assay as a crucial orthogonal method. Finally, we will integrate the data from these disparate techniques in a cross-validation framework to build a high-confidence binding profile for our compound of interest.
Isothermal Titration Calorimetry (ITC): A Gold Standard for Thermodynamic Characterization
ITC stands as a primary method for the direct measurement of binding thermodynamics.[3][4] It quantifies the heat released or absorbed during the binding event between a ligand (phenylsulfanylmethanesulfonamide) and a macromolecule (hCA II) in solution. This technique is label-free and does not require immobilization, providing an in-solution characterization that closely mimics physiological conditions. The true power of ITC lies in its ability to provide a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment.[3]
Causality in ITC Experimental Design
The choice of buffer is critical in ITC experiments involving sulfonamide binding to carbonic anhydrases. The binding is often linked to protonation/deprotonation events involving the sulfonamide group and the zinc-bound water molecule in the enzyme's active site.[5][6] Using buffers with different ionization enthalpies (e.g., phosphate vs. Tris) allows for the deconvolution of the observed enthalpy into the intrinsic binding enthalpy and the enthalpy of protonation, leading to a more accurate understanding of the binding energetics.[5]
Experimental Protocol: ITC
Sample Preparation:
Dialyze purified hCA II extensively against the chosen assay buffer (e.g., 50 mM sodium phosphate, 100 mM NaCl, pH 7.5).
Prepare a stock solution of phenylsulfanylmethanesulfonamide in a suitable solvent (e.g., DMSO) and then dilute it into the dialysis buffer to the desired final concentration. Ensure the final DMSO concentration is identical in both the protein and ligand solutions to minimize heat of dilution effects.
Instrument Setup:
Thoroughly clean the ITC instrument (e.g., a MicroCal VP-ITC or ITC200) with detergent and water.
Equilibrate the instrument at the desired temperature (e.g., 25°C).
Titration:
Load the hCA II solution (typically 4-20 µM) into the sample cell.[5]
Load the phenylsulfanylmethanesulfonamide solution (typically 40-200 µM) into the injection syringe.[5]
Perform a series of injections (e.g., 25 injections of 10 µL each) with sufficient spacing between injections (e.g., 120-180 seconds) to allow the signal to return to baseline.[5]
Data Analysis:
Integrate the raw thermogram peaks to obtain the heat change per injection.
Fit the integrated data to a suitable binding model (e.g., one-site binding) using the manufacturer's software (e.g., Origin) to determine Kd, n, and ΔH.
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) from the fitted parameters.
Visualizing the ITC Workflow
Caption: Workflow for Isothermal Titration Calorimetry (ITC).
SPR is another powerful, label-free technique for studying biomolecular interactions.[7] It measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte (phenylsulfanylmethanesulfonamide) from a solution to a ligand (hCA II) immobilized on the chip.[7] This allows for the real-time monitoring of both the association and dissociation phases of the interaction, providing valuable kinetic information (kon and koff rates) in addition to the equilibrium dissociation constant (Kd).[8]
Causality in SPR Experimental Design
The choice of immobilization strategy is paramount in SPR. Covalent amine coupling is a common method, but it's crucial to ensure that the immobilization process does not compromise the protein's activity or block the active site. A well-designed experiment includes a reference flow cell to subtract non-specific binding and bulk refractive index changes, ensuring the measured response is due to the specific interaction of interest. For small molecules like phenylsulfanylmethanesulfonamide, achieving a sufficient signal-to-noise ratio can be challenging, often requiring a high immobilization density of the protein target.[9][10]
Experimental Protocol: SPR
Sensor Chip Preparation and Immobilization:
Activate a carboxymethylated dextran sensor chip (e.g., a CM5 chip) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Inject a solution of hCA II in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to promote pre-concentration on the surface, leading to covalent immobilization via amine coupling.
Deactivate any remaining active esters with an injection of ethanolamine-HCl.
Binding Analysis:
Prepare a series of dilutions of phenylsulfanylmethanesulfonamide in a suitable running buffer (e.g., HBS-EP+).
Inject the compound dilutions over the immobilized hCA II surface and the reference flow cell at a constant flow rate.
After the association phase, switch back to running buffer to monitor the dissociation phase.
Between each compound injection, regenerate the sensor surface with a mild solution (e.g., a pulse of low pH buffer or high salt concentration) if necessary to remove any bound compound.
Data Analysis:
Process the raw sensorgrams by subtracting the reference channel signal from the active channel signal.
Globally fit the processed data to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
Visualizing the SPR Workflow
Caption: Workflow for Surface Plasmon Resonance (SPR).
While biophysical assays directly measure binding, functional assays assess the consequence of that binding. For an enzyme target like carbonic anhydrase, an inhibition assay is an excellent orthogonal method. CAs exhibit esterase activity, which can be monitored using a chromogenic substrate like p-nitrophenyl acetate (pNPA).[11] The enzyme catalyzes the hydrolysis of pNPA to p-nitrophenol, a yellow product that can be quantified spectrophotometrically.[11] The presence of an inhibitor like phenylsulfanylmethanesulfonamide will reduce the rate of this reaction.
Prepare an assay buffer (e.g., 50 mM Tris-SO4, pH 7.6).[11]
Prepare a stock solution of the substrate, pNPA, in a non-aqueous solvent like acetonitrile or DMSO.[11]
Prepare serial dilutions of phenylsulfanylmethanesulfonamide.
Assay Procedure (96-well plate format):
Add assay buffer to each well.
Add a fixed amount of hCA II to each well (except for the no-enzyme control).
Add the serially diluted phenylsulfanylmethanesulfonamide or vehicle control to the appropriate wells.
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes at room temperature).
Initiate the reaction by adding the pNPA substrate to all wells.[11]
Measurement and Data Analysis:
Immediately measure the absorbance at 405 nm in kinetic mode for 10-15 minutes.[11]
Calculate the initial reaction velocity (V0) for each inhibitor concentration from the linear portion of the kinetic curve.
Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration.
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizing the Inhibition Assay Workflow
Caption: Workflow for Colorimetric Enzyme Inhibition Assay.
Data Summary and Cross-Validation
The core of this guide is the integration of data from these independent methods. Each technique provides a different piece of the puzzle, and their convergence builds confidence in the results. A lack of correlation, conversely, can highlight experimental artifacts or complex binding mechanisms that require further investigation.
Comparative Data Table
Parameter
Isothermal Titration Calorimetry (ITC)
Surface Plasmon Resonance (SPR)
Colorimetric Inhibition Assay
Primary Output
Kd, n, ΔH, ΔS
kon, koff, Kd
IC50 (can be converted to Ki)
Principle
Heat change upon binding
Mass change on a surface
Enzyme activity modulation
Format
In-solution, label-free
Surface-immobilized, label-free
In-solution, requires substrate
Throughput
Low to medium
Medium to high
High
Hypothetical Value
Kd = 150 nM
Kd = 135 nM
IC50 = 250 nM (Ki ≈ 140 nM)
Key Insights
Full thermodynamic profile
Binding kinetics (on/off rates)
Functional potency
The Logic of Cross-Validation
The cross-validation process is a logical checkpoint to ensure the integrity of the binding data. By comparing the equilibrium constant (Kd) from direct binding assays (ITC, SPR) with the inhibition constant (Ki) from a functional assay, we can validate that the measured physical binding translates to a biological effect. A strong concordance between these values (e.g., within a 2-3 fold difference) provides a high degree of confidence in the compound's mechanism of action.
Caption: The logic of cross-validating binding assay data.
Conclusion
Characterizing the binding of a compound like phenylsulfanylmethanesulfonamide to its target requires a multi-faceted approach. No single assay can provide the complete picture. Isothermal Titration Calorimetry offers unparalleled insight into the thermodynamics driving the interaction. Surface Plasmon Resonance delivers crucial kinetic data, revealing the rates of association and dissociation. The colorimetric inhibition assay provides the essential link between physical binding and functional consequence.
By employing these distinct yet complementary techniques and rigorously comparing their outputs, researchers can build a self-validating, high-confidence profile of their compound's binding characteristics. This robust, cross-validated data is indispensable for making informed decisions in the drug discovery and development pipeline, ensuring that only the most promising candidates advance.
References
Title: Intrinsic thermodynamics of sulfonamide inhibitor binding to human carbonic anhydrases I and II
Source: Taylor & Francis Online
URL: [Link]
Title: Surface Plasmon Resonance Used to Monitor Biological Interactions
Source: University of California, Davis
URL: [Link]
Title: Some important considerations for validation of ligand-binding assays
Source: PubMed
URL: [Link]
Title: Isothermal titration calorimetry and thermal shift assay in drug design
Source: National University of Singapore
URL: [Link]
Title: Isothermal titration calorimetry profiles of CA binders
Source: ResearchGate
URL: [Link]
Title: Biophysics in drug discovery: impact, challenges and opportunities
Source: White Rose Research Online
URL: [Link]
Title: Small Molecule Detection by Surface Plasmon Resonance (SPR)
Source: Biosensing Instrument
URL: [Link]
Title: Integration and Global Analysis of Isothermal Titration Calorimetry Data for Studying Macromolecular Interactions
Source: PMC - PubMed Central
URL: [Link]
A Comprehensive Guide to the Proper Disposal of Phenylsulfanylmethanesulfonamide
Hazard Assessment and Chemical Profile Understanding the potential hazards of Phenylsulfanylmethanesulfonamide is the first step in its safe management. Based on its functional groups (a sulfonamide and a phenylsulfanyl...
Author: BenchChem Technical Support Team. Date: April 2026
Hazard Assessment and Chemical Profile
Understanding the potential hazards of Phenylsulfanylmethanesulfonamide is the first step in its safe management. Based on its functional groups (a sulfonamide and a phenylsulfanyl group), we can predict its likely hazard profile. Sulfonamides as a class can exhibit a range of toxicities, and organosulfur compounds can have irritating properties.
Disclaimer: This is a predicted hazard profile. Always treat unknown compounds with a high degree of caution. If an official SDS becomes available, it should supersede this information.
Personal Protective Equipment (PPE) and Safe Handling
Before handling Phenylsulfanylmethanesulfonamide for any purpose, including disposal, the appropriate PPE must be worn to minimize exposure.
Eye Protection: Chemical splash goggles or safety glasses with side shields are mandatory to protect against splashes.[4][5]
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are required to prevent skin contact.[4]
Body Protection: A standard laboratory coat should be worn to protect skin and clothing.[5]
Respiratory Protection: All handling of Phenylsulfanylmethanesulfonamide should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of any dust or vapors.[5][6]
Step-by-Step Disposal Protocol
The primary and most critical directive for the disposal of Phenylsulfanylmethanesulfonamide is to manage it as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste. [7]
Proper segregation is fundamental to safe and compliant chemical waste disposal.
Dedicated Waste Stream: Do not mix Phenylsulfanylmethanesulfonamide waste with other waste streams, especially incompatible materials like strong oxidizing agents, acids, or bases.[2][7]
Collect All Contaminated Materials: All materials that have come into contact with Phenylsulfanylmethanesulfonamide, including contaminated gloves, pipette tips, weigh boats, and absorbent paper, must be collected as hazardous waste.[7]
Container Selection: Use a chemically compatible container for waste collection. A high-density polyethylene (HDPE) container is generally a suitable choice.[7] The container must be in good condition, with a secure, leak-proof lid.[7]
Labeling: The waste container must be clearly and accurately labeled.[8] The label should include:
Appropriate hazard warnings or pictograms (e.g., "Toxic," "Irritant").[2][8]
Designated Storage Area: Store the sealed waste container in a designated and secure hazardous waste accumulation area.[7] This area should be well-ventilated.[7]
Incompatible Materials: Ensure the storage area is away from incompatible materials.[7]
Accumulation Time: Adhere to your institution's and local regulations regarding the maximum time hazardous waste can be stored on-site.[8][9]
Contact EHS: The final disposal of Phenylsulfanylmethanesulfonamide must be handled by a licensed hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[2][5]
Provide Information: When arranging for disposal, provide the EHS department or the disposal company with all available information about the chemical, including its name and any known hazards.[7]
Documentation: Maintain a detailed log of the Phenylsulfanylmethanesulfonamide waste generated, including the amount and the date it was transferred for disposal. Retain all paperwork provided by the waste disposal contractor for regulatory compliance.[2]
Decontamination Procedures
Any reusable labware that has come into contact with Phenylsulfanylmethanesulfonamide must be thoroughly decontaminated.
Initial Rinse: Rinse the glassware with a suitable solvent, such as ethanol or acetone.[7] Collect this initial solvent rinse as hazardous waste.[7]
Thorough Cleaning: After the initial solvent rinse, wash the labware with soap and water.[7]
Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is crucial.
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area.
Ventilate: Ensure the area is well-ventilated.
Absorb: Use an inert, non-combustible absorbent material, such as sand or vermiculite, to contain and absorb the spill.[2]
Collect: Carefully collect the absorbed material and place it into a sealed, labeled container for disposal as hazardous waste.[2]
Decontaminate: Decontaminate the spill area following the procedures outlined above.
A Comprehensive Guide to Personal Protective Equipment for Handling Phenylsulfanylmethanesulfonamide
The cornerstone of laboratory safety is a proactive approach that anticipates potential hazards and implements robust protective measures. The causality behind each recommendation is explained to foster a deeper understa...
Author: BenchChem Technical Support Team. Date: April 2026
The cornerstone of laboratory safety is a proactive approach that anticipates potential hazards and implements robust protective measures. The causality behind each recommendation is explained to foster a deeper understanding and a culture of safety that extends beyond mere compliance.
Hazard Assessment and Engineering Controls: The First Line of Defense
Before any handling of Phenylsulfanylmethanesulfonamide, a thorough risk assessment is mandatory. Based on the general characteristics of sulfonamides, potential hazards may include skin and eye irritation, allergic reactions, and potential toxicity upon inhalation or ingestion.[1] Therefore, engineering controls, which are designed to isolate the handler from the hazard, are the primary and most effective means of protection.
Chemical Fume Hood: All manipulations of Phenylsulfanylmethanesulfonamide, especially when in powdered form or if aerosolization is possible, must be conducted within a certified chemical fume hood.[1] This is critical to minimize the risk of inhalation.[1][2]
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any potential vapors or dust.
Designated Work Area: All work with this compound should be performed in a clearly designated and marked area to prevent cross-contamination.
Personal Protective Equipment (PPE): A Necessary Barrier
PPE serves as the final barrier between the individual and the chemical. The following table outlines the minimum PPE requirements for handling Phenylsulfanylmethanesulfonamide.
Protection Type
Required Equipment
Specifications & Rationale
Eye and Face Protection
Safety goggles with side shields or a full-face shield.
To prevent eye contact with dust or splashes.[1] Standard safety glasses do not provide adequate protection from splashes.[3]
Hand Protection
Chemical-resistant gloves (e.g., nitrile or neoprene).
Protects against skin contact and absorption. Double-gloving is recommended for operations with a higher risk of exposure.[1][4] Gloves should be powder-free to avoid aerosolization of contaminants.[3]
Body Protection
Laboratory coat with long sleeves and a closed front.
Protects skin and personal clothing from contamination. For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is advised.[1]
Respiratory Protection
Generally not required if work is conducted in a fume hood.
In the event of a large spill or if work cannot be performed in a fume hood, a NIOSH-approved respirator with the appropriate cartridges should be used.[3]